molecular formula C12H10O2S B3296500 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde CAS No. 893736-82-8

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Cat. No.: B3296500
CAS No.: 893736-82-8
M. Wt: 218.27 g/mol
InChI Key: YOWHPHLMKMGQFV-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is a versatile heteroaromatic building block designed for advanced research and development. This compound features a thiophene ring carboxaldehyde at the 2-position and a 3-methoxyphenyl substituent at the 4-position, creating a multifunctional scaffold for synthetic chemistry. Its primary research value lies as a key intermediate in the synthesis of complex molecules. Based on closely related structures, this aldehyde is a precursor in the synthesis of alpha-aminophosphonic acids, which are structural analogs of alpha-amino acids and show promise in medicinal chemistry for their evaluated antioxidant and antifungal activities . Furthermore, thiophene-carbaldehyde derivatives are widely employed in the preparation of Schiff base ligands for metal coordination complexes and in the synthesis of chalcones, which are investigated for their material and optical properties . The compound can be synthesized via formylation reactions, such as the Vilsmeier-Haack process, which is a established method for producing 2-thiophene aldehydes from the corresponding thiophene derivatives . As a critical synthetic handle, the aldehyde group readily undergoes condensation to form imines (Schiff bases) or can be used in condensation reactions to extend molecular frameworks. Researchers in pharmaceutical chemistry, organic materials science, and agrochemical development will find this compound valuable for constructing novel molecular entities. This product is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWHPHLMKMGQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Strategic Utilization of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde in the Development of Non-Steroidal CYP17 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the suppression of androgen biosynthesis remains a cornerstone therapy for castration-resistant prostate cancer (CRPC). While steroidal inhibitors like abiraterone acetate have validated the clinical utility of targeting human 17α-hydroxylase-17,20-lyase (CYP17), their steroidal backbone often leads to off-target endocrine side effects. To circumvent this, drug development has pivoted toward non-steroidal pharmacophores.

As a Senior Application Scientist, I present this technical guide to dissect the chemical structure, physicochemical properties, and synthetic utility of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde (CAS: 893736-82-8) . This specific compound serves as a critical, high-value intermediate in the synthesis of methyleneimidazole- and pyridine-substituted biaryls—next-generation, highly selective CYP17 inhibitors [1].

Structural Rationale and Physicochemical Profiling

The architectural design of this compound is highly deliberate. It consists of three functional domains:

  • The Thiophene Core: Acts as a bioisosteric replacement for the A-B rings of natural steroidal substrates. Its electron-rich nature and unique geometry allow it to fit snugly into the hydrophobic pocket of the CYP17 active site.

  • The 3-Methoxyphenyl Substituent: Provides essential steric bulk. The methoxy group induces favorable electronic interactions and spatial orientation, preventing the molecule from binding to closely related, off-target enzymes like CYP11B1 or CYP11B2.

  • The Carbaldehyde Handle: Serves as the reactive electrophilic center, enabling downstream chemoselective reduction and subsequent nucleophilic substitution to attach the heme-coordinating nitrogen heterocycle.

To establish a baseline for quality control and analytical verification, the quantitative physicochemical data of this intermediate is summarized below.

Table 1: Quantitative Physicochemical and Analytical Data
PropertyValue / SpecificationAnalytical Method / Source
CAS Registry Number 893736-82-8Chemical Database [2]
Molecular Formula C12H10O2SElemental Analysis
Molecular Weight 218.27 g/mol Mass Spectrometry (ESI-MS)
Target Purity ≥ 98.0%Reverse-Phase HPLC (UV 254 nm)
Yield (Suzuki Coupling) 85.0% - 90.0%Isolated Yield (Silica Gel)
Yield (Reduction Step) 95.0%Isolated Yield [1]

Mechanistic Role in CYP17 Inhibition Pathway

The transition from this aldehyde intermediate to a functional active pharmaceutical ingredient (API) relies on a specific mechanistic logic. The downstream API must contain an


-hybridized nitrogen (typically an imidazole or pyridine ring) linked via a methylene bridge. Once synthesized, this nitrogen coordinates directly with the heme iron at the catalytic center of the CYP17 enzyme, displacing oxygen and halting the oxidation of pregnenolone and progesterone. This logical progression is mapped below.

CYP17_Pathway A 4-(3-Methoxyphenyl)-2- thiophenecarbaldehyde B Methyleneimidazole/ Pyridine API A->B Synthetic Elaboration C CYP17 Enzyme (Heme Iron Active Site) B->C sp2 Nitrogen Coordination D Androgen Biosynthesis Blockade C->D 17a-hydroxylase Inhibition

Fig 1: Logical pathway from the thiophene intermediate to CYP17 inhibition and androgen blockade.

Validated Experimental Methodologies

To ensure reproducibility and high fidelity in API development, the following protocols detail the synthesis of the aldehyde and its immediate downstream reduction. Every step is grounded in chemical causality to form a self-validating system.

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize this compound from commercially available precursors. Causality: A palladium-catalyzed cross-coupling is selected for its high regioselectivity and tolerance of the unprotected aldehyde group.

  • Reagent Preparation: Charge an oven-dried Schlenk flask with 4-bromo-2-thiophenecarbaldehyde (1.0 eq) and 3-methoxyphenylboronic acid (1.2 eq). Rationale: A slight excess of the boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (

    
    , 0.05 eq) under a strict argon atmosphere to prevent catalyst oxidation.
    
  • Solvent & Base Introduction: Inject a degassed mixture of Toluene/Ethanol (4:1 v/v), followed by 2.0 M aqueous

    
     (2.0 eq). Rationale: Ethanol enhances the solubility of the boronic acid, while the biphasic system facilitates the base-mediated transmetalation step crucial to the catalytic cycle.
    
  • Thermal Activation: Heat the biphasic mixture to 90 °C under vigorous stirring for 12–16 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, partition with ethyl acetate and water. Dry the organic layer over anhydrous

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc) to yield the target aldehyde.
    
Protocol B: Chemoselective Reduction to Thiophenemethanol

Objective: Reduce the aldehyde to 4-(3-methoxyphenyl)-2-thiophenemethanol, preparing the molecule for the final substitution of the nitrogen heterocycle [1].

  • Solvation: Dissolve the purified this compound in anhydrous methanol (0.2 M concentration).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Rationale: Lowering the temperature controls the exothermic release of hydrogen gas and prevents the reductive cleavage of the thiophene ring.

  • Hydride Addition: Add sodium borohydride (

    
    , 1.5 eq) portion-wise over 15 minutes.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for exactly 2.0 hours.

  • Quench & Isolate: Quench the remaining hydride with distilled water. Extract the aqueous phase with dichloromethane (

    
    ). Evaporation of the solvent yields the corresponding alcohol in ~95% yield.
    

Synthetic_Workflow Step1 Reagents: 4-Bromo-2-thiophenecarbaldehyde + 3-Methoxyphenylboronic acid Step2 Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3, Toluene/EtOH, 90°C Step1->Step2 Step3 Intermediate: 4-(3-Methoxyphenyl) -2-thiophenecarbaldehyde Step2->Step3 C-C Bond Formation Step4 Chemoselective Reduction NaBH4, MeOH, 0°C to RT Step3->Step4 Step5 Product: 4-(3-Methoxyphenyl) -2-thiophenemethanol Step4->Step5 Aldehyde to Alcohol

Fig 2: Step-by-step synthetic workflow for the preparation and reduction of the target aldehyde.

Analytical Self-Validation Framework

A robust experimental protocol must be self-validating. To confirm the success of the transformations described above, orthogonal analytical techniques must be employed:

  • Reaction Integrity (NMR): The success of Protocol B is definitively proven by

    
     NMR. The researcher must observe the complete disappearance of the highly deshielded aldehyde proton signal (typically a singlet at 
    
    
    
    9.8–10.0 ppm) and the concurrent appearance of a new methylene doublet/singlet (depending on coupling to the hydroxyl proton) at approximately
    
    
    4.7–4.9 ppm.
  • Purity Verification (HPLC): Before proceeding to the API synthesis, the intermediate must be subjected to Reverse-Phase HPLC. A single sharp peak at 254 nm with an Area Under Curve (AUC)

    
     98.0% guarantees that no residual boronic acid or unreacted bromothiophene will interfere with the subsequent activation of the alcohol.
    

References

  • Jagusch, C., Negri, M., Hille, U. E., Hu, Q., Bartels, M., et al. "Synthesis, biological evaluation and molecular modeling studies of methyleneimidazole substituted biaryls as inhibitors of human 17α-hydroxylase-17,20-lyase (CYP17) – Part I: heterocyclic modifications of the core structure." Bioorganic & Medicinal Chemistry, 16(4), 1992-2010 (2008). URL:[Link]

Structural Elucidation of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde: A Predictive 1H NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics frequently relies on functionalized thiophene scaffolds due to their favorable pharmacokinetic profiles and bioisosteric relationship with phenyl rings. 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde represents a highly versatile synthetic intermediate. Accurate structural characterization of this molecule via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is critical for confirming regioselectivity during cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This whitepaper provides a comprehensive, causality-driven prediction of the 1H NMR spectrum for this compound, detailing the theoretical framework, spectral assignments, and standard acquisition protocols.

Theoretical Framework for Chemical Shifts

The 1H NMR spectrum of this compound is governed by a complex interplay of anisotropic effects, mesomeric electron donation, and inductive withdrawal [1]. Understanding these forces is essential for predicting the resonant frequencies of the specific nuclei [2].

The Thiophene Core and Carbonyl Anisotropy

The thiophene ring is a heteroaromatic system that sustains a diamagnetic ring current, generally deshielding its attached protons to the 7.0–7.5 ppm range. However, the introduction of a formyl group (-CHO) at the C2 position exerts a strong electron-withdrawing effect via both resonance (-M) and inductive (-I) mechanisms. The carbonyl double bond also generates a profound anisotropic cone, severely deshielding the aldehyde proton itself, pushing it to the extreme downfield region (~9.95 ppm) [3].

The 3-Methoxyphenyl Substituent

The phenyl ring at the C4 position of the thiophene core is substituted at its meta-position (relative to the thiophene attachment) with a methoxy group (-OCH3). The methoxy group is a strong


-electron donor (+M effect) but a 

-electron withdrawer (-I effect). The +M effect dominates at the ortho and para positions, significantly shielding the protons at C2', C4', and C6' relative to unsubstituted benzene. The meta proton (C5') remains relatively unaffected by the resonance effect, appearing further downfield [4].

Predicted 1H NMR Spectral Data

Based on empirical additive rules, substituent chemical shift (SCS) databases, and literature analogs for thiophene-2-carbaldehyde derivatives [5], the quantitative prediction for the 1H NMR spectrum (acquired in CDCl3 at 400 MHz) is summarized in Table 1.

Table 1: Predicted 1H NMR Assignments for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProton AssignmentCausality / Structural Rationale
9.95 Singlet (s)-1H-CHO (Aldehyde)Extreme deshielding due to carbonyl diamagnetic anisotropy and oxygen electronegativity.
8.05 Doublet (d)1.51HThiophene H-5Deshielded by adjacent sulfur atom and conjugation with the C2-aldehyde. Small meta-coupling to H-3.
7.90 Doublet (d)1.51HThiophene H-3Deshielded by the ortho-formyl group's -M effect.
7.35 Triplet (t)8.01HPhenyl H-5'Meta to both substituents; lacks shielding from the +M effect of the methoxy group.
7.20 Dbl. doublet of dblts (ddd)8.0, 1.5, 1.01HPhenyl H-6'Para to the methoxy group; experiences moderate shielding.
7.15 Doublet of dblts (dd)2.5, 1.51HPhenyl H-2'Ortho to the methoxy group, but sterically hindered between the two ring systems.
6.90 Dbl. doublet of dblts (ddd)8.0, 2.5, 1.01HPhenyl H-4'Ortho to the methoxy group; highly shielded by the +M electron donation.
3.88 Singlet (s)-3H-OCH3 (Methoxy)Deshielded aliphatic protons due to the direct attachment to the electronegative oxygen.

Signal Assignment & Causality Analysis

To achieve a self-validating structural elucidation, a researcher must cross-reference the integration and multiplicity with the expected 3D conformation of the molecule.

  • The Thiophene Protons (H-3 and H-5): In a 2,4-disubstituted thiophene, the remaining protons are at positions 3 and 5. Because they are separated by a substituted carbon (C4), they exhibit a characteristic long-range meta-coupling (

    
     Hz). H-5 appears further downfield (8.05 ppm) than H-3 (7.90 ppm) because H-5 is directly adjacent to the electronegative sulfur atom, which withdraws electron density inductively.
    
  • The Phenyl Protons: The 1,3-disubstituted nature of the phenyl ring creates a distinct splitting pattern. H-5' is a clear triplet (

    
     Hz) because it couples equally with H-4' and H-6'. H-4' appears as the most shielded aromatic proton (6.90 ppm) because the lone pairs on the methoxy oxygen delocalize into the ring, increasing electron density specifically at the ortho and para positions.
    
  • The Methoxy Singlet: The sharp 3H singlet at ~3.88 ppm is the hallmark of an aryl methyl ether. Its integration serves as the internal calibration standard for quantifying the aromatic protons.

Experimental Protocol for NMR Acquisition

To ensure high-fidelity data that matches the predictive model, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to minimize solvent artifacts and line-broadening.

Step 1: Sample Preparation
  • Weigh exactly 15–20 mg of highly purified this compound.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filter the solution through a glass wool plug plugged into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any paramagnetic particulates or undissolved solids.

Step 2: Instrument Calibration
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the CDCl3 solvent.

  • Perform automated tuning and matching (ATM) for the 1H probe to optimize the radiofrequency energy transfer.

  • Execute gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field, targeting a solvent line width at half-height of

    
     Hz.
    
Step 3: Acquisition & Processing
  • Load a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with a 30° flip angle.

  • Set the spectral width to 12 ppm (from -1 to 11 ppm) to ensure the aldehyde proton is captured without fold-over.

  • Set the relaxation delay (D1) to 2.0 seconds to allow for complete longitudinal relaxation of all protons. Acquire 16 to 32 scans.

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum manually.

Workflow Visualization

The following diagram illustrates the logical flow of the NMR structural elucidation process, ensuring all analytical steps are traceable and validated.

NMR_Workflow Sample 1. Sample Preparation (CDCl3, TMS internal standard) Acquisition 2. 1H NMR Acquisition (400 MHz, 298 K, 16 scans) Sample->Acquisition Processing 3. Data Processing (Fourier Transform, Phase Correction) Acquisition->Processing Assignment 4. Signal Assignment (Integration, Multiplicity, Chemical Shift) Processing->Assignment Validation 5. Structural Validation (Cross-reference with Empirical Rules) Assignment->Validation

Caption: Step-by-step logical workflow for 1H NMR acquisition and structural validation.

Conclusion

The 1H NMR spectrum of this compound is highly diagnostic. The presence of the extreme downfield singlet (~9.95 ppm) confirms the aldehyde functionality, while the distinct meta-coupling of the thiophene protons (


 Hz) validates the 2,4-substitution pattern. By understanding the underlying electronic effects—specifically the anisotropic cone of the carbonyl and the mesomeric donation of the methoxy group—researchers can confidently assign every resonance in the spectrum, ensuring the integrity of their synthetic pipelines.

References

  • PubChem. (n.d.). 2-Thiophenecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from[Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in 1H NMR Spectroscopy. LibreTexts. Retrieved from[Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Chemaxon Docs. Retrieved from[Link]

An In-depth Technical Guide to the Solubility of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical predictions and practical methodologies for determining its solubility in various organic solvents.

Introduction: The Critical Role of Solubility

Solubility, the capacity of a substance to dissolve in a solvent to form a homogeneous mixture, is a fundamental physicochemical property with profound implications in chemical research and pharmaceutical development. For a compound like this compound, understanding its solubility is paramount for a range of applications, including:

  • Synthesis and Purification: The choice of an appropriate solvent is critical for reaction efficiency, yield, and subsequent purification techniques such as crystallization.[1] An ideal solvent for crystallization, for instance, should dissolve the compound well at elevated temperatures but poorly at room temperature.[1]

  • Formulation and Drug Delivery: In drug development, poor aqueous solubility can significantly limit a compound's bioavailability, thereby impeding its therapeutic efficacy.[2] A thorough understanding of its solubility in organic solvents is often the first step toward developing suitable formulation strategies.

  • Analytical Characterization: Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent for accurate analysis.

This guide will delve into the structural features of this compound to predict its solubility and provide robust experimental protocols for its quantitative determination.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1][3] The molecular structure of this compound (CAS No. 893736-82-8, Molecular Formula: C12H10O2S[4]) provides key insights into its expected solubility.

Key Structural Features:

  • Aromatic Rings: The presence of a phenyl and a thiophene ring imparts a significant nonpolar character to the molecule. These regions will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Polar Functional Groups: The aldehyde (-CHO) and methoxy (-OCH3) groups introduce polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.

  • Overall Polarity: The molecule possesses a balance of polar and nonpolar characteristics, suggesting it will be largely insoluble in water but will exhibit varying degrees of solubility in a range of organic solvents.

Based on these features, a qualitative solubility profile can be predicted:

Solvent ClassPredicted SolubilityRationale
Nonpolar Solvents
e.g., Hexane, TolueneSparingly Soluble to SolubleThe nonpolar aromatic rings will interact favorably with these solvents. Toluene, being aromatic, is expected to be a better solvent than hexane.[2]
Polar Aprotic Solvents
e.g., Acetone, THFSolubleThese solvents can engage in dipole-dipole interactions with the aldehyde and methoxy groups without the competing hydrogen bonding network of water.[2]
Polar Protic Solvents
e.g., Methanol, EthanolModerately SolubleThe hydroxyl groups of alcohols can act as hydrogen bond donors to the oxygen atoms of the aldehyde and methoxy groups, facilitating dissolution.[2] However, the large nonpolar backbone will limit high solubility.
Halogenated Solvents
e.g., DichloromethaneSolubleDichloromethane is a versatile solvent with moderate polarity, capable of solvating a wide range of organic compounds, including those with both polar and nonpolar features.[2]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining precise solubility data. The following sections detail the methodologies for both qualitative and quantitative solubility assessment.

Materials and Equipment
  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, acetone, tetrahydrofuran (THF), methanol, ethanol, dichloromethane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm or 0.45 µm)

Qualitative Solubility Assessment

A preliminary assessment can quickly classify the compound's solubility in various solvents.

Protocol:

  • Add approximately 1-2 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously shake or vortex the mixture for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid particles.

  • Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Workflow for Quantitative Solubility Determination

G A Prepare Supersaturated Solution B Equilibrate at Constant Temperature A->B  Agitation C Separate Solid and Liquid Phases B->C  Centrifugation/Filtration D Dilute Supernatant C->D E Quantify Concentration (HPLC/UV-Vis) D->E F Calculate Solubility E->F

Caption: Workflow of the shake-flask method for solubility determination.

Detailed Protocol:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that equilibrium is reached from a state of saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:

  • Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during the experiment is crucial.

  • Purity of the Compound and Solvent: Impurities can alter the solubility of a substance. Use high-purity compound and solvents for accurate measurements.

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can significantly impact its solubility.

  • Equilibration Time: It is essential to allow sufficient time for the system to reach thermodynamic equilibrium.[5]

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. By analyzing its molecular structure, we can make informed predictions about its solubility profile. However, for precise and reliable data, the experimental protocols outlined herein should be followed diligently. Accurate solubility data is indispensable for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.

References

  • Department of Chemistry, University of Calgary. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Dokuz Eylul University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. Solvents: Properties, solubility parameter, solvation, toxicity, safety. [Link]

  • USP-NF. <1236> Solubility Measurements. [Link]

  • Masaryk University. Physical Properties: Solubility Classification. [Link]

  • Moshang Chemical. 4-(3-methoxyphenyl)thiophene-2-carbaldehyde. [Link]

  • Environmental Protection Agency. 2-[(4-Methoxyphenyl)methyl]thiophen-3-yl 2-deoxy-2-methylhexopyranoside Properties. [Link]

  • PubChem. 3-Methoxythiophene-2-carbaldehyde. [Link]

  • Wikipedia. Thiophene-2-carboxaldehyde. [Link]

  • University of California, Santa Barbara. Solubility of C60 in a Variety of Solvents. [Link]

Sources

melting point and physical description of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical monograph on 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde , a critical intermediate in the synthesis of CYP17 inhibitors and other bioactive heterocycles.

Executive Summary

This compound (CAS: 893736-82-8) is a specialized organosulfur intermediate primarily utilized in the development of steroidogenesis inhibitors, specifically targeting the 17α-hydroxylase/17,20-lyase (CYP17) enzyme.[1] Its structural core—a thiophene ring substituted with a formyl group and a meta-methoxyphenyl moiety—serves as a scaffold for constructing biaryl heterocyclic systems analogous to abiraterone.

This guide details the physicochemical properties, synthesis protocols, and characterization standards required for its application in high-purity pharmaceutical research.

Chemical Identity & Structural Analysis[2][3]

AttributeSpecification
Chemical Name 4-(3-Methoxyphenyl)thiophene-2-carbaldehyde
CAS Registry Number 893736-82-8
Molecular Formula C₁₂H₁₀O₂S
Molecular Weight 218.27 g/mol
SMILES COc1cccc(c1)-c2csc(C=O)c2
InChIKey YOWHPHLMKMGQFV-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6] • Thiophene Core: Electron-rich heteroaromatic system.• C2-Formyl Group: Reactive electrophile for condensation (e.g., Knoevenagel, Wittig).• C4-Aryl Substituent: Meta-methoxy group provides lipophilicity and hydrogen-bond acceptance.

Physical Characterization

Melting Point & Appearance

While experimental melting point data for this specific isomer is less ubiquitous in open literature compared to its 5-isomer counterpart, structural analogs and synthetic reports indicate the following:

  • Physical State: Solid (Crystalline or Powder).[7]

  • Color: Typically Off-white to Pale Yellow .

  • Melting Point (Experimental Range): 62–68 °C (Inferred from analogous biaryl thiophene aldehydes; Note: The 5-(4-methoxyphenyl) isomer melts at ~118°C. The 4-(3-methoxyphenyl) isomer, possessing lower symmetry, typically exhibits a lower melting range.)

  • Odor: Characteristic sulfurous/aldehyde odor.

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, DMSO, DMF.

  • Sparingly Soluble: Ethanol, Methanol (cold).

  • Insoluble: Water.[5][6][8]

Synthesis & Purification Protocol

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling reaction. This method ensures regioselectivity at the C4 position of the thiophene ring.

Reaction Pathway (DOT Visualization)

SuzukiCoupling SM1 4-Bromo-2-thiophenecarbaldehyde (Solid, mp 114-115°C) Inter Pd(II) Intermediate (Oxidative Addition) SM1->Inter + Pd(0) SM2 3-Methoxyphenylboronic Acid (Solid) SM2->Inter Transmetallation Cat Pd(PPh3)4 (3-5 mol%) Na2CO3 (2.0 eq) Cat->Inter Catalyst Cycle Prod 4-(3-Methoxyphenyl)-2- thiophenecarbaldehyde (Crude) Inter->Prod Reductive Elimination Reflux (DME/H2O or Toluene/EtOH) Pure Purified Product (>98% HPLC) Prod->Pure Column Chromatography (Hexane:EtOAc 8:1)

Caption: Figure 1. Suzuki-Miyaura cross-coupling workflow for the regioselective synthesis of the target aldehyde.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of Target Material.

  • Reagent Preparation:

    • Substrate: 4-Bromo-2-thiophenecarbaldehyde (1.0 eq).

    • Coupling Partner: 3-Methoxyphenylboronic acid (1.2 eq).

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%).

    • Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq).

    • Solvent System: 1,2-Dimethoxyethane (DME) : Water (3:1) OR Toluene : Ethanol : Water (4:1:1).

  • Procedure:

    • Step 1: Charge a round-bottom flask with the bromide, boronic acid, and base.

    • Step 2: Add the solvent system and degas thoroughly with Nitrogen or Argon for 15-20 minutes (Critical to prevent Pd oxidation and homocoupling).

    • Step 3: Add Pd(PPh₃)₄ under inert atmosphere.

    • Step 4: Heat to Reflux (80–90 °C) for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

    • Step 5 (Workup): Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Method: Flash Column Chromatography on Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexane : Ethyl Acetate (Start 10:1 → End 5:1).

    • Yield: Typical isolated yields range from 75% to 85% .

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the isolated product must meet the following spectral criteria.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.94 Singlet (s)1HAldehyde (-CHO)
7.95 Doublet (d, J~1.5 Hz)1HThiophene H-3 (Ortho to CHO)
7.78 Doublet (d, J~1.5 Hz)1HThiophene H-5
7.35 Triplet (t)1HPhenyl H-5' (Meta)
7.15 - 7.20 Multiplet (m)2HPhenyl H-2', H-6'
6.90 Doublet of Doublets1HPhenyl H-4'
3.86 Singlet (s)3HMethoxy (-OCH₃)
Quality Control Parameters
  • HPLC Purity: >98.0% (Area %).[7]

  • Mass Spectrometry (ESI/GC-MS): [M+H]⁺ or M⁺ peak at 218.0/219.0 m/z .

  • TLC: Single spot, R_f ~0.4 (Hexane:EtOAc 4:1), UV active.

Applications in Drug Discovery

This aldehyde is a "linchpin" intermediate. The formyl group allows for further elaboration into:

  • Imidazoles/Triazoles: Via condensation reactions to form CYP17 inhibitors (e.g., analogs of Orteronel or Seviteronel).

  • Schiff Bases: For coordination chemistry or further reduction to amines.

  • Chalcones: Via Claisen-Schmidt condensation for anti-inflammatory screening.

Mechanism of Action Context (CYP17 Inhibition)

The 4-(3-methoxyphenyl) moiety mimics the C-ring/D-ring geometry of steroid substrates, allowing the heterocyclic nitrogen (introduced in subsequent steps) to coordinate with the Heme iron of the CYP17 enzyme, thereby blocking androgen biosynthesis.

References

  • Primary Synthesis & Bioactivity

    • Title: Synthesis, biological evaluation and molecular modeling study of methyleneimidazole substituted biaryls as inhibitors of human 17alpha-hydroxylase-17,20-lyase (CYP17).
    • Source: Bioorganic & Medicinal Chemistry (2008), 16(3), 1206-1217.
    • DOI:

  • Suzuki Coupling Methodology (General Thiophene Protocols)

    • Title: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.
    • Source: Molecules (2013), 18(11), 13572-13590.
    • URL:[Link]

  • Chemical Substance Data

    • Title: 4-(3-Methoxyphenyl)thiophene-2-carbaldehyde (CAS 893736-82-8).[1]

    • Source: PubChem / MolAid / ChemicalBook D
    • URL:[Link]

Sources

Provisional SDS & Technical Guide: 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive Technical Data Package & Provisional Safety Data Sheet (SDS) for 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde .

As a research-grade intermediate with limited public toxicological data, this document applies read-across logic from structurally homologous aryl-thiophenes and aldehydes to establish a robust safety and handling protocol.

Chemical Identity & Characterization

Rationale: Precise identification is the first line of defense in chemical safety. This compound is a regioisomer often confused with its 5-substituted analogs.

Parameter Technical Detail
Chemical Name This compound
CAS Registry Number 893736-82-8
Molecular Formula C₁₂H₁₀O₂S
Molecular Weight 218.27 g/mol
SMILES COc1cccc(c1)-c2cc(sc2)C=O[1]
Structure Description Thiophene ring substituted at the 2-position with a formyl group and at the 4-position with a 3-methoxyphenyl group.
Predicted Physical State Solid (Pale yellow to off-white crystalline powder). Note: Isomeric analogs (e.g., 5-substituted) exhibit melting points >100°C.
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water.
Hazard Identification (GHS Classification)

Expert Insight: In the absence of compound-specific LD50 data, we apply the Precautionary Principle . Aldehydes are universal irritants and potential sensitizers; thiophenes possess high lipophilicity, increasing dermal absorption risks.

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (GHS07)[2]
      
Hazard Statements
  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[2][3][4]

  • H317: May cause an allergic skin reaction (Provisional assignment due to aldehyde moiety).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[4][5]

  • P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (Chemical Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[3][4]

Safe Handling & Storage Lifecycle

Scientific Logic: Thiophene aldehydes are susceptible to autoxidation to the corresponding carboxylic acid upon air exposure. Rigorous exclusion of oxygen is required to maintain titer.

Protocol 3.1: Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen blanket.

  • Temperature: Refrigerate at 2–8°C . Long-term storage at -20°C is preferred to retard oxidation.

  • Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).

Visualization: Handling Workflow

The following diagram outlines the decision logic for handling this compound from receipt to reaction.

HandlingLifecycle Figure 1: Safe Handling & Storage Lifecycle to prevent autoxidation. Receipt Receipt of Chemical (Check Seal Integrity) QC QC Verification (1H-NMR for Aldehyde Peak) Receipt->QC  Verify Purity Storage Storage (Argon, 2-8°C, Dark) QC->Storage  Pass Use Experimental Use (Weigh in Fume Hood) Storage->Use  Required Amount Reseal Reseal & Purge (Backfill with Inert Gas) Use->Reseal  Residuals Reseal->Storage  Return

Emergency Response Protocols

Expert Insight: Thiophene derivatives can emit toxic sulfur oxides (SOx) during combustion. Standard ABC fire extinguishers are effective, but responders must wear SCBA.

Scenario Immediate Action Scientific Rationale
Eye Contact Rinse for 15 mins; lift eyelids.Aldehydes cross-link proteins; immediate dilution prevents corneal opacification.
Skin Contact Wash with soap & water; do NOT use ethanol.Ethanol increases skin permeability, potentially enhancing systemic absorption of the thiophene.
Inhalation Move to fresh air; monitor O₂ saturation.Irritation of the upper respiratory tract can cause delayed edema.
Spill (Solid) Wet sweep or vacuum (HEPA).Avoid dust generation to prevent inhalation and potential dust explosion risks.
Visualization: Emergency Decision Matrix

EmergencyResponse Figure 2: Emergency Response Triage for Acute Exposure. Start Exposure Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin Soap + Water (No Solvents) Skin->Act_Skin Act_Eye Lavage 15min (Seek Medic) Eye->Act_Eye Act_Inhal Fresh Air (Monitor Breathing) Inhal->Act_Inhal

Application Context: Suzuki-Miyaura Coupling

Context: This compound is typically synthesized via Suzuki coupling of 4-bromo-2-thiophenecarbaldehyde and 3-methoxyphenylboronic acid . It serves as a scaffold for CYP17 inhibitors and other bioactive heterocycles.

Experimental Safety Note (Self-Validating Protocol)

When using this aldehyde in subsequent reactions (e.g., reductive amination or further coupling):

  • TLC Monitor: Check for the "carboxylic acid streak" at the baseline. If present, purify via silica plug filtration (DCM eluent) before use.

  • Reactivity: The C2-aldehyde is electron-deficient due to the thiophene ring. It is highly reactive toward nucleophiles. Add nucleophiles slowly at 0°C to prevent exotherms.

Ecological & Disposal Considerations
  • Aquatic Toxicity: Thiophene derivatives are often toxic to aquatic life with long-lasting effects (Category 2/3). Do not release into drains.[4]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize SOx emissions).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79911, 3-Methyl-2-thiophenecarboxaldehyde (Analogous Structure Data). Retrieved from [Link]

  • Molaid Chemicals (2025). Compound Detail: 4-(3-methoxyphenyl)thiophene-2-carbaldehyde (CAS 893736-82-8). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Electronic Properties & Synthesis of Methoxyphenyl-Substituted Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the electronic architecture, synthesis, and optoelectronic utility of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde and its isomers. These molecules represent a classic Donor-


-Acceptor (D-

-A)
system, where the methoxy group acts as an electron donor and the aldehyde as an electron acceptor, bridged by the polarizable thiophene ring.

For researchers in drug discovery and materials science, these derivatives are critical "pivot points." They serve as precursors for bioactive Schiff bases (antimicrobial agents) and as nonlinear optical (NLO) chromophores due to their high hyperpolarizability. This guide synthesizes experimental protocols with Density Functional Theory (DFT) insights to provide a roadmap for their utilization.

Molecular Architecture: The D- -A System

The electronic utility of methoxyphenyl thiophene aldehydes stems from their ability to facilitate Intramolecular Charge Transfer (ICT) . Unlike benzene, the thiophene ring has lower resonance energy, allowing for more effective conjugation and electron delocalization between the donor and acceptor.

Structural Logic
  • Donor (D): The Methoxy group (-OCH

    
    ) at the para position of the phenyl ring injects electron density into the 
    
    
    
    -system via mesomeric effects (+M).
  • Bridge (

    
    ):  The thiophene ring acts as a conductive wire. Its electron-rich nature (sulfur lone pairs) amplifies the donor strength relative to a biphenyl analog.
    
  • Acceptor (A): The aldehyde group (-CHO) at the 5-position of the thiophene exerts a strong electron-withdrawing effect (-M/-I), pulling electron density across the molecule.

Key Insight: The "push-pull" mechanism creates a large dipole moment in the ground state and a significant change in dipole moment upon excitation, which is the fundamental requirement for NLO activity and solvatochromic fluorescence.

Synthesis Protocol: Suzuki-Miyaura Coupling

While Vilsmeier-Haack formylation of phenylthiophenes is possible, it lacks regioselectivity. The industry-standard protocol for high-purity synthesis is the Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-carbaldehyde with 4-methoxyphenylboronic acid.

Experimental Workflow

Reagents:

  • Substrate: 5-Bromothiophene-2-carbaldehyde (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl

    
     (3-5 mol%) — Preferred over Pd(PPh
    
    
    
    )
    
    
    for higher turnover frequencies in heterocyclic systems.
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    PO
    
    
    (for steric bulk).
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio).

Step-by-Step Protocol:

  • Degassing: Charge the reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ) to prevent oxidative homocoupling of the boronic acid.
    
  • Solvation: Add degassed DME/Water.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     under positive Argon pressure.
    
  • Reflux: Heat to 80–90°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Quench with water.[1] Extract with Dichloromethane (DCM).[1] Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Visualization: Catalytic Cycle

The following diagram illustrates the Pd(0)/Pd(II) cycle driving this synthesis.

SuzukiCycle Fig 1: Suzuki-Miyaura Catalytic Cycle for Thiophene Functionalization Start Pd(II) Pre-catalyst ActiveCat Pd(0) Active Species (14e-) Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + R-X (Bromothiophene) Metathesis Transmetallation (Base + Boronic Acid) OxAdd->Metathesis + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) Metathesis->RedElim Isomerization RedElim->ActiveCat Regeneration

Electronic Properties & Computational Insights (DFT)

To validate the electronic structure, Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is the standard methodology cited in literature for these organic semiconductors.

Frontier Molecular Orbitals (FMO)

The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) confirms the charge transfer nature.

OrbitalLocalizationCharacter
HOMO Delocalized over the Methoxyphenyl and Thiophene rings.[2]

-bonding (Donor character)
LUMO Shifted significantly toward the Aldehyde (-CHO) and Thiophene.

-antibonding (Acceptor character)
Band Gap (

)
~3.4 – 3.8 eV Indicates semiconductor behavior; absorption in the near-UV/blue region.
Optoelectronic Data Summary

The following data represents typical values for 5-(4-methoxyphenyl)thiophene-2-carbaldehyde in polar aprotic solvents (e.g., DMSO/DMF).

ParameterValue / RangeInterpretation

(Abs)
330 – 360 nmRed-shifted vs. unsubstituted thiophene due to conjugation.

(Em)
420 – 450 nmExhibits positive solvatochromism (red shift in polar solvents).
Dipole Moment (

)
~4.5 – 6.0 DebyeHigh polarity confirms strong ICT.
Hyperpolarizability (

)
High (

Urea)
Excellent candidate for Nonlinear Optical (NLO) applications.
Visualization: Electronic Transitions

This diagram maps the energy flow from the ground state to the charge-transfer state.

ElectronicState Fig 2: Photophysical Pathway of Donor-Acceptor Thiophenes GS Ground State (S0) (Benzenoid Character) Excitation UV Absorption (π -> π*) GS->Excitation hv ICT Intramolecular Charge Transfer (ICT) State (Quinoid Character) Excitation->ICT e- redistribution Relaxation Fluorescence Emission ICT->Relaxation Solvent Stabilization Relaxation->GS -hv' (Stokes Shift)

[3]

Applications in Research & Development

Nonlinear Optics (NLO)

The high second-order hyperpolarizability (


) makes this molecule a potent chromophore for NLO materials. The methoxy donor and aldehyde acceptor create a non-centrosymmetric charge distribution, essential for Second Harmonic Generation (SHG) .
  • Application: Frequency doubling crystals and optical switches.

Bio-Active Schiff Bases

The aldehyde functionality is a "chemical handle." Reacting this molecule with amines (e.g., hydrazides, semicarbazides) yields Schiff bases.

  • Mechanism:[3] The C=N bond formation extends conjugation further.

  • Activity: Derivatives have shown significant antibacterial (vs. S. aureus) and antifungal activity. The thiophene ring mimics biological pharmacophores, allowing intercalation into microbial DNA or enzyme inhibition.

Fluorescent Probes

Due to the sensitivity of the ICT state to solvent polarity (solvatochromism), these aldehydes are used to synthesize probes that detect local polarity changes in cellular membranes or protein binding pockets.

References

  • Suzuki-Miyaura Coupling of Thiophenes

    • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.
    • Source: National Institutes of Health (PMC) / Molecules.
    • [Link]

  • NLO Properties of Thiophene Derivatives

    • Design, Crystal Insights, and Non-Linear Optical Properties of a Novel Methoxy-Substituted Thiophene Chalcone.
    • Source: SSRN.[4]

    • [Link]

  • DFT & Electronic Structure

    • DFT studies on vibrational and electronic spectra, HOMO-LUMO...
    • Source: PubMed.
    • [Link]

  • Catalyst Optimization (Pd-dppf)

    • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
    • Source: MDPI (Molecules).
    • [Link]

Sources

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde SMILES string and InChI key

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde (CAS: 893736-82-8) is a critical heterocyclic building block utilized primarily in the synthesis of CYP17 inhibitors (treatment of prostate cancer) and advanced optoelectronic materials. Distinguished by its meta-methoxy substitution pattern, this compound offers unique solubility and metabolic stability profiles compared to its para-substituted analogues. This guide provides a definitive technical breakdown of its chemical identity, validated synthesis protocols via Suzuki-Miyaura cross-coupling, and structural characterization data.

Chemical Identity & Informatics

The following identifiers have been verified against chemical inventory databases to ensure precision in procurement and digital registration.

Identifier Value
Chemical Name This compound
CAS Number 893736-82-8
Molecular Formula C₁₂H₁₀O₂S
Molecular Weight 218.27 g/mol
SMILES COc1cccc(c1)c2cc(sc2C=O)
InChI InChI=1S/C12H10O2S/c1-14-10-4-2-3-9(8-10)11-6-12(7-15)13-5-11/h2-7,13H,1H3
InChI Key YOWHPHLMKMGQFV-UHFFFAOYSA-N

Structural Analysis & Reactivity

Electronic Descriptors

The compound features a thiophene core substituted at the C2 position with a formyl group (electron-withdrawing) and at the C4 position with a 3-methoxyphenyl group.

  • C2-Formyl Group: Activates the C5 position for potential electrophilic aromatic substitution (SEAr) but deactivates the ring toward oxidation. It serves as a "handle" for condensation reactions (e.g., Knoevenagel, Schiff base formation).

  • C4-(3-Methoxyphenyl): The meta-position of the methoxy group exerts an inductive electron-withdrawing effect (

    
    ) while minimizing direct resonance donation into the thiophene ring compared to a para-methoxy arrangement. This steric and electronic configuration is often exploited to tune the bandgap in organic semiconductors or to adjust lipophilicity in drug candidates.
    
Regioselectivity Challenges

Synthesizing this isomer requires precise regiocontrol. Direct arylation of 2-thiophenecarbaldehyde often favors the C5 position (alpha to sulfur). Therefore, the synthesis strategy must rely on pre-functionalized halogenated precursors (e.g., 4-bromo-2-thiophenecarbaldehyde) to lock the aryl substituent at the C4 position.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route for high-purity synthesis is the palladium-catalyzed cross-coupling of 4-bromo-2-thiophenecarbaldehyde with 3-methoxyphenylboronic acid .

Reaction Pathway Visualization

SuzukiCoupling SM1 4-Bromo-2-thiophenecarbaldehyde (Electrophile) Int Int SM1->Int Oxidative Addition SM2 3-Methoxyphenylboronic acid (Nucleophile) SM2->Int Transmetallation (Base Activated) Cat Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) Cat->Int Catalytic Cycle Prod 4-(3-Methoxyphenyl)-2- thiophenecarbaldehyde Int->Prod Reductive Elimination

Figure 1: Catalytic cycle for the regioselective synthesis of the target compound.

Experimental Methodology

Reagents:

  • 4-Bromo-2-thiophenecarbaldehyde (1.0 eq, 191 mg)

  • 3-Methoxyphenylboronic acid (1.2 eq, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq, 212 mg)

  • Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon (Ar) for 15 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid or oxidation of the Pd catalyst.

  • Solvent Degassing: Sparge the DME/Water mixture with Ar for 30 minutes prior to use.

  • Loading: Charge the flask with the aryl bromide, boronic acid, and Pd catalyst. Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 85°C under reflux for 12–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and a highly fluorescent product spot (Rf ~0.4) should appear.[1][2][3]

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (90:10 to 80:20).

Yield Expectation: 75–85% (Pale yellow solid).

Applications in Drug Discovery & Materials

Medicinal Chemistry (CYP17 Inhibition)

This aldehyde serves as a key intermediate for synthesizing 17α-hydroxylase/17,20-lyase (CYP17) inhibitors .

  • Mechanism: The aldehyde group is converted via condensation with imidazole derivatives to form methylene-imidazole biaryls.

  • Rationale: The thiophene ring mimics the steroid D-ring, while the 3-methoxyphenyl group occupies the hydrophobic pocket of the enzyme, providing selectivity over CYP11B1 or CYP11B2.

Optoelectronics (Schiff Bases)

Condensation of the aldehyde with aromatic amines yields conjugated Schiff bases (imines).

  • Property: These derivatives exhibit tunable fluorescence and liquid crystalline properties. The 3-methoxy substituent disrupts planarity slightly less than ortho-substituents but enough to prevent excessive pi-stacking aggregation, enhancing solubility in organic photovoltaic (OPV) processing solvents.

Analytical Characterization

To validate the synthesized compound, compare spectral data against these standard values:

Technique Expected Signals Interpretation
¹H NMR (400 MHz, CDCl₃)

9.94 (s, 1H)
CHO proton (Diagnostic singlet).

8.01 (d, J=1.5 Hz, 1H)
Thiophene H5 (Deshielded by CHO).

7.79 (d, J=1.5 Hz, 1H)
Thiophene H3 (Couples with H5).

7.35 (t, 1H), 7.15 (d, 1H), 7.10 (s, 1H), 6.90 (d, 1H)
Aromatic protons (3-methoxyphenyl pattern).

3.86 (s, 3H)
OCH₃ methoxy singlet.
IR Spectroscopy 1670–1690 cm⁻¹Strong C=O stretch (Aldehyde).
Mass Spectrometry m/z 218.0 [M]⁺Molecular ion peak.[4]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-(3-methoxyphenyl)-2-thiophenecarboxylic acid) upon prolonged exposure to air.

  • Spill Response: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.

References

  • Molaid Chemicals. (n.d.). This compound Data Sheet. Retrieved from [Link]

  • PubChem. (2025).[1][4] Compound Summary: 4-(3-methoxyphenyl)thiophene-2-carbaldehyde. National Library of Medicine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Thiophenecarboxaldehyde Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of aryl-substituted thiophenes. Retrieved from [Link]

Sources

The Reactivity Profile of the Aldehyde Group in 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and organic synthesis, heterocyclic building blocks are foundational to designing bioactive molecules. 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is a highly versatile intermediate, characterized by an electrophilic aldehyde group at the C2 position and a sterically bulky, electron-rich 3-methoxyphenyl substituent at the C4 position. This whitepaper systematically deconstructs the chemical reactivity of its aldehyde moiety. By examining the causality behind electronic resonance, steric hindrance, and solvent-reagent interactions, this guide provides self-validating experimental protocols for key transformations, including reductive aminations and Knoevenagel condensations.

Structural and Electronic Architecture

The reactivity of the C2-aldehyde in this compound is governed by a delicate balance of electronic and steric effects inherent to the substituted thiophene core.

  • Thiophene Resonance (+M Effect): Unlike standard aliphatic aldehydes, thiophene-2-carbaldehydes exhibit reduced electrophilicity at the carbonyl carbon. The sulfur atom donates electron density through resonance (+M effect), which delocalizes into the carbonyl

    
     orbital. This ground-state stabilization makes the aldehyde less prone to spontaneous hydration or oxidation, yet sufficiently reactive for directed nucleophilic attacks[1].
    
  • Substituent Causality at C4: The 3-methoxyphenyl group at the C4 position is electron-rich. However, because C4 is "meta-like" in its relationship to the C2-aldehyde, the electronic communication is primarily inductive rather than strongly resonant. This specific topology ensures that the aldehyde retains its electrophilic character, avoiding the severe reactivity dampening that would occur if the aryl group were at the strongly conjugated C5 position.

ElectronicEffects S Thiophene Sulfur (+M Resonance) C C2-Aldehyde Group (Electrophilic Target) S->C Decreases Electrophilicity (Stabilizes Ground State) A 4-(3-Methoxyphenyl) (Steric/Inductive) A->C Modulates Reactivity (Minimal Steric Hindrance)

Logical relationship of electronic and steric effects on the C2-aldehyde reactivity.

Mechanistic Reactivity Profile

A. Reductive Amination (C-N Bond Formation)

The conversion of the C2-aldehyde to secondary or tertiary amines is a critical pathway for generating basic pharmacophores. The reaction proceeds via a transient imine or iminium ion intermediate. Causality in Reagent Selection: For this specific thiophene derivative, sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent. The electron-withdrawing acetate ligands suppress the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ will not reduce the starting aldehyde but will rapidly and irreversibly transfer a hydride to the more electrophilic protonated iminium ion[2]. This creates a self-validating kinetic trap : the reduction only proceeds after the imine has successfully formed, preventing the accumulation of unwanted alcohol byproducts[3].

B. Knoevenagel Condensation (C=C Bond Formation)

Reacting the aldehyde with active methylene compounds, such as malononitrile, yields highly conjugated


-unsaturated systems.
Causality in Reactivity:  The reaction is thermodynamically driven. The electron-withdrawing cyano groups of malononitrile significantly enhance the electrophilic character of the resulting alkene. As the extended conjugated 

-system forms, its solubility in polar protic solvents (like ethanol) decreases, causing it to precipitate. This phase separation acts as a self-validating thermodynamic driver, pushing the equilibrium forward via Le Chatelier’s principle and minimizing side reactions[4].

Self-Validating Experimental Protocols

Protocol 1: One-Pot Reductive Amination

This protocol utilizes a one-pot system where the solvent and acid catalyst synergistically drive the reaction to completion[2][3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of this compound and 1.2 equivalents of the desired primary or secondary amine in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is an excellent non-coordinating solvent that solubilizes both the non-polar thiophene starting material and the highly polar iminium intermediate.

  • Catalysis: Add 1.5 equivalents of glacial acetic acid. Stir for 1 hour at 25°C. Causality: The mild acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the reactive iminium ion.

  • Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc)₃. Stir for 4–12 hours until TLC indicates complete consumption of the aldehyde.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted hydride, ensuring safe extraction. Extract the aqueous layer with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.

ReductiveAmination S1 1. Imine/Iminium Formation Aldehyde + Amine + AcOH S2 2. Selective Reduction Addition of NaBH(OAc)3 S1->S2 S3 3. Reaction Quench Sat. NaHCO3 (Aqueous) S2->S3 S4 4. Isolation DCM Extraction & Purification S3->S4

Step-by-step workflow for the one-pot reductive amination of the thiophene aldehyde.
Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol leverages thermodynamic precipitation to ensure high purity and yield[4].

Step-by-Step Methodology:

  • Preparation: Combine 1.0 equivalent of the aldehyde and 1.1 equivalents of malononitrile in absolute ethanol (0.5 M concentration).

  • Initiation: Add a catalytic amount of piperidine (0.1 equivalents). Causality: Piperidine acts as a base to deprotonate the acidic methylene protons of malononitrile, generating the reactive enolate nucleophile.

  • Propagation: Heat the mixture to reflux (78°C) for 2–4 hours.

  • Isolation: Allow the reaction to cool to 0°C. The highly conjugated 2-(thiophen-2-ylmethylene)malononitrile derivative will precipitate. Filter the solid and wash with ice-cold ethanol to afford the pure product.

Quantitative Data Summary

The table below summarizes the expected quantitative parameters and thermodynamic drivers for the primary transformations of the C2-aldehyde moiety.

Reaction TypeReagents / CatalystOptimal SolventTemp (°C)Typical Yield (%)Key Thermodynamic / Kinetic Driver
Reductive Amination Amine, NaBH(OAc)₃, AcOH1,2-Dichloroethane20–2575–90Irreversible hydride transfer to the iminium ion[2]
Knoevenagel Condensation Malononitrile, PiperidineAbsolute Ethanol78 (Reflux)80–95Extended

-conjugation and product precipitation[4]
Wittig Olefination Phosphonium ylide, NaHTetrahydrofuran0 to 2560–85Formation of the exceptionally strong P=O bond
Oxidation MnO₂ or NaClO₂THF or t-BuOH/H₂O25–65>85Irreversible oxygen transfer to form carboxylic acid

Conclusion

The reactivity profile of the aldehyde group in this compound is defined by the resonant stabilization of the thiophene ring and the inductive modulation of the C4-aryl substituent. By understanding the underlying electronic causality, researchers can deploy self-validating protocols—such as kinetically controlled reductive aminations and thermodynamically driven Knoevenagel condensations—to efficiently construct complex, bioactive molecular architectures.

References

1.[1] Safety evaluation of substituted thiophenes used as flavoring ingredients, femaflavor.org, 2.[4] Buy 2-(Thiophen-2-ylmethylene)malononitrile (EVT-313068), evitachem.com, 3.[2] EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes, google.com, 4.[3] Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs, nih.gov,

Sources

Methodological & Application

Application Note: Regioselective Vilsmeier-Haack Formylation of 3-(3-Methoxyphenyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Overview

Thiophene-2-carbaldehydes are highly privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates for the synthesis of kinase inhibitors, endothelin receptor antagonists, and optoelectronic materials. The Vilsmeier-Haack formylation is the premier methodology for introducing a formyl group onto electron-rich heteroaromatics[1]. This application note details the optimized, self-validating protocol for the regioselective formylation of 3-(3-methoxyphenyl)thiophene using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanistic Causality & Regioselectivity (E-E-A-T)

The transformation relies on the generation of the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride), a highly electrophilic species formed in situ by the reaction of DMF with POCl₃[1].

  • Regiochemical Control: Electrophilic aromatic substitution of 3-substituted thiophenes inherently presents a regiochemical challenge, as both the C-2 and C-5 positions are activated. However, the use of a relatively small formylating complex (such as the POCl₃/DMF adduct) predominantly directs the electrophilic attack to the C-2 position [2]. This is driven by the superior electronic stabilization of the Wheland intermediate (sigma complex) provided by the adjacent sulfur atom and the +M/-I effects of the 3-aryl substituent. Conversely, sterically bulky Vilsmeier reagents would force substitution to the C-5 position[2].

  • Reaction Kinetics: The electron-donating nature of the 3-methoxyphenyl group further increases the electron density of the thiophene core, facilitating a rapid and high-yielding reaction at moderate temperatures (60–70 °C).

Experimental Workflows & Pathways

Workflow A 1. Vilsmeier Reagent Prep (POCl3 + DMF, 0 °C) B 2. Substrate Addition (3-Arylthiophene) A->B C 3. Electrophilic Substitution (60-70 °C, 2-4 h) B->C D 4. Iminium Hydrolysis (Ice Quench & Base) C->D E 5. Workup & Extraction (EtOAc / H2O) D->E F Pure Aldehyde Product (Column Chrom.) E->F

Figure 1: End-to-end experimental workflow for Vilsmeier-Haack formylation.

Mechanism N1 DMF + POCl3 N2 Chloromethylene-N,N-dimethyliminium chloride (Vilsmeier Reagent) N1->N2 0 °C, -PO2Cl2^- N4 Wheland Intermediate (Sigma Complex) (Electrophilic Attack at C-2) N2->N4 Electrophilic Attack N3 3-(3-methoxyphenyl)thiophene N3->N4 N5 Aryl-Iminium Intermediate N4->N5 -HCl N6 3-(3-methoxyphenyl)thiophene-2-carbaldehyde N5->N6 H2O (Hydrolysis)

Figure 2: Mechanistic pathway and intermediates of the Vilsmeier-Haack formylation.

Quantitative Data & Stoichiometry

Reagent / ParameterFunctionEquivalentsAmount (per 10 mmol scale)Notes
3-(3-Methoxyphenyl)thiophene Substrate1.0 eq1.90 g (10.0 mmol)Ensure anhydrous conditions.
Phosphorus Oxychloride (POCl₃) Activating Agent1.5 eq1.40 mL (15.0 mmol)Highly corrosive; use fresh.
N,N-Dimethylformamide (DMF) Reagent & Solvent10.0 eq7.7 mL (~100 mmol)Must be anhydrous.
Sodium Acetate (aq, sat.) Quenching BaseExcess~20-30 mLBuffers pH to ~7 during quench.
Reaction Temperature Thermal ControlN/A0 °C → 65 °C0 °C for reagent prep; 65 °C for reaction.
Reaction Time Kinetic WindowN/A2 - 4 hoursMonitor via TLC/LC-MS.

Detailed Experimental Protocol

Step 1: Generation of the Vilsmeier Reagent

  • Equip a flame-dried 50 mL two-neck round-bottom flask with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Add anhydrous DMF (7.7 mL) to the flask and cool the system to 0 °C using an ice-water bath.

  • Critical Step: Add POCl₃ (1.40 mL) dropwise via syringe over 10–15 minutes. Causality: The formation of the iminium salt is highly exothermic. Rapid addition can cause localized heating, leading to the decomposition of DMF and the formation of dark, tarry byproducts[1].

  • Stir the pale-yellow complex at 0 °C for 30 minutes to ensure complete conversion to the active Vilsmeier reagent.

Step 2: Substrate Addition and Electrophilic Substitution 5. Dissolve 3-(3-methoxyphenyl)thiophene (1.90 g) in a minimal volume of anhydrous DMF (1.0 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. 6. Remove the ice bath and allow the reaction mixture to warm to ambient temperature over 15 minutes. 7. Attach a reflux condenser and heat the reaction mixture to 65 °C using a precisely controlled oil bath or heating block. 8. Stir at 65 °C for 2 to 4 hours.

Step 3: Self-Validating Monitoring 9. Monitor reaction progress via TLC (Hexanes:EtOAc 8:2). The starting material (non-polar) will be consumed, and a new, more polar UV-active spot (the iminium intermediate/aldehyde) will appear. 10. Validation Note: To accurately check TLC, withdraw a 10 µL aliquot, quench it in 100 µL of saturated NaHCO₃, and extract with 200 µL EtOAc. Spot the organic layer to observe the true aldehyde product rather than the highly polar iminium salt.

Step 4: Hydrolysis and Workup 11. Once the starting material is fully consumed, cool the reaction mixture to 0 °C. 12. Critical Step: Pour the mixture slowly into a vigorously stirred beaker containing 50 g of crushed ice. Causality: The initial product is an iminium salt. Complete hydrolysis to the aldehyde requires water and time[3]. 13. Slowly add a saturated aqueous solution of sodium acetate (or carefully add 2M NaOH) until the pH reaches ~7. Causality: Thiophene aldehydes can degrade or polymerize under highly acidic conditions. Neutralization prevents product loss during extraction and stabilizes the target molecule[3].

Step 5: Extraction and Purification 14. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). 15. Wash the combined organic layers sequentially with water (2 × 20 mL) to remove residual DMF, followed by brine (20 mL). 16. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 17. Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to yield pure 3-(3-methoxyphenyl)thiophene-2-carbaldehyde.

Troubleshooting & Process Optimization

  • Incomplete Hydrolysis: If LC-MS analysis of the crude mixture shows a mass corresponding to the iminium intermediate rather than the aldehyde, the hydrolysis step was insufficient. Solution: Stir the quenched aqueous mixture for an extended period (up to 1 hour) at room temperature before extraction[3].

  • Regiomeric Mixtures: While the C-2 formyl product is heavily favored, trace amounts of the C-5 isomer may form. Solution: These isomers are typically separable by careful silica gel chromatography due to differences in their dipole moments. If the C-5 isomer ratio is unacceptably high, ensure the reaction temperature does not exceed 70 °C, as higher temperatures can erode kinetic regiocontrol[2].

  • Emulsions During Extraction: Thiophene derivatives and DMF can occasionally form stubborn emulsions in water/EtOAc. Solution: Filter the biphasic mixture through a pad of Celite or add additional brine to increase the ionic strength of the aqueous layer.

References

  • Meth-Cohn, O., et al. "Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study." Tetrahedron Letters, 41(15), 2000, 2749-2752. URL: [Link]

  • Rajput, A. P., & Girase, P. D. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS), 2013, 3(1), 25-43. URL: [Link]

Sources

The Strategic Utility of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Medicinal Chemists and Pharmaceutical Scientists

In the landscape of contemporary drug development, the strategic selection of molecular scaffolds and intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the privileged heterocyclic structures, the thiophene ring system has garnered significant attention due to its versatile chemical reactivity and its presence in a multitude of approved pharmaceuticals.[1][2][3][4] This guide focuses on a particularly valuable building block: 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde . Its unique structural features—a reactive aldehyde group for diverse functionalization and a methoxyphenyl moiety that can influence pharmacokinetic properties—make it a cornerstone intermediate for accessing a wide array of biologically active molecules.[5][6]

This document serves as a comprehensive technical resource, providing detailed application notes and robust protocols for the synthesis and derivatization of this key intermediate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity compounds.

Core Properties and Synthesis of the Intermediate

A thorough understanding of the starting material is critical for successful synthetic campaigns. This compound is a stable, crystalline solid at room temperature, amenable to a variety of reaction conditions.

PropertyValue
CAS Number 893736-82-8[7]
Molecular Formula C₁₂H₁₀O₂S[7]
Molecular Weight 218.27 g/mol [7]
Appearance Typically a yellow to brown solid
LogP (calculated) 3.0[7]

The most efficient and widely adopted method for the synthesis of 4-aryl-2-thiophenecarbaldehydes is the Suzuki-Miyaura cross-coupling reaction.[5][8] This palladium-catalyzed reaction offers excellent functional group tolerance and is highly effective for creating carbon-carbon bonds between aryl halides and boronic acids.[5]

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol details the synthesis of the title compound from commercially available starting materials: 4-bromo-2-thiophenecarbaldehyde and 3-methoxyphenylboronic acid. The choice of a palladium(0) catalyst, specifically tetrakis(triphenylphosphine)palladium(0), is crucial for the catalytic cycle to proceed efficiently.[7] A base, such as sodium carbonate, is required to activate the boronic acid for transmetalation.[7]

Workflow for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reactants 1. Combine 4-bromo-2-thiophenecarbaldehyde, 3-methoxyphenylboronic acid, and Sodium Carbonate in a flask. catalyst 2. Add Pd(PPh₃)₄ catalyst. reactants->catalyst solvent 3. Add Toluene, Ethanol, and Water. catalyst->solvent inert 4. Degas the mixture and heat under an inert atmosphere (e.g., Argon). solvent->inert monitor 5. Monitor reaction progress via TLC. inert->monitor extract 6. Cool, dilute with water, and extract with Ethyl Acetate. monitor->extract dry 7. Dry the organic layer and concentrate under reduced pressure. extract->dry purify 8. Purify by column chromatography. dry->purify

Caption: Step-by-step workflow for the synthesis of this compound.

Materials:

  • 4-bromo-2-thiophenecarbaldehyde

  • 3-methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromo-2-thiophenecarbaldehyde (1.0 mmol), 3-methoxyphenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.04 mmol).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 15 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 85-95 °C) under an inert atmosphere.

  • Monitor the reaction for 12-18 hours using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound, which has been reported to be obtained in a 76% yield under similar conditions.[7]

Application as a Pharmaceutical Intermediate: Key Transformations

The synthetic utility of this compound lies in the reactivity of its aldehyde group, which serves as a versatile handle for constructing more complex molecular architectures.

Protocol 2: Reductive Amination to Synthesize Novel Amine Derivatives

Reductive amination is a powerful method for forming C-N bonds. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This pathway is fundamental in the synthesis of a wide range of pharmaceutical compounds.

Workflow for Reductive Amination

G cluster_imine Imine Formation cluster_reduction In-situ Reduction cluster_workup Work-up and Purification reactants 1. Dissolve this compound and a primary amine in a suitable solvent (e.g., Methanol). catalyst 2. Add a catalytic amount of acetic acid. reactants->catalyst stir 3. Stir at room temperature to form the imine intermediate. catalyst->stir reductant 4. Add a reducing agent (e.g., Sodium Borohydride) in portions. stir->reductant monitor 5. Monitor reaction progress via TLC. reductant->monitor quench 6. Quench the reaction with water. monitor->quench extract 7. Extract the product with an organic solvent. quench->extract purify 8. Purify the final amine product. extract->purify

Caption: General workflow for the synthesis of amine derivatives via reductive amination.

Materials:

  • This compound

  • A primary or secondary amine of choice

  • Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride [NaB(OAc)₃H]

  • Methanol or Dichloromethane

  • Acetic Acid (catalytic)

  • Saturated aqueous Sodium Bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 mmol) and the desired amine (1.1 mmol) in methanol (15 mL).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography to yield the desired amine.

Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate). This reaction is instrumental in synthesizing precursors for various heterocyclic systems and compounds with potential biological activities, including anti-inflammatory and anticancer properties.[4][9]

Materials:

  • This compound

  • Active methylene compound (e.g., Malononitrile)

  • Piperidine or other basic catalyst

  • Ethanol

Procedure:

  • In a flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Significance of Downstream Products

The derivatization of this compound leads to compounds with a wide spectrum of potential pharmacological activities. The thiophene nucleus is a well-established pharmacophore, and its combination with other functional groups through the aldehyde handle can yield potent therapeutic candidates.

Derivative ClassPotential Biological ActivitiesRationale
Schiff Bases and Amines Antibacterial, Antifungal, Anticancer[1][6]The imine or amine linkage provides a site for hydrogen bonding and can modulate the electronic properties of the molecule, enhancing interaction with biological targets.
Chalcones (from Claisen-Schmidt Condensation) Anti-inflammatory, Antioxidant, Antitumor[9][10]The α,β-unsaturated ketone system in chalcones is a known Michael acceptor and can interact with nucleophilic residues in enzymes and receptors.
Thieno[2,3-d]pyrimidines (from condensation products) Kinase inhibitors, Anticancer[9]The fused heterocyclic system can mimic the purine core of ATP, leading to competitive inhibition of kinases involved in cell signaling pathways.

Characterization of the Intermediate

Accurate characterization of this compound is essential for quality control and for confirming the success of the synthesis. Standard analytical techniques are employed for this purpose.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around δ 9.8-10.0 ppm), aromatic protons on both the thiophene and methoxyphenyl rings, and a singlet for the methoxy group protons (around δ 3.8 ppm).[5]

  • ¹³C NMR Spectroscopy: The carbon NMR will display a signal for the carbonyl carbon of the aldehyde (around δ 180-190 ppm), along with signals for the aromatic carbons of the two rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.27 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde.

By leveraging the synthetic protocols and understanding the strategic importance of this compound, researchers and drug development professionals can efficiently access a diverse range of novel compounds with significant therapeutic potential.

References

  • Ali, S., Rasool, N., Ullah, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14725. Available from: [Link]

  • Vasu, K. A., Nirmala, K. A., Chopra, D., et al. (2003). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1935-o1937. Available from: [Link]

  • (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 4-(3-methoxyphenyl)thiophene-2-carbaldehyde. Mol-Instincts. Available from: [Link]

  • Siddesh, M. B., et al. (2025, August 10). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences. Available from: [Link]

  • Thiophene-2-carboxaldehyde. Wikipedia. Available from: [Link]

  • Gaber, H. M., et al. (2014). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 347(5), 349-357. Available from: [Link]

  • Gillard, J. R., & Beaulieu, P. L. (2012). Oxone®-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Organic Syntheses, 89, 131. Available from: [Link]

  • 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde. ChemIndex. Available from: [Link]

  • Kumar, D., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1177-1209. Available from: [Link]

  • Siddesh, M. B., et al. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 125, 821-827. Available from: [Link]

  • Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14725. Available from: [Link]

  • Okazawa, T., Satoh, T., Miura, M., & Nomura, M. (2000). Multiple Arylation of Thiophenes. Supporting Information. Available from: [Link]

  • 3-Methoxythiophene-2-carbaldehyde. PubChem. Available from: [Link]

  • Mishra, R., et al. (2013). Therapeutic importance of synthetic thiophene. Journal of Catalysis, 2013. Available from: [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Available from: [Link]

  • Missoum, H., Seijas, J. A., & Vázquez-Tato, M. P. (2022). Synthesis of new thiophenic derivatives. Sciforum. Available from: [Link]

  • Missoum, H., Seijas, J. A., & Vázquez-Tato, M. P. (2022). Synthesis of new thiophenic derivatives. Proceedings, 84(1), 32. Available from: [Link]

  • Al-Ostath, A. I. H. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal. Available from: [Link]

  • Pharmaceutical Organic Chemistry III |Thiophene: Reactions and Medicinal Uses|AKTU Digital Education. (2022, April 25). YouTube. Available from: [Link]

  • 1H-NMR spectrum (in CDCl3) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). ResearchGate. Available from: [Link]

Sources

Application Note: Synthesis and Characterization of Schiff Bases Derived from 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing Schiff bases (imines) utilizing 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde as the electrophilic scaffold. While simple thiophene-2-carbaldehydes are common, the inclusion of the 3-methoxyphenyl moiety at the C4 position introduces specific steric and electronic properties beneficial for medicinal chemistry, particularly in optimizing lipophilicity (LogP) for drug delivery.

This guide covers the reaction mechanism, a robust ethanol-reflux protocol, a "green" microwave-assisted alternative, and critical characterization parameters. These protocols are designed for researchers developing antimicrobial, antitubercular, or anticancer agents.

Chemical Context & Pre-requisites

The Scaffold

The starting material, This compound , is typically synthesized via Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde with 3-methoxyphenylboronic acid [1].

  • Electrophile: The C2-aldehyde carbonyl carbon.

  • Electronic Effect: The thiophene ring is electron-rich (excessive

    
    -system). The 3-methoxyphenyl group is electron-donating via resonance but inductively withdrawing; its meta-position on the phenyl ring prevents direct resonance conjugation with the thiophene core, primarily affecting solubility and receptor binding rather than drastically altering the aldehyde's reactivity.
    
Reaction Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination pathway. Acid catalysis is critical to protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack by the primary amine (


), followed by dehydration of the carbinolamine intermediate.

ReactionMechanism Aldehyde Aldehyde (Electrophile) Protonation Acid Catalysis (C=O Protonation) Aldehyde->Protonation + H+ Attack Nucleophilic Attack (R-NH2) Protonation->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Tetrahedral Intermediate Dehydration Dehydration (-H2O) Carbinolamine->Dehydration Rate Limiting Step Imine Schiff Base (C=N Product) Dehydration->Imine Equilibrium Shift

Figure 1: Acid-catalyzed mechanism of Schiff base formation. The dehydration step is driven by heat (reflux) or water removal.[1]

Experimental Protocols

Protocol A: Standard Acid-Catalyzed Condensation (Ethanol Reflux)

Best for: Bulk synthesis, crystalline products, and thermally stable amines.

Reagents:

  • This compound (1.0 equiv)

  • Primary Aromatic/Aliphatic Amine (1.0 - 1.1 equiv)

  • Absolute Ethanol (Solvent)[2]

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.

  • Amine Addition: Add 1.0 mmol of the appropriate primary amine.

    • Note: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate to neutralize it in situ.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be approximately 4-5.

    • Why? Stronger acids (HCl) can protonate the amine, rendering it non-nucleophilic. Acetic acid provides the perfect balance.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3 to 6 hours .
    
    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 50g) with stirring.

    • The Schiff base typically precipitates as a solid.

  • Purification: Filter the solid using a Buchner funnel. Wash with cold ethanol (

    
    ) and then cold ether. Recrystallize from hot ethanol or an ethanol/DMF mixture if necessary.
    
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, difficult amines, and solvent minimization.

Step-by-Step Procedure:

  • Mix 1.0 mmol of aldehyde and 1.0 mmol of amine in a microwave process vial.

  • Add 2-3 drops of ethanol (just enough to make a paste/slurry).

  • Irradiate at 140-160 W for 2-4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Cool and wash the resulting solid with cold ether/ethanol mixture.

  • Yield Note: This method often results in higher yields (85-95%) due to rapid heating and efficient water removal [2].

Characterization & Data Analysis

Verification of the imine bond formation is critical. The following spectral changes are diagnostic.

Expected Spectral Data
TechniqueParameterReactant (Aldehyde)Product (Schiff Base) Notes
FT-IR C=O Stretch

(Strong)
Absent Disappearance confirms reaction.
FT-IR C=N StretchN/A

(Medium/Sharp)
Diagnostic imine band.
1H NMR Aldehyde Proton

(Singlet)
Absent
1H NMR Azomethine ProtonN/A

(Singlet)
The

proton.
1H NMR Thiophene Protons


Slight upfield shift due to conjugation change.
1H NMR Methoxy Group

(Singlet)

(Singlet)
Remains largely unchanged.
Biological Applications Workflow

Thiophene-derived Schiff bases are pharmacophores with significant potential in infectious disease research.[3][4]

Workflow Start 4-(3-Methoxyphenyl)-2- thiophenecarbaldehyde Synth Schiff Base Synthesis (Protocol A or B) Start->Synth Char Characterization (NMR, IR, Mass Spec) Synth->Char Screen Biological Screening Char->Screen AntiBac Antibacterial (S. aureus, E. coli) Screen->AntiBac AntiTub Antitubercular (M. tuberculosis) Screen->AntiTub AntiCan Anticancer (HeLa, MCF-7) Screen->AntiCan

Figure 2: Development workflow from synthesis to biological evaluation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in ethanol.Concentrate the solution by rotary evaporation to 1/3 volume, then freeze at

overnight.
Low Yield Incomplete reaction (Equilibrium).Use a Dean-Stark trap (if using toluene) or add activated 4Å molecular sieves to the reaction flask to scavenge water.
Starting Material Remains Amine deactivation.If using an acid salt amine, ensure sufficient base (NaOAc or Et3N) is added to liberate the free amine.
Oiling Out Impurities preventing crystallization.Triturate the oil with cold hexane or diethyl ether to induce crystallization.

References

  • Hussain, M. et al. (2013). "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation." Molecules, 18(11).

  • Prakash, A. et al. (2011). "Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach." Scholars Research Library.

  • Alam, M. et al. (2023). "Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking." ACS Omega.

  • Idrees, M. et al. (2001). "Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity." Oriental Journal of Chemistry.

  • BenchChem. (n.d.). "Synthesis of Schiff Bases from 5-Methyl-2-thiophenecarboxaldehyde: Application Notes."

Sources

Application Note: Functionalization of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation organic electronics—including Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs)—relies heavily on precisely engineered


-conjugated building blocks. 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde  (CAS: 893736-82-8)[1] has emerged as a highly versatile precursor. This application note details the chemical rationale, mechanistic pathways, and self-validating experimental protocols for functionalizing this molecule to tune its optoelectronic properties, specifically targeting the synthesis of narrow bandgap non-fullerene acceptors (NFAs) and charge-transport materials[2].

Chemical Rationale & Molecular Design

To design efficient organic semiconductors, chemists must balance charge mobility, energy level alignment (HOMO/LUMO), and thin-film morphology. This compound offers a tripartite advantage for molecular design:

  • The Thiophene Core: Acts as a highly polarizable, electron-rich

    
    -bridge that facilitates efficient intramolecular charge transfer (ICT) and strong intermolecular 
    
    
    
    stacking in the solid state[3].
  • The 2-Carbaldehyde Group: Serves as a highly reactive electrophilic anchor. It allows for the rapid extension of the conjugated backbone or the introduction of strong electron-withdrawing groups (EWGs) to lower the Lowest Unoccupied Molecular Orbital (LUMO)[4].

  • The 4-(3-Methoxyphenyl) Substituent: While the meta-methoxy group provides only weak electronic modulation to the thiophene core, its primary function is steric and physical. It significantly enhances the molecule's solubility in processing solvents (e.g., chlorobenzene, chloroform) and disrupts excessive crystallization, which is critical for forming smooth, continuous thin films in solution-processed hybrid solar cells[5].

G Core 4-(3-Methoxyphenyl)- 2-thiophenecarbaldehyde Knoevenagel Knoevenagel Condensation (Malononitrile / IC-2F) Core->Knoevenagel Base catalyst (-H2O) Wittig Wittig Olefination (Phosphonium Ylides) Core->Wittig Strong base (-Ph3P=O) Schiff Schiff Base Formation (Primary Amines) Core->Schiff Acid catalyst (-H2O) D_A_System Push-Pull D-π-A Acceptors (Narrow Bandgap) Knoevenagel->D_A_System Pi_Extended π-Extended Oligomers (Charge Transport) Wittig->Pi_Extended Sensors Coordination Complexes (Chemosensors) Schiff->Sensors

Functionalization pathways of this compound.

Mechanistic Pathways for Energy Level Tuning

The most critical application of this precursor is the synthesis of Donor-


-Acceptor (D-

-A) architectures. By reacting the aldehyde with active methylene compounds via a Knoevenagel condensation , researchers can compress the optical bandgap (

) to the 1.1 eV – 1.3 eV range, which is highly desirable for capturing Near-Infrared (NIR) photons in OPV devices[2][6].

EnergyTuning Donor Donor Moiety (3-Methoxyphenyl) Raises HOMO Bridge π-Bridge (Thiophene Core) Conjugation Pathway Donor->Bridge Electron Donation Acceptor Acceptor Moiety (e.g., Malononitrile) Lowers LUMO Bridge->Acceptor Intramolecular Charge Transfer (ICT) Bandgap Narrow Bandgap (1.1 - 1.3 eV) Enhanced NIR Absorption Acceptor->Bandgap Energy Level Compression

Mechanism of bandgap reduction via Donor-π-Acceptor (D-π-A) molecular design.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols integrate causality-driven methodology with built-in validation steps.

Synthesis of a D- -A Acceptor via Knoevenagel Condensation

This protocol details the condensation of the precursor with malononitrile to form a highly conjugated electron acceptor[4].

Causality of Reagents:

  • Piperidine (Catalyst): Acts as a secondary amine base to deprotonate the acidic methylene protons of malononitrile, forming a reactive carbanion. It also transiently forms an iminium ion with the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon.

  • Absolute Ethanol (Solvent): The starting materials are highly soluble in warm ethanol, but the resulting rigid, planar D-

    
    -A product exhibits strong 
    
    
    
    stacking, causing it to precipitate out of solution upon cooling. This drives the equilibrium forward and simplifies purification[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 218.27 g/mol )[8] and malononitrile (1.2 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of piperidine (approx. 0.1 mmol) to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under an inert argon atmosphere for 4-6 hours.

  • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The disappearance of the UV-active aldehyde spot (higher

    
    ) and the appearance of a dark, highly fluorescent product spot (lower 
    
    
    
    ) validates reaction progression.
  • Workup: Allow the reaction to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the resulting dark precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted malononitrile and piperidine.

  • Post-Synthesis Validation (NMR): Analyze the dried product via

    
    H NMR (CDCl
    
    
    
    ). The successful formation of the product is confirmed by the complete disappearance of the aldehyde proton signal (
    
    
    9.8 ppm) and the emergence of a sharp vinylic proton singlet (
    
    
    7.7 - 7.9 ppm).
-Conjugation Extension via Wittig Olefination

For applications requiring extended charge transport networks (e.g., OFETs), the aldehyde is converted into a vinyl-extended oligomer.

Causality of Reagents:

  • Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base is required to deprotonate the phosphonium salt, generating the reactive phosphorus ylide without acting as a nucleophile itself.

  • Anhydrous THF: Essential to prevent the premature quenching of the moisture-sensitive ylide intermediate.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried Schlenk flask under argon, suspend methyltriphenylphosphonium bromide (1.2 mmol) in 10 mL of anhydrous THF. Cool to 0 °C.

  • Deprotonation: Add t-BuOK (1.5 mmol) portion-wise. Validation Step: The suspension will immediately turn a vibrant yellow/orange, visually confirming the formation of the active ylide. Stir for 30 minutes.

  • Coupling: Dissolve the this compound (1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup & Validation: Quench the reaction with 10 mL of deionized water. Extract the organic layer with dichloromethane (3 × 15 mL). Dry over anhydrous MgSO

    
     and concentrate in vacuo. Purify via silica gel column chromatography. 
    
    
    
    H NMR validation will show multiplet vinylic protons between 5.0 - 6.8 ppm, replacing the aldehyde peak.

Optoelectronic Data Summary

The functionalization of the 2-carbaldehyde position drastically alters the electronic landscape of the molecule. The table below summarizes the theoretical and empirically extrapolated optoelectronic properties of the precursor and its functionalized derivatives, demonstrating the efficacy of these synthetic strategies in organic electronics[2][6].

Compound / DerivativeFunctionalization StrategyHOMO (eV)LUMO (eV)Optical Bandgap (

, eV)*
Primary Application
Precursor (CAS 893736-82-8)None (Aldehyde)-5.80-2.90~2.90Synthetic Intermediate
D-

-A Malononitrile Adduct
Knoevenagel Condensation-5.65-3.85~1.80OPV Donor / NLO Materials
NBG-NFA (IC-2F Adduct) Knoevenagel Condensation-5.40-4.201.10 - 1.30Narrow Bandgap OPV Acceptor
Vinyl-Extended Oligomer Wittig Olefination-5.30-3.10~2.20OFET Charge Transport

*Note: Values are representative approximations derived from homologous thiophene-based organic semiconductor literature to illustrate the energetic tuning causality.

References

  • BenchChem - The Versatile Precursor: Exploring the Potential of 3-Bromobenzo[b]thiophene-2-carbaldehyde in Materials Science. 9

  • EvitaChem - Buy 2-(Thiophen-2-ylmethylene)malononitrile (EVT-313068). 4

  • ChemScene - 893736-82-8 | 4-(3-Methoxyphenyl)thiophene-2-carbaldehyde. 1

  • Molaid - 4-(3-methoxyphenyl)thiophene-2-carbaldehyde - CAS 893736-82-8. 8

  • Google Patents - US20190157581A1 - Narrow bandgap non-fullerene acceptors and devices including...2

  • Smolecule - 3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)thiophene-2-sulfonamide. 10

  • PMC / NIH - Design and Development of D-A-D Organic Material for Solution-Processed Organic/Si Hybrid Solar Cells with 17.5% Power Conversion Efficiency.5

  • Perlego - Thiophene | Overview & Research Examples. 3

Sources

Application Note: Chemoselective Reduction of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The reduction of aromatic aldehydes to their corresponding primary alcohols is a foundational transformation in medicinal chemistry and materials science. This application note details the optimized protocol for reducing 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde to (4-(3-Methoxyphenyl)thiophen-2-yl)methanol .

When designing this synthetic step, the presence of the sulfur-containing thiophene ring and the electron-rich methoxyphenyl ether dictates the choice of reducing agent. While catalytic hydrogenation (e.g., H₂ with Pd/C) is a common industrial method, sulfur atoms frequently poison palladium catalysts, leading to stalled reactions or requiring uneconomical catalyst loadings[1]. Conversely, Lithium Aluminum Hydride (LiAlH₄) is unnecessarily aggressive and poses significant pyrophoric hazards. Therefore, Sodium Borohydride (NaBH₄) in a protic solvent (methanol) is the optimal reagent. It provides a mild, highly chemoselective, and scalable approach that cleanly targets the aldehyde without disrupting the ether linkage or the heteroaromatic system[2].

Quantitative Data & Stoichiometry

To ensure a self-validating and scalable process, the reaction parameters are standardized for a 10 mmol scale. The slight excess of NaBH₄ accounts for its slow solvolysis in methanol, ensuring complete conversion.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
This compound 218.271.02.18 gStarting Substrate
Sodium Borohydride (NaBH₄) 37.831.5567 mgHydride Donor
Anhydrous Methanol (MeOH) 32.04-20 mLSolvent / Proton Source
Saturated NH₄Cl (aq) --15 mLMild Quenching Agent
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction Solvent

Experimental Workflow

G Start 4-(3-Methoxyphenyl)-2- thiophenecarbaldehyde Dissolve Dissolve in MeOH (0 °C, N2 atmosphere) Start->Dissolve React Add NaBH4 (1.5 eq) portion-wise Dissolve->React Monitor TLC Monitoring (Hexane:EtOAc) React->Monitor Quench Quench with Sat. NH4Cl (Hydrolyze borate) Monitor->Quench Extract Extraction (EtOAc) & Brine Wash Quench->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Product (4-(3-Methoxyphenyl)thiophen- 2-yl)methanol Dry->Product

Figure 1: Step-by-step experimental workflow for the NaBH4-mediated reduction.

Detailed Step-by-Step Protocol

Phase 1: Preparation and Solvation
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen gas inlet.

  • Dissolution: Add 2.18 g (10 mmol) of this compound to the flask, followed by 20 mL of anhydrous methanol.

    • Causality: Methanol is chosen over aprotic solvents (like pure THF) because it actively participates in the reaction mechanism by protonating the intermediate alkoxide, driving the reaction forward[2].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Causality: Lowering the temperature suppresses the background reaction of NaBH₄ with methanol and controls the exothermicity of the hydride transfer.

Phase 2: Hydride Delivery
  • Addition: Weigh out 567 mg (15 mmol, 1.5 eq) of NaBH₄. Add the solid to the stirred solution portion-wise over 10 to 15 minutes.

    • Causality: NaBH₄ reacts with protic solvents to release hydrogen gas (H₂). Portion-wise addition prevents sudden thermal spikes and hazardous, rapid outgassing[2].

    • Self-Validation Checkpoint: You should observe controlled effervescence (bubbling). If bubbling becomes violent, pause the addition until it subsides.

Phase 3: Reaction Maturation & Monitoring
  • Warming: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir for 1 to 2 hours.

  • TLC Analysis: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

    • Self-Validation Checkpoint: The starting aldehyde will appear as a higher

      
       spot (strongly UV active). The product alcohol will appear as a more polar, lower 
      
      
      
      spot. Complete disappearance of the upper spot confirms reaction completion.
Phase 4: Quenching and Product Isolation
  • Quenching: Once complete, cool the flask back to 0 °C. Cautiously add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise.

    • Causality: NH₄Cl provides a mildly acidic environment that safely neutralizes unreacted NaBH₄ and hydrolyzes the tetraalkoxyborate intermediate into the free alcohol without risking acid-catalyzed degradation of the electron-rich thiophene ring[3].

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the methanol.

    • Causality: If methanol is left in the mixture, it acts as a co-solvent during extraction, dragging the product into the aqueous layer and reducing the isolated yield.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude (4-(3-Methoxyphenyl)thiophen-2-yl)methanol is typically >95% pure. If required, purify via short-pad silica gel chromatography (10% to 30% EtOAc in Hexanes).

Mechanistic Pathway

Mechanism Aldehyde Thiophene-2-carbaldehyde Derivative Hydride Hydride Transfer (H-) from BH4- Aldehyde->Hydride Nucleophilic Attack Alkoxide Tetraalkoxyborate Intermediate Hydride->Alkoxide Protonation Protonation by MeOH or Aqueous Quench Alkoxide->Protonation Hydrolysis Alcohol Primary Alcohol Product Protonation->Alcohol

Figure 2: Mechanistic pathway of sodium borohydride reduction of the aldehyde.

Troubleshooting & Edge Cases

  • Incomplete Conversion: If TLC shows unreacted aldehyde after 2 hours, the NaBH₄ may have degraded due to atmospheric moisture absorption. Add an additional 0.5 equivalents of fresh NaBH₄ and stir for another hour.

  • Emulsion Formation During Extraction: Borate salts can occasionally cause stubborn emulsions in the separatory funnel. If this occurs, filtering the entire biphasic mixture through a thin pad of Celite will break the emulsion[2].

References

1.1. Benchchem. 2.2. OrgoSolver. 3. 3. Organic Synthesis.

Sources

Application Note: Catalytic Synthesis of 4-Aryl-2-thiophenecarbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the catalytic protocols for synthesizing 4-aryl-2-thiophenecarbaldehydes , a critical scaffold in medicinal chemistry.

Introduction & Strategic Analysis

The Medicinal Significance

The 4-aryl-2-thiophenecarbaldehyde scaffold is a privileged pharmacophore, serving as a bioisostere for 3-arylbenzaldehydes and 4-substituted heteroaromatics. It is a key intermediate in the synthesis of:

  • Anti-inflammatory agents: Analogues of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial compounds: Thiophene-chalcones and hydrazones.

  • Organic Electronics: Precursors for conductive polymers and dye-sensitized solar cells.[1]

The Regioselectivity Challenge

Synthesizing 4-substituted thiophenes is inherently more challenging than 2- or 5-substituted analogues due to the electronic bias of the thiophene ring.

  • Electrophilic Aromatic Substitution (EAS): Naturally favors the

    
    -positions (C2 and C5). Direct halogenation of thiophene-2-carbaldehyde yields 5-bromo-2-thiophenecarbaldehyde, not the 4-isomer.
    
  • Direct C-H Arylation: Similarly favors the acidic C5-H bond.

Therefore, the Suzuki-Miyaura Cross-Coupling of 4-bromo-2-thiophenecarbaldehyde is the most reliable, high-fidelity route for generating this library.

Strategic Workflow

The following decision tree outlines the optimal synthetic pathway based on starting material availability.

Synthesis_Strategy Start Target: 4-Aryl-2-thiophenecarbaldehyde Source Source of Precursor (4-bromo-2-thiophenecarbaldehyde) Start->Source Commercial Route A: Commercial Sourcing (CAS 18791-75-8) Source->Commercial Preferred Synthesis Route B: De Novo Synthesis (From 2,3,5-tribromothiophene) Source->Synthesis If stock unavailable Coupling Suzuki-Miyaura Coupling (Pd(PPh3)4 / K3PO4) Commercial->Coupling Synthesis->Coupling Purification Purification (Column Chromatography) Coupling->Purification Final Final Product Library Purification->Final

Figure 1: Strategic decision tree for selecting the synthetic route. Route A is recommended for high-throughput medicinal chemistry.

Primary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the coupling of 4-bromo-2-thiophenecarbaldehyde with various arylboronic acids.[2] It utilizes a biphasic solvent system to solubilize inorganic bases while maintaining organic solubility for the catalyst.

Materials & Reagents
  • Substrate: 4-Bromo-2-thiophenecarbaldehyde (1.0 equiv.)

  • Coupling Partner: Arylboronic acid (1.1 – 1.2 equiv.)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv.)

  • Solvent: Toluene : Water (4:1 v/v) OR 1,4-Dioxane : Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a two-neck round-bottom flask or a pressure vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon.

  • Loading:

    • Add 4-bromo-2-thiophenecarbaldehyde (191 mg, 1.0 mmol), Arylboronic acid (1.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to the flask.

    • Note: If using a boronic ester (pinacol), increase loading to 1.2–1.5 equiv due to slower transmetallation.

  • Solvent & Degassing (Critical):

    • Add Toluene (4 mL) and Distilled Water (1 mL).

    • Degas: Sparge the mixture with Argon for 10–15 minutes. Oxygen inhibits the Pd(0) catalytic cycle and promotes homocoupling of the boronic acid.

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%) quickly against a positive pressure of Argon.

    • Seal the vessel immediately.

  • Reaction:

    • Heat the mixture to 85–90 °C (oil bath temperature) with vigorous stirring.

    • Monitor by TLC (typically 20-30% EtOAc in Hexanes) or LC-MS.

    • Time: Reaction typically reaches completion in 12–18 hours .

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate phases. Extract the aqueous layer twice with Ethyl Acetate.

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via silica gel flash chromatography.

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Observation: The product is typically a white to pale yellow solid.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle allows for rapid troubleshooting of low yields.

Suzuki_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + R-Br Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetallation (Base Required) Complex1->TransMet + Ar'-B(OH)2 + Base Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle. The oxidative addition into the C4-Br bond is facilitated by the electron-deficient nature of the thiophene ring.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O₂)Degas solvents more rigorously (Freeze-Pump-Thaw).
Starting Material Remains Inactive Boronic AcidCheck boronic acid purity (TLC/NMR). Some boronic acids deboronate (protodeboronation) rapidly. Add excess (1.5 eq).
Homocoupling (Ar-Ar) Oxidative couplingOxygen leak. Ensure strict inert atmosphere.
Black Precipitate Pd agglomeration ("Pd Black")Ligand dissociation. Add 10 mol% free PPh₃ or switch to Pd(dppf)Cl₂.
Regio-scrambling Migration of PdRare for this substrate, but ensure temp does not exceed 100°C.

Alternative Route: Precursor Synthesis

If 4-bromo-2-thiophenecarbaldehyde is unavailable commercially, do NOT attempt direct bromination of thiophene-2-carbaldehyde (yields 5-bromo). Use the Tribromo-Lithiation Strategy .

Protocol Summary:

  • Bromination: Treat thiophene with excess Br₂ (3 eq.)

    
    2,3,5-tribromothiophene .[1]
    
  • Regioselective Lithiation:

    • React 2,3,5-tribromothiophene with n-BuLi (1 eq) at -78 °C. The C2 bromine is the most acidic/reactive.

    • Quench with DMF

      
      3,5-dibromo-2-thiophenecarbaldehyde .[1]
      
  • Debromination/Rearrangement:

    • This route is complex and low-yielding for the specific 4-bromo-2-formyl isomer.

    • Recommendation: Stick to commercial sourcing or custom synthesis service for the starting material to ensure project timelines.

References

  • Suzuki Coupling of 4-Bromothiophene-2-carbaldehyde: Ali, S.; Rasool, N.; Ullah, A.; et al. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.Molecules2013 , 18, 14711–14725. [Link]

  • General Suzuki Coupling Reviews: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chem. Rev.1995 , 95, 2457–2483. [Link]

  • Regioselectivity in Thiophene Functionalization: Handy, S. T.; Mayi, D. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.[6][7]Tetrahedron Lett.[7]2007 , 48, 8108–8110.[7] [Link]

  • Lithiation Strategies for Thiophenes: Gao, K.; et al. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.[1]Molbank2021 , 2021, M1289. [Link][1][2][4][6][8][9]

Sources

Application Note: Scale-Up Synthesis Protocol for 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Process Rationale Target Audience: Process Chemists, Drug Development Scientists, and scale-up engineers. Compound: 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde (CAS: 893736-82-8)

Introduction & Mechanistic Rationale

The biaryl compound this compound is a critical AC-ring substrate mimetic intermediate[1]. It is predominantly utilized in the synthesis of methyleneimidazole-substituted biaryls, which act as highly potent, non-steroidal inhibitors of human cytochrome P450 17A1 (CYP17A1)[1]. By blocking the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, these derivatives halt androgen biosynthesis, presenting a validated therapeutic mechanism for castration-resistant prostate cancer (CRPC)[1].

CYP17A1_Pathway Chol Cholesterol Preg Pregnenolone Chol->Preg CYP11A1 DHEA DHEA Preg->DHEA CYP17A1 (Lyase/Hydroxylase) Testo Testosterone DHEA->Testo 3β-HSD / 17β-HSD DHT DHT (Active Androgen) Testo->DHT 5α-Reductase AR Androgen Receptor Activation DHT->AR Binding Inhibitor CYP17A1 Inhibitor (Target Derivative) Inhibitor->Preg Blocks

CYP17A1 inhibition in the androgenesis pathway preventing DHT-mediated receptor activation.

Process Chemistry Causality

The synthesis relies on a Suzuki-Miyaura cross-coupling between 4-bromo-2-thiophenecarbaldehyde and (3-methoxyphenyl)boronic acid. To transition this from a discovery-scale procedure to a robust, self-validating kilogram-scale process, several mechanistic adjustments are required:

  • Electrophilic Activation: The formyl group at the 2-position of the thiophene ring withdraws electron density, highly activating the C-Br bond at the 4-position for oxidative addition by the Pd(0) species.

  • Catalyst Selection:

    
     is selected over the traditional 
    
    
    
    . The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination. Furthermore, its steric bulk prevents catalyst degradation into inactive palladium black at elevated temperatures, ensuring a robust catalytic cycle.
  • Solvent System: A ternary biphasic system of Toluene/Ethanol/Water (2:1:1) is employed[2]. Toluene provides necessary solvation for the organic substrates. Water dissolves the inorganic base (

    
    ) and facilitates the formation of the reactive boronate complex. Ethanol acts as a crucial phase-transfer bridge, expanding the interfacial surface area between the aqueous and organic layers, thereby eliminating the need for phase-transfer catalysts (PTCs) which are notoriously difficult to purge downstream.
    

Materials and Reagents (100g Scale-Up)

The following stoichiometry is optimized to ensure complete consumption of the highly valuable thiophene starting material while minimizing boronic acid homocoupling.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Bromo-2-thiophenecarbaldehyde191.041.00100.0 g (0.523 mol)Electrophile
(3-Methoxyphenyl)boronic acid151.961.1087.5 g (0.576 mol)Nucleophile

(Anhydrous)
105.992.50138.6 g (1.30 mol)Inorganic Base

816.640.01 (1 mol%)4.27 g (0.0052 mol)Pre-catalyst
Toluene92.14-1000 mLOrganic Solvent
Ethanol (Absolute)46.07-500 mLPhase-transfer agent
Deionized Water18.02-500 mLAqueous Solvent

(20% w/v aqueous)
104.06-300 mLPd Scavenger[3]

Experimental Protocol

This workflow is designed as a self-validating system. Visual and thermal cues at each stage provide immediate feedback on process health.

Synthesis_Workflow Prep 1. Preparation Degassing Solvents Rxn 2. Suzuki Coupling Pd(dppf)Cl2, 85°C Prep->Rxn Workup 3. Biphasic Workup Phase Separation Rxn->Workup Scavenge 4. Pd Scavenging NaHSO3 Wash Workup->Scavenge Cryst 5. Crystallization EtOH/Water Scavenge->Cryst

Five-step scalable workflow for the synthesis of this compound.

Step 1: Pre-Reaction Setup & Degassing
  • Equip a 3L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen sparging tube.

  • Charge the reactor with Toluene (1000 mL), Ethanol (500 mL), and Deionized Water (500 mL).

  • Crucial Causality Step: Sparge the solvent mixture with high-purity

    
     for 45 minutes under moderate agitation (200 rpm). Rationale: Dissolved oxygen must be minimized to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the phosphine ligands on the palladium catalyst.
    
Step 2: Reaction Execution
  • Briefly pause sparging. Charge the reactor with 4-bromo-2-thiophenecarbaldehyde (100.0 g), (3-methoxyphenyl)boronic acid (87.5 g), and

    
     (138.6 g).
    
  • Resume

    
     sparging for an additional 15 minutes to degas the introduced solids.
    
  • Switch from sparging to a positive N₂ headspace sweep. Add

    
     (4.27 g).
    
  • Ramp the internal temperature to 80–85 °C.

  • Self-Validation: As the reaction reaches >60 °C, the mixture will transition from a heterogeneous orange suspension to a dark, biphasic emulsion. Maintain rigorous stirring (400 rpm) to maximize the interfacial area.

  • Stir at 85 °C for 4 hours.

Step 3: Work-Up and Palladium Scavenging
  • Cool the reactor to 40 °C. Stop agitation and allow the phases to separate for 20 minutes.

  • Drain and discard the lower aqueous layer (contains inorganic salts and borate byproducts).

  • Pd Remediation: To the remaining dark organic layer, add 300 mL of 20% w/v aqueous

    
    . Heat the biphasic mixture to 60 °C and stir vigorously for 1 hour[3].
    
  • Self-Validation: Stop agitation and observe the phase separation. The organic layer should noticeably lighten from dark brown to a pale yellow/amber, indicating that the bisulfite has successfully coordinated and extracted the heavy metal into the aqueous phase.

  • Drain the lower aqueous layer. Wash the organic phase once with 300 mL of brine (saturated

    
    ) to remove residual water and ethanol.
    
Step 4: Scalable Purification (Crystallization)

Note: Column chromatography is unscalable and economically unviable at this stage. We utilize anti-solvent cooling crystallization.

  • Transfer the organic layer to a distillation apparatus. Concentrate the toluene solution under reduced pressure (approx. 150 mbar, 50 °C) until the total volume is reduced to ~250 mL.

  • Break the vacuum with

    
    . Add 600 mL of absolute Ethanol (anti-solvent) to the concentrated toluene mixture.
    
  • Heat the mixture to 75 °C until a completely clear, homogeneous solution is achieved.

  • Linearly cool the reactor to 0–5 °C over 4 hours (cooling rate ~0.3 °C/min) to promote the growth of large, pure crystals and prevent the occlusion of impurities.

  • Filter the resulting pale-yellow crystals via a Büchner funnel. Wash the filter cake with 150 mL of ice-cold Ethanol.

  • Dry the product in a vacuum oven at 45 °C for 12 hours.

    • Expected Yield: 98–104 g (86–91% theoretical yield).

Process Analytical Technology (PAT) & Quality Control

To ensure the integrity of the scale-up, reaction progression and final purity must be validated using High-Performance Liquid Chromatography (HPLC).

ParameterSpecification / Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
In-Process Control (IPC) < 1.0% Area of 4-bromo-2-thiophenecarbaldehyde remaining at 4h.
Final Product Purity

99.0% (Area %), with Pd content < 20 ppm.

References

  • Jagusch, C., Negri, M., Hille, U. E., Hu, Q., Bartels, M., Jahn-Hoffmann, K., Pinto-Bazurco Mendieta, M. A. E., Rodenwaldt, B., Müller-Vieira, U., Schmidt, D., Lauterbach, T., Recanatini, M., Cavalli, A., Hartmann, R. W. "Synthesis, biological evaluation and molecular modelling studies of methyleneimidazole substituted biaryls as inhibitors of human 17alpha-hydroxylase-17,20-lyase (CYP17). Part I: Heterocyclic modifications of the core structure." Bioorganic & Medicinal Chemistry, 2008.[1] URL: [Link]

  • Nagao, I., Chatterjee, M., Kawanami, H. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." Organic Process Research & Development, 2005.[3] URL: [Link]

  • Pandarus, V., Desplantier-Giscard, D., Gingras, G., Béland, F., Ciriminna, R., Pagliaro, M. "Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd." Organic Process Research & Development, 2013.[2] URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Portal. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde .

The most efficient and industrially relevant route for this synthesis is the Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde with 3-methoxyphenylboronic acid. While heteroaryl cross-couplings are powerful, the electron-rich nature of the thiophene core combined with the sensitive formyl group often leads to stalled reactions, catalyst deactivation, and unwanted side products [[1]]().

This guide provides a mechanistic breakdown, targeted FAQs, quantitative optimization data, and a self-validating experimental protocol to ensure reproducible, high-yield synthesis.

Mechanistic Pathway & Failure Point Analysis

To troubleshoot effectively, we must first understand the causality of the catalytic cycle. The Suzuki coupling relies on three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Yield degradation typically occurs when side reactions outcompete the main catalytic loop.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd 4-bromo-2-thiophenecarbaldehyde Fail1 Pd Black Formation (O2 Exposure) Pd0->Fail1 Oxidation TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Base + H2O RedElim Reductive Elimination (Product Release) TransMet->RedElim 3-Methoxyphenylboronic acid Fail2 Homocoupling / Protodeborylation TransMet->Fail2 Poor Base/O2 RedElim->Pd0 4-(3-Methoxyphenyl)-2- thiophenecarbaldehyde

Fig 1: Suzuki-Miyaura catalytic cycle highlighting critical failure points in thiophene synthesis.

Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion, even with excess 3-methoxyphenylboronic acid. How do I drive it to completion? A: Incomplete conversion is rarely a stoichiometric issue; it is usually caused by catalyst deactivation or inefficient transmetalation [[2]](). The transfer of the aryl group from the boronic acid to the palladium complex requires a base to form a reactive boronate intermediate.

  • Solution: Ensure your Pd source (e.g.,

    
    ) is fresh and stored under argon 2. Switch from a weak base to an inorganic base with higher solubility in your aqueous phase, such as 
    
    
    
    or
    
    
    2.

Q2: I am observing a significant byproduct by LC-MS that is not the starting material. What is it? A: You are likely observing 3,3'-dimethoxybiphenyl , the homocoupling byproduct of your boronic acid. This is a common side reaction triggered by the presence of dissolved oxygen, which acts as an oxidant and forces the Pd catalyst to couple two boronic acid molecules together 2.

  • Solution: Thoroughly degas your solvent mixture (e.g., Toluene/Water) by sparging with Argon or Nitrogen for at least 30 minutes prior to adding the catalyst 2.

Q3: Does the formyl (-CHO) group on the thiophene ring require special handling? A: Yes. While the electron-withdrawing nature of the formyl group slightly activates the C-Br bond for oxidative addition, aldehydes are sensitive to harsh basic conditions (risk of Cannizzaro-type side reactions or aldol condensations if impurities are present).

  • Solution: Avoid strong bases like NaOH. Use a milder base like

    
     in a biphasic 4:1 Toluene/Water or 1,4-Dioxane/Water system, heating to 85–90 °C 3.
    

Quantitative Optimization Data

To prevent exhaustive trial-and-error, refer to the established optimization parameters for arylthiophene-2-carbaldehyde derivatives 3, 4. The table below summarizes the causality of different conditions on the final yield.

EntryCatalyst (5 mol%)Solvent System (v/v)Base (2.0 eq)Temp (°C)Yield (%)Mechanistic Observation
1

Toluene /

(4:1)

85-9088-92% Optimal. Excellent biphasic transmetalation 3.
2

1,4-Dioxane /

(4:1)

9085%Good alternative if substrate solubility is low 5.
3

DMF

100< 50%High homocoupling; poor base solubility without water.
4

Toluene /

(4:1)
NaOH9060%Aldehyde degradation observed due to harsh base.
5NoneToluene /

(4:1)

900%Confirms reaction is strictly Pd-dependent 4.

Standardized Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating strict degassing and In-Process Controls (IPC), you eliminate the variables that cause batch-to-batch yield fluctuations.

Materials Required:
  • Electrophile: 4-bromo-2-thiophenecarbaldehyde (1.0 equiv, 10 mmol)

  • Nucleophile: 3-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[

    
    ] (0.05 equiv, 5 mol%)
    
  • Base: Potassium phosphate tribasic [

    
    ] (2.0 equiv, 20 mmol)
    
  • Solvent: Toluene and Deionized Water (4:1 volumetric ratio, 50 mL total)

Step-by-Step Methodology:
  • System Preparation (Crucial for preventing homocoupling):

    • Equip a 100 mL Schlenk flask with a magnetic stir bar and a reflux condenser. Flame-dry under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading:

    • Add 4-bromo-2-thiophenecarbaldehyde, 3-methoxyphenylboronic acid, and

      
       to the flask.
      
  • Solvent Degassing:

    • In a separate vessel, prepare 40 mL of Toluene and 10 mL of DI Water. Sparge the mixture vigorously with Argon for 30 minutes.

    • Transfer the degassed solvent mixture to the Schlenk flask via a cannula or airtight syringe.

  • Catalyst Addition:

    • Briefly open the flask under a positive stream of Argon and quickly add the

      
       catalyst. Note: Adding the catalyst after degassing prevents premature oxidation to inactive Pd(II) species.
      
  • Reaction Execution:

    • Heat the biphasic mixture to 85–90 °C in an oil bath 3. Stir vigorously (800+ RPM) to ensure maximum surface area contact between the aqueous base layer and the organic toluene layer.

  • In-Process Control (IPC):

    • After 12 hours, halt stirring to let the layers separate. Extract a 0.1 mL aliquot from the upper organic layer. Run TLC (Hexanes/EtOAc 4:1) or GC-MS to verify the consumption of 4-bromo-2-thiophenecarbaldehyde 2.

  • Workup & Purification:

    • Cool to room temperature. Dilute with 50 mL Ethyl Acetate and wash with brine (3 x 30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify via flash column chromatography (Silica gel, Hexanes to 10% EtOAc gradient) to isolate the pure this compound.

References

  • National Center for Biotechnology Information (PMC). "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation". Available at: [Link]

  • ResearchGate. "(PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation". Available at:[Link]

  • MDPI. "Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis". Available at: [Link]

  • Schroeder Group - University of Illinois. "Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling". Available at:[Link]

Sources

Technical Support Center: Purification of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde .

Because this compound is typically synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and 3-methoxyphenylboronic acid[1], the crude reaction mixture presents a complex matrix of unreacted starting materials, homocoupling byproducts, and catalyst residues. Successful purification requires exploiting the specific electronic and steric properties of the thiophene-carbaldehyde scaffold rather than relying solely on brute-force chromatography.

🛠️ Troubleshooting Guides & FAQs

Q1: My product co-elutes with the starting material (4-bromo-2-thiophenecarbaldehyde). How do I separate them?

Causality: The starting material contains a highly polarizable bromine atom. When this is replaced by a 3-methoxyphenyl group in your product, the added lipophilicity of the new phenyl ring perfectly counteracts the added polarity of the methoxy oxygen. As a result, both compounds exhibit nearly identical retention factors (


) in standard aliphatic/ester solvent systems like Hexane/Ethyl Acetate[2].
Solution:  Change the selectivity of your mobile phase. Instead of Hexane/Ethyl Acetate, switch to a Toluene/Hexane  (e.g., 30:70 to 50:50) or Dichloromethane/Hexane  gradient. Aromatic and halogenated solvents exploit 

interactions with the highly conjugated biphenyl-like system of the product, altering its retention relative to the brominated starting material.
Q2: There is a massive, tailing streak on my TLC plate that ruins the column separation. What is it?

Causality: This is almost certainly unreacted 3-methoxyphenylboronic acid. Boronic acids contain highly polar hydroxyl groups that act as strong hydrogen-bond donors. They interact aggressively with the free silanol groups on the silica gel stationary phase, causing severe streaking that will obscure your product band[3]. Solution: Do not rely on silica gel chromatography to remove boronic acids. You must implement a pre-column aqueous base wash. Washing the organic layer with 1M NaOH deprotonates the boronic acid to form a highly water-soluble boronate salt, partitioning it entirely into the aqueous waste[4].

Q3: I see a highly polar, UV-active spot at the baseline that slowly bleeds into my product fractions. How do I remove it?

Causality: If you used


 as your catalyst, the reaction generates stoichiometric amounts of Triphenylphosphine Oxide (TPPO). TPPO is highly polar but exhibits broad solubility in organic solvents, causing it to slowly streak through the column as the eluent polarity increases[5].
Solution:  Remove TPPO before loading the column. Concentrate your crude organic phase and triturate the residue with a cold, non-polar solvent mixture (e.g., Hexane/Diethyl Ether 9:1). TPPO is insoluble in cold hexanes and will precipitate as a white solid, allowing it to be easily filtered off[6].
Q4: My aldehyde product seems to be degrading or tailing on the column. Is it unstable?

Causality: Thiophene-2-carbaldehydes are generally stable, but the aldehyde moiety can undergo acetalization if exposed to the slightly acidic, active surface of silica gel in the presence of nucleophilic alcoholic solvents (e.g., methanol or ethanol)[2]. Solution: Strictly avoid alcohols in your eluent. Use only freshly distilled, non-nucleophilic solvents (Hexanes, Toluene, Ethyl Acetate).

📊 Chromatographic Data & Impurity Profiling

To successfully isolate this compound, you must track the relative polarities of the expected components in the crude mixture.

Impurity / ComponentSource / TypeRelative ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(10% EtOAc/Hexane)
Recommended Removal Strategy
3,3'-DimethoxybiphenylHomocoupling Byproduct~0.60Elutes early; discard first UV-active fractions.
4-Bromo-2-thiophenecarbaldehydeUnreacted Starting Material~0.45Use Toluene/Hexane gradient to shift selectivity.
This compound Target Product ~0.35 Collect and pool pure fractions.
3-Methoxyphenylboronic acidUnreacted Starting MaterialStreaks (0.0 - 0.3)1M NaOH aqueous wash prior to column.
Triphenylphosphine Oxide (TPPO)Catalyst Ligand Oxidation~0.05 (Bleeds)Hexane/Ether precipitation prior to dry loading[6].

🧪 Standard Operating Procedure (SOP): Step-by-Step Purification

This protocol is engineered as a self-validating system. Do not skip the pre-treatment steps, as column chromatography alone is insufficient for high-purity isolation of this specific compound.

Phase 1: Pre-Chromatography Workup

  • Reaction Quench & Base Wash: Dilute the crude Suzuki coupling mixture with Ethyl Acetate (EtOAc). Wash the organic layer three times with an equal volume of 1M NaOH. Causality: This extracts the problematic unreacted 3-methoxyphenylboronic acid into the aqueous phase[4].

  • Phase Separation & Drying: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude residue.
    
  • TPPO Precipitation: Suspend the crude residue in a minimal volume of cold Hexane/Diethyl Ether (9:1). Stir vigorously for 15 minutes. Filter the suspension through a sintered glass funnel to remove the precipitated white solid (TPPO and Pd residues)[5].

    • Self-Validation Check: Spot the filtrate on a TLC plate (UV 254 nm) to confirm the presence of your highly UV-active product (

      
       ~0.35) before discarding the solid waste.
      

Phase 2: Chromatographic Isolation 4. Dry Loading: Concentrate the validated filtrate. Dissolve the resulting oil in a minimal amount of Dichloromethane (DCM). Add silica gel (approximately 3 times the mass of the crude oil) and evaporate the DCM slowly on a rotary evaporator until a free-flowing powder is obtained. Causality: Dry loading prevents the "band broadening" that occurs when moderately polar compounds are wet-loaded in strong solvents. 5. Column Packing: Slurry-pack a chromatography column with silica gel (230–400 mesh) using 100% Hexanes[2]. Carefully add the dry-loaded powder evenly to the top of the silica bed. Add a 1 cm protective layer of sea sand. 6. Gradient Elution: Elute the column using a shallow step gradient to separate the product from the brominated starting material:

  • 2 column volumes (CV) of 100% Hexanes.

  • 3 CV of 2% EtOAc in Hexanes.

  • 5 CV of 5% EtOAc in Hexanes (The target product typically elutes here).

  • Fraction Analysis: Monitor fractions via TLC under a UV lamp (254 nm). Combine fractions containing the pure product and concentrate to afford pure this compound.

🗺️ Process Workflow

G Crude Crude Reaction Mixture (Post-Suzuki Coupling) Workup Aqueous Base Wash (1M NaOH) Crude->Workup Aqueous Aqueous Phase (Boronic Acid Salts) Workup->Aqueous Discard Organic Organic Phase (Product, SM, TPPO, Pd) Workup->Organic Retain TPPORemoval Hexane/Ether Trituration (Precipitate TPPO) Organic->TPPORemoval SolidTPPO Solid Residue (TPPO & Pd Catalyst) TPPORemoval->SolidTPPO Filter Filtrate Filtrate (Product & Organics) TPPORemoval->Filtrate Concentrate DryLoad Dry Loading onto Silica Filtrate->DryLoad Column Column Chromatography (Hexane/EtOAc Gradient) DryLoad->Column Pure Pure 4-(3-Methoxyphenyl)- 2-thiophenecarbaldehyde Column->Pure Collect Fractions

Caption: Workflow for the pre-treatment and chromatographic purification of Suzuki coupling products.

📚 References

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation Source: MDPI Molecules (2013) URL:[Link]

  • Removing Triphenylphosphine Oxide Source: University of Rochester, Department of Chemistry URL:[Link]

  • Suzuki Reaction Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Can I remove boronic acid using Work up process? Source: ResearchGate Q&A Forum URL:[Link]

Sources

Technical Support Center: Recrystallization of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde (CAS: 893736-82-8)[1][2]. This compound is a highly lipophilic biaryl aldehyde intermediate, predominantly utilized in the synthesis of methyleneimidazole-substituted biaryls—potent human 17α-hydroxylase-17,20-lyase (CYP17) inhibitors developed for prostate cancer research[2][3].

Because this intermediate is typically generated via a palladium-catalyzed Suzuki-Miyaura cross-coupling, crude batches often suffer from palladium black contamination, unreacted boronic acid, and des-bromo dimers[3]. This guide provides field-proven, self-validating methodologies to achieve >99% purity through strategic solvent selection and controlled crystallization[4].

Part 1: Solvent Selection Matrix

Selecting the correct solvent system is dictated by the compound's moderate polarity (driven by the methoxy and aldehyde groups) and high lipophilicity (driven by the biaryl core). The table below summarizes the quantitative and qualitative data for standard recrystallization systems used for thiophenecarbaldehyde derivatives[4][5].

Solvent SystemVolume RatioBoiling Point (°C)Polarity IndexExpected RecoveryPurity & Causality Profile
Ethyl Acetate / Hexane 1:477 / 694.4 / 0.180–85%Optimal. EtOAc breaks the crude crystal lattice; Hexane drives slow nucleation. Effectively purges polar boronic acids.
Absolute Ethanol N/A785.270–75%Moderate. Good solubility profile, but risks acetal formation if residual acidic impurities from the aqueous workup are present.
Isopropanol (IPA) N/A823.975–80%Very Good. Slower nucleation kinetics than EtOH yields larger, purer crystals with a lower risk of acetalization.
Toluene / Heptane 1:5110 / 982.4 / 0.165–70%Poor. High boiling points make residual solvent removal under vacuum difficult; risks thermal degradation of the aldehyde.

Part 2: Diagnostic FAQs & Troubleshooting

Q: Why is my compound "oiling out" (forming a gooey liquid) instead of forming crystals as it cools? A: This is a classic liquid-liquid phase separation. Because this compound has a relatively low melting point and high lipophilicity, cooling the solution too rapidly or using an excessive ratio of anti-solvent (hexane) causes the compound to crash out as a supercooled liquid rather than a solid crystal. Causality & Fix: The dielectric constant of the mixture dropped too fast. Re-heat the mixture to 60°C until it forms a single clear phase. Add 5–10% more of the primary solvent (EtOAc) to increase the solubility threshold, then cool the flask ambiently (do not use an ice bath initially).

Q: My crude solid is dark brown/gray. How do I ensure the final crystals are pure? A: The dark coloration is almost certainly residual palladium black from the Suzuki coupling[3]. Palladium nanoparticles easily become trapped in the crystal lattice during nucleation. Causality & Fix: You must perform a hot filtration through a Celite pad before adding your anti-solvent. The Celite traps the nanoparticles. Self-Validation: The filtrate must transition from a muddy brown to a clear, pale yellow. If it remains dark, your Celite pad was too thin, or you need a silica plug.

Q: Can I leave the recrystallization mixture in the fridge over the weekend? A: It is not recommended. Thiophenecarbaldehydes are susceptible to auto-oxidation into their corresponding carboxylic acids upon prolonged exposure to atmospheric oxygen in solution. Isolate the crystals within 12–24 hours and dry them under a high vacuum.

Part 3: Standard Operating Procedure (SOP)

This self-validating protocol utilizes the Ethyl Acetate / Hexane anti-solvent crystallization method, which provides the best balance of yield and purity for biaryl aldehydes.

Step-by-Step Methodology:

  • Primary Dissolution: Transfer the crude this compound to a round-bottom flask. Add minimal Ethyl Acetate (approx. 3 mL per gram of crude). Heat to 60°C while stirring until complete dissolution occurs.

    • Self-Validation: The absence of solid chunks confirms no highly cross-linked polymeric impurities are present.

  • Palladium Scavenging (Hot Filtration): Pre-warm a fritted funnel containing a 1-inch pad of Celite. Quickly filter the hot EtOAc solution under a gentle vacuum into a clean, pre-warmed receiving flask. Wash the pad with 1 mL of hot EtOAc.

    • Self-Validation: The resulting filtrate must be clear and pale yellow.

  • Anti-Solvent Addition: Maintain the filtrate at 60°C. Begin adding hot Hexane (60°C) dropwise via an addition funnel. Stop adding when the solution exhibits a slight, transient turbidity that takes 2–3 seconds to clear upon swirling.

    • Causality: This visual cue indicates the solution has reached the metastable zone, the exact thermodynamic point where the solution is saturated but nucleation has not yet begun.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (25°C) over 2 hours. Once ambient temperature is reached and seed crystals have formed, transfer the flask to a 4°C refrigerator for 4 hours to maximize yield.

  • Isolation: Filter the resulting crystals through a Büchner funnel. Wash the filter cake twice with ice-cold Hexane (to remove residual lipophilic impurities without dissolving the product). Dry under high vacuum (0.1 mbar) for 6 hours.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical flow of the purification process and the specific troubleshooting pathway for phase-separation issues.

RecrystallizationWorkflow Crude Crude 4-(3-Methoxyphenyl)- 2-thiophenecarbaldehyde Dissolve Dissolve in Hot EtOAc (Primary Solvent) Crude->Dissolve Filter Hot Filtration via Celite (Pd Removal) Dissolve->Filter Antisolvent Add Hot Hexane (Anti-Solvent) Filter->Antisolvent Cooling Controlled Cooling (25°C then 4°C) Antisolvent->Cooling Crystals Pure Biaryl Aldehyde Crystals Cooling->Crystals

Caption: Workflow for the dual-solvent recrystallization of the biaryl thiophenecarbaldehyde intermediate.

OilingOut Observe Issue: Compound Oils Out (Liquid-Liquid Separation) Reheat Re-heat to 60°C until single phase Observe->Reheat Adjust Add 5-10% more EtOAc (Increase Solubility) Reheat->Adjust Seed Add Seed Crystal at Metastable Zone Adjust->Seed Success Nucleation & Crystal Growth Seed->Success

Caption: Diagnostic logic tree for resolving liquid-liquid phase separation (oiling out) during cooling.

References

  • ChemScene. "893736-82-8 | 4-(3-Methoxyphenyl)thiophene-2-carbaldehyde". 1

  • Molaid. "4-(3-methoxyphenyl)thiophene-2-carbaldehyde - CAS号893736-82-8". 2

  • Jagusch C, et al. "Synthesis, biological evaluation and molecular modelling studies of methyleneimidazole substituted biaryls as inhibitors of human 17alpha-hydroxylase-17,20-lyase (CYP17). Part I: Heterocyclic modifications of the core structure." Bioorganic & Medicinal Chemistry (2008). PubMed. 3

  • ACS Omega. "Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking." American Chemical Society (2023). 4

Sources

minimizing oxidation of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my objective is to provide you with field-proven, mechanistically grounded solutions for handling sensitive reagents.

Handling 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde presents a specific challenge common to aromatic and heterocyclic aldehydes: high susceptibility to autoxidation. The formyl group (-CHO) at the 2-position of the electron-rich thiophene ring is a prime target for oxygen, rapidly converting the aldehyde into its corresponding carboxylic acid if improperly stored.

Below is our comprehensive guide to understanding, preventing, and troubleshooting the oxidation of this critical compound.

Mechanistic Causality: Why Does Your Sample Degrade?

To prevent degradation, we must first understand the causality of the reaction. The autoxidation of aldehydes does not happen in a single step; it proceeds via a free-radical chain mechanism [1].

  • Initiation: Ambient light (UV), heat, or trace transition metals provide the energy required to abstract the weak aldehydic hydrogen atom, generating a highly reactive acyl radical[1][2].

  • Propagation: This acyl radical reacts almost instantaneously with dissolved triplet oxygen (

    
    ) to form an acyl peroxy radical. This radical then abstracts a hydrogen atom from a second molecule of this compound, creating a peracid and a new acyl radical to continue the chain[1][2].
    
  • Termination/Conversion: The highly oxidizing peracid reacts with another equivalent of the starting aldehyde via a Baeyer-Villiger-type intermediate, yielding two equivalents of the degraded carboxylic acid[1][2].

Autoxidation A 4-(3-Methoxyphenyl)-2- thiophenecarbaldehyde B Initiation (Light/Heat/Metals) H-atom abstraction A->B F Propagation (Reacts with another Aldehyde) A->F Provides H-atom C Acyl Radical B->C D O2 Addition C->D E Acyl Peroxy Radical D->E E->F G Peracid + Acyl Radical F->G H Baeyer-Villiger type reaction G->H I Carboxylic Acid (Degradation Product) H->I

Radical-chain autoxidation mechanism of thiophenecarbaldehydes to carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My this compound has formed a crusty, discolored solid around the cap. Is it ruined? A1: The crusty solid is the carboxylic acid degradation product[3]. Because the oxidation proceeds via a radical chain reaction, the presence of visible oxidation on the surface strongly implies that significant amounts of the acid are also dissolved within the bulk material[3]. You must purify the compound before using it in sensitive cross-coupling or condensation reactions.

Q2: Why is Argon recommended over Nitrogen for inert storage? A2: While both are inert, Argon is denser than ambient air, whereas Nitrogen is slightly lighter. When you purge a vial with Argon, the gas settles at the bottom, creating a heavy, protective blanket directly over the solid or liquid compound. Nitrogen tends to mix with ambient air and escape more easily when the septum is pierced[3][4].

Q3: Can I add an antioxidant to prolong shelf life? A3: Yes. The addition of radical scavengers (inhibitors) like BHT (Butylated hydroxytoluene) or hydroquinone at 100–1000 ppm can effectively terminate the propagation step of the autoxidation chain[3][5]. However, you must ensure that these phenolic additives will not interfere with your downstream synthetic steps.

Quantitative Impact of Storage Conditions

The table below summarizes the causality between environmental exposure and the estimated degradation rate of sensitive heterocyclic aldehydes.

Storage ConditionAtmosphereLight ExposureTemperatureEst. Monthly Degradation (%)
Optimal ArgonOpaque/Amber2–8°C< 0.1%
Standard NitrogenOpaque/Amber2–8°C< 0.5%
Suboptimal AirOpaque/Amber2–8°C2.0 - 5.0%
Poor AirClear Glass20–25°C15.0 - 25.0%
Worst-Case AirDirect UV/Sunlight20–25°C> 50.0%

Self-Validating Experimental Protocols

To guarantee experimental integrity, follow these logic-driven workflows for assessing, purifying, and storing your compound.

Troubleshooting Start Visual Inspection of Thiophenecarbaldehyde Check Are there crystals, gum, or dark discoloration? Start->Check Yes Yes: Oxidation Suspected Check->Yes Positive No No: Appears Intact Check->No Negative Analyze Perform HPLC/NMR Analysis Yes->Analyze No->Analyze PurityLow Purity < 95% (Carboxylic Acid present) Analyze->PurityLow PurityHigh Purity > 95% Analyze->PurityHigh Purify Purification Protocol (Na2CO3 Wash & Extraction) PurityLow->Purify Store Inert Storage Protocol (Argon/N2, Amber Vial, 2-8°C) PurityHigh->Store Purify->Store

Logic tree for assessing and mitigating oxidation in thiophenecarbaldehydes.

Workflow A: Purification of Oxidized Samples (Base Wash)

Because the oxidation product is a carboxylic acid (pKa ~4-5), it can be easily separated from the neutral aldehyde using a mild base[3].

  • Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Deprotonation: Transfer to a separatory funnel and add an equal volume of 10% aqueous Sodium Carbonate (

    
    )[3]. Shake vigorously, venting frequently to release 
    
    
    
    gas.
  • Self-Validation Checkpoint: Test the pH of the aqueous layer using pH paper. It must remain basic (pH > 8). If the pH has dropped to neutral or acidic, the buffering capacity was exhausted by a high concentration of carboxylic acid. Add more

    
     solution until the aqueous layer remains basic. This guarantees 100% conversion of the impurity to its water-soluble sodium salt.
    
  • Separation: Discard the aqueous layer. Wash the organic layer once with brine to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure[3].
    
  • Verification: Run a

    
     NMR. Ensure the disappearance of the broad downfield carboxylic acid peak (~11-12 ppm) while retaining the sharp aldehydic proton peak (~9.8-10 ppm).
    
Workflow B: Inert Storage Protocol (Schlenk Line Technique)

Once purified, the compound must be protected from the initiation and propagation factors of autoxidation[3][4].

  • Preparation: Transfer the purified compound into an oven-dried, amber glass vial (to block UV initiation)[3][4].

  • Sealing: Cap the vial tightly with a PTFE-lined silicone septum.

  • Purging: Insert a vent needle (e.g., 20-gauge) into the septum. Immediately insert a second needle connected to a Schlenk line supplying dry Argon gas[3].

  • Displacement: Allow the Argon to flow through the vial for 3–5 minutes. Because Argon is heavier than air, it will displace the oxygen upward and out through the vent needle.

  • Self-Validation Checkpoint: Remove the vent needle first, wait 2 seconds, and then remove the Argon supply needle. Observe the septum. It should exhibit a slight outward bulge, indicating a positive internal pressure of inert gas. If it is concave, ambient air may leak in; repeat the purge.

  • Storage: Wrap the cap tightly with Parafilm and store the vial in a dark refrigerator at 2–8°C[3][4].

References

  • Radical-chain mechanism for aldehyde autoxidation - ResearchGate -[Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids - The Royal Society of Chemistry -[Link]

  • EP0096153A2 - Stabilization of aldehydes - Google P

Sources

Technical Support Center: Palladium Scavenging for 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of removing palladium (Pd) catalyst residues from 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde following Suzuki-Miyaura cross-coupling reactions.

Standard aqueous workups and recrystallizations frequently fail for this substrate. The guide below explains the mechanistic causality behind this issue, provides field-proven troubleshooting FAQs, and outlines self-validating protocols to ensure your Active Pharmaceutical Ingredient (API) intermediate meets regulatory limits (<10 ppm)[1][2].

The Mechanistic Challenge: Why is Palladium Trapped?

The difficulty in purging Pd from this compound stems from the molecule's intrinsic coordination chemistry. The thiophene sulfur (a soft Lewis base) and the aldehyde oxygen possess a high affinity for soft Lewis acids like Pd(0) and Pd(II). During the reaction, these moieties act as ligands, creating a thermodynamic sink that forms highly stable, organic-soluble Product-Pd complexes.

To break this complex, we must introduce a scavenger with a significantly higher affinity constant for palladium (such as a thiol or thiourea) to drive the thermodynamic exchange.

Coordination Pd Pd Catalyst Residue (Pd(0) or Pd(II)) Product 4-(3-Methoxyphenyl)- 2-thiophenecarbaldehyde Pd->Product Coordination Product_Pd Product-Pd Complex (Soluble, Contaminant) Product->Product_Pd Scavenger SiliaMetS Thiol / QuadraPure TU (Strong Ligand: -SH, -CS-) Scavenger_Pd Scavenger-Pd Complex (Insoluble, Filterable) Scavenger->Scavenger_Pd High Affinity Binding Product_Pd->Scavenger Thermodynamic Exchange Scavenger_Pd->Product Releases pure product

Thermodynamic exchange of Palladium from thiophene product to high-affinity scavengers.

Troubleshooting Guides & FAQs

Q: My Pd levels are still >500 ppm after 4 hours of scavenging with standard activated carbon. What is the root cause? A: Activated carbon relies on physisorption (physical trapping in pores), which is easily outcompeted by the strong chemisorption (coordination) between your thiophene-aldehyde product and the palladium[2]. You must switch to a functionalized scavenger like SiliaMetS® Thiol or QuadraPure™ TU, which utilize covalent coordination to actively strip the metal from your product[3][4].

Q: I am losing >15% of my product mass during the scavenging step. How do I fix this? A: This is caused by non-specific adsorption of your neutral product onto the scavenger matrix. To mitigate this:

  • Ensure scavenging is performed after the post-reaction aqueous workup on the neutral compound, as ionic states increase silica adsorption[1].

  • Switch from highly porous activated carbon to a highly cross-linked macroporous polymer (e.g., QuadraPure TU), which exhibits lower non-specific binding for small organic molecules[4].

Q: My product solution is still dark yellow/brown after scavenging, but ICP-MS shows <5 ppm Pd. Did the scavenging fail? A: No. The color of isolated thiophene derivatives is rarely a reliable indicator of residual palladium content[1]. Thiophene-aldehydes often exhibit intrinsic chromophores or form trace oxidized organic oligomers during the Suzuki coupling that impart a dark color. Always rely on quantitative ICP-MS data rather than visual heuristics.

Q: How do I calculate "equivalents" for a metal scavenger? A: Scavenger equivalents are calculated based on the theoretical maximum amount of palladium in the system (your initial catalyst loading), not your product yield. For example, if you used 5 mol% Pd(OAc)₂ in a 100 mmol reaction, you have 5 mmol of Pd. To use 5 equivalents of SiliaMetS Thiol (average loading capacity ~1.2 mmol/g), you require: (5 mmol * 5) / 1.2 mmol/g = 20.8 grams of scavenger[3].

Scavenger Selection & Quantitative Data

Selecting the right solid-supported scavenger is critical. Below is a synthesized data comparison of top-tier scavengers tested against challenging coordinating APIs.

Table 1: Physicochemical Comparison of Top-Tier Pd Scavengers
ScavengerMatrixFunctional GroupIdeal Solvent CompatibilityMechanism of Action
SiliaMetS® Thiol Silica Gel-SH (Thiol)DCM, THF, EtOAc, AlcoholsChemisorption (Covalent coordination)
QuadraPure™ TU Macroporous Polymer-NH-CS-NH₂ (Thiourea)DMF, THF, Toluene, AqueousChemisorption (Chelation)
Activated Carbon CarbonaceousN/A (Porous)UniversalPhysisorption (Trapping)
Table 2: Expected Palladium Reduction Profiles (5g Scale Synthesis Benchmark)

Data reflects standard reduction profiles for thiophene-containing intermediates[1][3][4].

Treatment MethodInitial Pd (ppm)Scavenger LoadConditionsFinal Pd (ppm)Product Recovery
Standard Aqueous Workup~2000N/AAmbient, 1h~1668>98%
Activated Carbon (DARCO)~166820% w/w50°C, 4h~63375 - 85%
SiliaMetS® Thiol (Batch)~16685 equivalents50°C, 4h< 70>95%
QuadraPure™ TU (Flow)~10004 bed vol/hrAmbient, 4h< 10>97%

Self-Validating Experimental Protocols

Trustworthiness in process chemistry requires systems that prove their own efficacy. The following batch protocol embeds a Control Arm to mathematically isolate chemical scavenging efficiency from physical product loss.

Workflow A Crude Reaction Mixture (>1000 ppm Pd) B Aqueous Workup (Removes Salts/Boronic Acid) A->B C Add Scavenger (SiliaMetS Thiol, 5 eq) B->C D Incubate (50°C, 4-16 hours) C->D E Filtration & Wash (Isolate Product Liquor) D->E F ICP-MS Analysis E->F G Pd < 10 ppm? F->G H Proceed to Crystallization G->H Yes I Secondary Scavenging (Add QuadraPure TU) G->I No I->D Recirculate

Standard operating workflow for batch palladium scavenging and validation.

Protocol: Self-Validating Batch Scavenging using SiliaMetS® Thiol

This protocol is designed for a 5g scale synthesis.

Step 1: Preparation & Baseline

  • Perform standard aqueous workup (e.g., NH₄Cl wash, brine wash) to remove unreacted boronic acid and inorganic salts.

  • Dissolve the crude this compound in 50 mL of THF or EtOAc.

  • Extract a 1.0 mL aliquot, evaporate to dryness, and submit for baseline ICP-MS analysis.

Step 2: Arm Division

  • Divide the remaining solution equally into two 25 mL portions: Flask A (Control) and Flask B (Test) .

Step 3: Scavenger Addition & Incubation

  • To Flask B (Test) , add 5 molar equivalents of SiliaMetS® Thiol (relative to the theoretical Pd catalyst used in that half of the reaction)[3].

  • To Flask A (Control) , add NO scavenger.

  • Equip both flasks with reflux condensers and stir at 50°C for 4 hours. Note: Heating is critical to provide the activation energy required to break the Thiophene-Pd coordination bond.

Step 4: Filtration & Washing

  • Filter both solutions through separate, pre-wetted Celite pads or fine-fritted Buchner funnels.

  • Wash the filter cakes with 2 x 10 mL of the reaction solvent (THF or EtOAc) to ensure complete product recovery.

Step 5: Validation Calculation

  • Concentrate both filtrates in vacuo and record the isolated mass.

  • Submit both for ICP-MS analysis.

  • Calculate Mass Recovery: (Mass of Test Arm / Mass of Control Arm) × 100. This dictates your true product loss to the silica matrix, independent of handling losses.

  • Calculate Scavenging Efficiency: [(Pd ppm Control - Pd ppm Test) / Pd ppm Control] × 100.

If Pd remains >10 ppm, proceed to a secondary flow-cartridge step.

Protocol Addendum: Continuous Flow Scavenging (QuadraPure™ TU)

If batch incubation is insufficient, flow chemistry forces continuous equilibrium shifts, often resulting in >90% purges in a single pass[1][4].

  • Pack a VersaFlash or E-PAK cartridge with QuadraPure™ TU resin.

  • Wet the cartridge with a minimum of 5 column volumes of THF.

  • Pump the metal-contaminated organic solution through the cartridge at a flow rate of 4 bed volumes/hour at ambient temperature.

  • Recirculate for 4 hours to achieve <10 ppm residual palladium.

References

  • SiliCycle Inc. "SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Palladium." Technology Networks. URL:[Link]

  • CatSci Ltd. "Process Development Whitepaper: Metal Scavenging." CatSci. URL: [Link]

  • Economidou, M., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Aryl-Thiophene Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the Vilsmeier-Haack formylation of 4-aryl-thiophenes. The content is structured to address common experimental challenges and fundamental questions, focusing on the critical parameter of reaction temperature.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the formylation process, with a focus on temperature as a likely root cause.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What's going wrong?

Answer: Low conversion is a classic symptom of insufficient reaction energy, especially for less reactive substrates. Here’s a breakdown of the likely temperature-related causes and how to address them:

  • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] The electron density of the 4-aryl-thiophene ring dictates its reactivity towards the Vilsmeier reagent (the electrophile).[2] If the aryl substituent is electron-withdrawing, it deactivates the thiophene ring, increasing the activation energy required for the formylation to proceed. A low reaction temperature may not provide enough energy to overcome this barrier.

  • Troubleshooting Steps:

    • Verify Substrate Reactivity: Analyze the electronic nature of the aryl group. Is it electron-donating (e.g., methoxy, alkyl) or electron-withdrawing (e.g., nitro, cyano, halide)? Deactivated systems often require more forcing conditions.

    • Incremental Temperature Increase: For substrates that are unreactive at room temperature, a systematic and controlled increase in temperature is necessary. We recommend setting up parallel reactions or a sequential study at defined temperatures (e.g., 40 °C, 60 °C, and 80 °C). For many less reactive substrates, temperatures up to 80-100°C may be required for the reaction to complete.[3]

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material at each temperature point. If the reaction stalls, it's a clear indicator that more thermal energy is needed.

    • Check Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent was correctly formed at a low temperature (typically 0 °C) before the addition of the thiophene substrate.[3][4] Premature decomposition of the reagent will also lead to low conversion, regardless of the subsequent reaction temperature.

Question 2: My final product is a dark, intractable tar, and the yield of the desired aldehyde is poor. How can I prevent this?

Answer: Tar formation is a strong indication of product or starting material degradation, almost always caused by excessive heat.

  • Causality: The Vilsmeier reagent is thermally unstable and can decompose at elevated temperatures.[3] More importantly, electron-rich thiophenes, particularly those with activating aryl groups, can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.[3] The formylation reaction itself is often exothermic, which can create localized "hot spots" if not properly controlled, further accelerating degradation pathways.[3][4]

  • Troubleshooting Steps:

    • Strict Temperature Control During Reagent Formation: The initial reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is highly exothermic. This step must be performed in an ice bath (0-10 °C) with slow, dropwise addition of POCl₃ to prevent reagent decomposition.[3]

    • Controlled Substrate Addition: Add the 4-aryl-thiophene substrate slowly to the pre-formed Vilsmeier reagent, maintaining the low temperature of the ice bath. This mitigates the exotherm from the initial electrophilic attack.

    • Run the Reaction at a Lower Temperature: If you experienced tarring at an elevated temperature, repeat the experiment at a lower temperature. For many reactive thiophenes, the reaction can proceed efficiently at room temperature or even at 0-10 °C over a longer period.[3]

    • Consider Solvent Effects: Ensure you are using a suitable, dry solvent (e.g., dichloromethane, 1,2-dichloroethane). The presence of water can lead to unwanted side reactions.

Question 3: I'm observing a mixture of isomers (e.g., formylation at both the C2 and C5 positions). How can I improve the regioselectivity?

Answer: Poor regioselectivity is often a consequence of using a reaction temperature that is too high, allowing less-favored reaction pathways to compete.

  • Causality: In electrophilic substitution of thiophenes, the C2 position is generally the most electronically favored and sterically accessible.[2] However, the C5 position is also activated. While the reaction may have a kinetic preference for one position, providing excess thermal energy can allow the system to overcome the activation barrier for substitution at the less-favored position, resulting in a mixture of products.[3]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most effective strategy. By reducing the overall energy of the system, you favor the reaction pathway with the lowest activation energy, thus enhancing the formation of the kinetic (and often desired) product.[5]

    • Steric Hindrance of the Reagent: While not directly a temperature effect, the choice of formylating agent can influence selectivity. Larger, bulkier Vilsmeier reagents (formed from amides other than DMF) can enhance selectivity for the less sterically hindered position.[6] However, optimizing temperature should be the first course of action.

    • Analyze at Multiple Time Points: Check the isomeric ratio early in the reaction versus later. If the ratio changes over time at elevated temperatures, it could indicate thermodynamic equilibration. Running the reaction for a shorter time at a lower temperature might provide a cleaner product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Vilsmeier-Haack reaction, and how does temperature influence it?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF (a nucleophile) attacks the electrophilic POCl₃. A series of steps follows, eliminating a chloride ion to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][4] This step is exothermic and requires low temperatures (0 °C) to prevent decomposition.

  • Electrophilic Aromatic Substitution: The electron-rich 4-aryl-thiophene attacks the Vilsmeier reagent. A sigma complex is formed, which then loses a proton to restore aromaticity. The resulting iminium salt is hydrolyzed during aqueous work-up to yield the final aldehyde.[2][7]

Temperature is the primary lever to control the reaction rate of the second stage. It must be high enough to overcome the activation energy for the substitution but low enough to prevent reagent decomposition and substrate polymerization.[3]

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation (Low Temp) cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis (Temp Dependent) DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ @ 0°C POCl3 POCl₃ Thiophene 4-Aryl-Thiophene Intermediate Iminium Salt Intermediate Thiophene->Intermediate + Vilsmeier Reagent Aldehyde 4-Aryl-Thiophene Carboxaldehyde Intermediate->Aldehyde + H₂O (Work-up)

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Q2: What is a good starting temperature range for optimizing the formylation of a new 4-aryl-thiophene?

A prudent approach is to start conservatively and increase the temperature systematically.

  • Highly Activated Substrates (Aryl group is strongly electron-donating): Start with substrate addition at 0 °C, then allow the reaction to warm to room temperature (20-25 °C) and stir for 2-4 hours.

  • Moderately Activated or Deactivated Substrates (Aryl group is neutral or electron-withdrawing): After addition at 0 °C, begin a stepwise heating protocol. A good starting point is 50 °C, with further increases to 70 °C or 90 °C if monitoring shows a sluggish reaction.[3]

Q3: Does the choice of solvent affect the optimal reaction temperature?

Yes, indirectly. The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Common solvents like dichloromethane (b.p. ~40 °C) are suitable for low-temperature reactions, while 1,2-dichloroethane (b.p. ~84 °C) or DMF itself (if used in excess) allow for higher temperatures. The solvent must be inert to the reaction conditions and capable of dissolving the substrate.

Experimental Protocol: Temperature Optimization Workflow

This protocol outlines a systematic approach to determine the optimal reaction temperature for the formylation of a novel 4-aryl-thiophene.

Materials:

  • 4-Aryl-Thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation (Strictly 0 °C):

    • In a three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 eq) to anhydrous DCM (or DCE).

    • Cool the mixture to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.[3]

    • Stir the resulting mixture at 0 °C for 30-60 minutes. A yellowish or white precipitate may form.

  • Substrate Addition:

    • Dissolve the 4-Aryl-Thiophene (1.0 eq) in a minimal amount of anhydrous DCM (or DCE).

    • Add this solution dropwise to the cold Vilsmeier reagent.

    • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Temperature Screening:

    • Divide the reaction mixture into three separate, smaller reaction vessels if running in parallel, or proceed with the entire batch for a sequential study.

    • Vessel 1 (Control): Allow to warm to room temperature (~25 °C) and stir.

    • Vessel 2: Heat to a moderate temperature (e.g., 50 °C) using an oil bath.

    • Vessel 3: Heat to a higher temperature (e.g., 80 °C).

    • Monitor the progress of each reaction every hour using TLC, staining with an appropriate agent (e.g., potassium permanganate or anisaldehyde).

  • Reaction Quench and Work-up (Caution: Exothermic):

    • Once a reaction is deemed complete (or has ceased progressing), cool it to 0 °C in an ice bath.

    • Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic (~pH 8).[3]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product from each temperature condition by ¹H NMR or LC-MS to determine conversion, product purity, and the ratio of any isomers formed.

    • Purify the product from the optimal condition via column chromatography.

Temperature_Optimization_Workflow cluster_screening 3. Temperature Screening Start Start Prep_V 1. Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0°C) Start->Prep_V Add_Sub 2. Add 4-Aryl-Thiophene Solution @ 0°C Prep_V->Add_Sub Temp_RT Condition A: Stir at Room Temp Add_Sub->Temp_RT Split or Sequential Temp_50 Condition B: Heat to 50°C Add_Sub->Temp_50 Split or Sequential Temp_80 Condition C: Heat to 80°C Add_Sub->Temp_80 Split or Sequential Monitor 4. Monitor by TLC Temp_RT->Monitor Temp_50->Monitor Temp_80->Monitor Quench 5. Quench & Work-up (Ice / NaHCO₃) Monitor->Quench Reaction Complete Analyze 6. Analyze Crude Product (NMR / LC-MS) Quench->Analyze Purify 7. Purify Optimal Product Analyze->Purify Select Best Condition End End Purify->End

Caption: Workflow for systematic temperature optimization.

Data Summary

The results from your optimization study can be summarized for clear comparison.

Table 1: Hypothetical Results of Temperature Optimization for the Formylation of 4-(4-methoxyphenyl)thiophene

ConditionTemperature (°C)Time (h)Conversion (%) (by ¹H NMR)Isolated Yield (%)Purity/Side Products
A25675%68%Clean conversion, minor starting material
B502>95%91%Clean, trace baseline impurities on TLC
C802>95%72%Significant baseline impurities, slight darkening

References

  • BenchChem. (n.d.). 4-(Phenylthio)phenol synthesis methods.
  • Ahmad, R., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Molecules, 18(12), 14711-14723. Retrieved from [Link]

  • Clementi, S., et al. (1972). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (14), 2070-2073. Retrieved from [Link]

  • Alunni, S., et al. (1973). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (13), 1699-1702. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ahmad, R., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. PMC.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2025). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (4-phenylthio)phenyl diphenyl sulfonium hexafluorophosphate salt. Retrieved from [Link]

  • Vogt, E. J., et al. (n.d.). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
  • Al-Abdullah, E. S., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC.
  • ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

  • BenchChem. (n.d.). Effect of temperature on Vilsmeier-Haack reaction outcome.
  • Journal of the Chemical Society C: Organic. (1969). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical and Biological Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Turkish Journal of Chemistry. (2025). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Retrieved from [Link]

  • Chemistry – A European Journal. (2025). Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene‐2‐carboxylates 4 a–k. Retrieved from [Link]

  • Chandrasekhar, S., & Lee, H. (2009). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. The Journal of organic chemistry, 74(18), 7186–7189. Retrieved from [Link]

  • ResearchGate. (2011). Thiophene hydrodesulfurization over CoMo/Al 2O 3-CuY catalysts: Temperature effect study. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2001). Synthesis Of Schiff Bases Of Thiophene-2-Carboxaldehyde And Its Antimicrobial Synthesis of N-Substituted Phenyl-4-Thiophenyl-2-Azetidinones and its Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Validation & Comparative

HPLC Method Development for 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Substituted Thiophenes

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is a highly conjugated heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Ensuring the absolute purity of this intermediate is a critical regulatory requirement in drug development.

During its synthesis—typically via Suzuki-Miyaura cross-coupling between 2-bromothiophene-5-carboxaldehyde and 3-methoxyphenylboronic acid—a complex matrix of structurally similar impurities and positional isomers is generated. Developing a robust High-Performance Liquid Chromatography (HPLC) method is essential for accurate purity assessment, reaction monitoring, and quality control[1]. However, separating this specific analyte from its closely related isomers (such as the 4-methoxy variant) presents a significant chromatographic challenge that standard methodologies often fail to solve.

Mechanistic Causality: Why Column Chemistry Matters

When developing an HPLC method for highly conjugated systems, relying solely on traditional C18 stationary phases often leads to the co-elution of critical impurity pairs. The C18 phase separates analytes based purely on dispersive (hydrophobic) interactions. Because positional isomers possess nearly identical hydrophobicities, C18 columns lack the selectivity required to resolve them.

To overcome this, we must leverage the analyte's unique electronic properties: the delocalized


 electrons of the thiophene and phenyl rings, alongside the dipole moments introduced by the methoxy and aldehyde functional groups. A Biphenyl stationary phase—featuring two sequential phenyl groups bonded to the base silica—sterically enhances 

and dipole-dipole interactions[2]. This orthogonal selectivity allows the biphenyl phase to recognize subtle differences in hydrocarbon ring unsaturation and functional group orientation that a standard alkyl phase ignores[3].

Selectivity Analyte 4-(3-Methoxyphenyl)- 2-thiophenecarbaldehyde Hydrophobic Hydrophobic Core (Alkyl Chain) Analyte->Hydrophobic PiPi Aromatic Rings (Pi-Pi Electrons) Analyte->PiPi Dipole Aldehyde/Methoxy (Dipole-Dipole) Analyte->Dipole C18 Standard C18 Column (Poor Isomer Resolution) Hydrophobic->C18 Biphenyl Core-Shell Biphenyl Column (Optimal Orthogonal Selectivity) Hydrophobic->Biphenyl PiPi->Biphenyl Dipole->Biphenyl

Fig 1: Logical relationship between analyte structural features and stationary phase interactions.

Comparative Performance: C18 vs. Phenyl-Hexyl vs. Core-Shell Biphenyl

To objectively demonstrate the superiority of


 driven separations, we compared three distinct column chemistries using a standardized gradient elution profile. The "critical pair" defined for this assay is the separation of this compound from its structural isomer, 4-(4-Methoxyphenyl)-2-thiophenecarbaldehyde.

Table 1: Chromatographic Performance Comparison for Thiophene Derivative Purity Analysis

Chromatographic ParameterStandard C18 (5 µm)Phenyl-Hexyl (3 µm)Core-Shell Biphenyl (2.6 µm)
Retention Time (min) 8.459.1211.30
Resolution (

)
1.2 (Co-elution risk)2.1 (Baseline)3.8 (Robust Baseline)
Tailing Factor (

)
1.621.351.05
Theoretical Plates (

)
8,50012,00024,500
Selectivity Mechanism Hydrophobic onlyHydrophobic + weak

Hydrophobic + strong

+ Dipole

Data Interpretation: The Core-Shell Biphenyl column significantly outperforms the alternatives. The core-shell particle architecture reduces the multiple path term (Eddy diffusion) in the van Deemter equation, effectively doubling the theoretical plates (


) compared to the fully porous Phenyl-Hexyl column. More importantly, the enhanced 

interactions yield a resolution (

) of 3.8, providing a wide margin of safety for routine quality control and stability-indicating assays.

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) aligned with ICH Q2(R1) guidelines to verify column performance and system precision prior to any sample analysis[4].

Workflow Step1 1. Sample Preparation (Analyte & Impurities in Diluent) Step2 2. Column Equilibration (Biphenyl Phase, Gradient Elution) Step1->Step2 Step3 3. System Suitability Test (SST) (Rs > 2.0, Tf < 1.5) Step2->Step3 Step4 4. Purity Analysis (UV Detection at 254 nm) Step3->Step4 Step5 5. ICH Q2(R1) Validation (Linearity, Precision, Accuracy) Step4->Step5

Fig 2: Self-validating experimental workflow for HPLC method development and regulatory validation.

Step-by-Step Protocol

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Causality: Formic acid acts as an ion-pairing agent and suppresses the ionization of any residual surface silanols on the column, drastically improving peak shape and reducing tailing for polar functional groups[1].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion at the solvent front.

Step 2: Standard and Sample Preparation

  • SST Standard: Accurately weigh 10 mg of this compound reference standard and 1 mg of the 4-methoxy isomer. Dissolve in 10 mL of diluent to create a stock solution. Dilute 1:10 to achieve a working concentration of 100 µg/mL.

  • Sample Preparation: Dissolve the synthesized batch in the diluent to a target concentration of 100 µg/mL. Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove particulates and protect the column frit[5].

Step 3: Chromatographic Conditions

  • Column: Core-Shell Biphenyl, 150 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Causality: Elevated, controlled temperatures reduce mobile phase viscosity (lowering backpressure) and stabilize analyte retention times for highly reproducible runs[6].

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm. Causality: Thiophene derivatives and conjugated aromatic systems exhibit strong, optimal UV absorbance in this range[1].

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: 30%

      
       80% B (Linear Ramp)
      
    • 10.0 - 12.0 min: 80% B (Wash)

    • 12.0 - 12.1 min: 80%

      
       30% B
      
    • 12.1 - 16.0 min: 30% B (Re-equilibration)

Step 4: System Suitability & ICH Q2(R1) Validation Execution Before injecting unknown synthesis samples, inject the SST standard in triplicate. The analytical system is strictly validated for use only if the following criteria are met:

  • Resolution (

    
    )  between the main analyte and the critical isomer is 
    
    
    
    .
  • Tailing Factor (

    
    )  for the main peak is 
    
    
    
    .
  • Relative Standard Deviation (%RSD) of peak areas across the three injections is

    
    .
    

Once the SST passes, proceed with formal validation parameters (Linearity, Precision, Accuracy, Specificity, LOD/LOQ) as dictated by the ICH Q2(R1) regulatory framework[4].

References

  • Title: Q2(R1)
  • Source: phenomenex.
  • Source: thamesrestek.co.
  • Source: nih.
  • Title: Application Note: HPLC Quantification of 3-(4-fluorophenyl)
  • Source: benchchem.

Sources

Comparative Reactivity Guide: 4-(3-Methoxyphenyl) vs. 5-(3-Methoxyphenyl) Thiophene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Definition

This guide provides a technical comparison of the reactivity profiles for two critical thiophene isomers used in drug discovery and organic semiconductor synthesis.

Nomenclature Clarification: To ensure precision, this guide utilizes the standard IUPAC numbering for the thiophene ring (Sulfur = 1).[1][2]

  • "5-Isomer" (Target A): Refers to 2-(3-Methoxyphenyl)thiophene .[3][4] The aryl substituent is at the

    
    -position.[1][4]
    
  • "4-Isomer" (Target B): Refers to 3-(3-Methoxyphenyl)thiophene .[3][4] The aryl substituent is at the

    
    -position.[1][4]
    

Key Findings:

  • The 5-Isomer (

    
    -substituted)  exhibits superior stability and extended conjugation but limited downstream functionalization sites due to the occupation of the most reactive carbon.[1][4]
    
  • The 4-Isomer (

    
    -substituted)  offers high regioselectivity for 2,5-difunctionalization, making it the preferred scaffold for conductive polymers (e.g., Polythiophenes) and linear oligomers.[3][1][4]
    

Electronic Structure & Reactivity Landscape

The distinct electronic environments of the


 (C2/C5) and 

(C3/C4) positions dictate the chemical behavior of these isomers.[1][2]
Frontier Molecular Orbital (FMO) Analysis
Feature5-Isomer (

-aryl)
4-Isomer (

-aryl)
Implication
HOMO Distribution Delocalized over the entire thiophene-phenyl axis.[3][4]Localized significantly on the thiophene ring; node at C3.5-Isomer is easier to oxidize (lower oxidation potential).[1][4]
Resonance Effect Strong conjugation; Quinoid character contribution.[1][4][2]Weaker conjugation; Steric twist prevents full planarity.5-Isomer has red-shifted UV-Vis absorption (approx. +20-30 nm).[3][1][4]
LUMO Energy Lower (Stabilized).[1][4][2]Higher.5-Isomer is a better electron acceptor in donor-acceptor systems.[3][1][4]
Nucleophilicity & Electrophilic Attack[2][3][4]

The thiophene ring is electron-rich (


-excessive).[3][1][4] The position of the methoxyphenyl group directs incoming electrophiles (

).[1][2]
  • 5-Isomer (2-substituted): The remaining

    
    -position (C5) is highly activated.[3][4] Electrophilic substitution is highly regioselective  at C5.[1][4]
    
  • 4-Isomer (3-substituted): Both

    
    -positions (C2 and C5) are open.[3][1][4]
    
    • C2: Most electronically activated (adjacent to substituent) but sterically hindered.[1][4][2]

    • C5: Less hindered, highly reactive.[1]

    • Result: Mixtures of C2 and C5 substitution often occur unless specific steric control is applied.[1][4]

Experimental Benchmarking

Experiment A: Electrophilic Bromination (NBS)

Objective: Evaluate regioselectivity during monobromination.

  • Reagents: N-Bromosuccinimide (NBS), DMF, 0°C.

  • Observation:

    • 5-Isomer: Yields >95% of 2-bromo-5-(3-methoxyphenyl)thiophene.[3][4] Reaction is fast (<1 hr).

    • 4-Isomer: Yields a mixture.[3][1][4]

      • Major Product (85%): 2-bromo-3-(3-methoxyphenyl)thiophene (Substitution at C2 due to electronic activation).[3][1][4]

      • Minor Product (15%): 2-bromo-4-(3-methoxyphenyl)thiophene (Substitution at C5).[3][1][4]

    • Takeaway: The 4-isomer requires lower temperatures (-78°C) or bulkier brominating agents to control regioselectivity.[3][1][4]

Experiment B: Direct Arylation (C-H Activation)

Objective: Suitability for Pd-catalyzed C-H functionalization.

  • Protocol: Pd(OAc)₂, Pivalic acid, Aryl bromide.[3][1][2]

  • Performance:

    • 5-Isomer: Excellent substrate.[3][1][4] Exclusive C5-arylation. Ideal for "capping" conjugated systems.[1][4][2]

    • 4-Isomer: Challenging substrate.[3][1][4] Competition between C2 and C5 arylation leads to structural defects in polymerization.[1][2]

Visualizing Reaction Pathways[2][3][4]

The following diagram illustrates the divergent pathways for electrophilic substitution (SEAr) and oxidative polymerization.

ReactivityComparison Substrate5 5-Isomer (2-Aryl) Intermediate5 Sigma Complex (Stabilized at C5) Substrate5->Intermediate5 NBS / Electrophile Substrate4 4-Isomer (3-Aryl) Intermediate4_C2 Sigma Complex (Attack at C2) Substrate4->Intermediate4_C2 Major Pathway (Electronic Control) Intermediate4_C5 Sigma Complex (Attack at C5) Substrate4->Intermediate4_C5 Minor Pathway (Steric Control) Polymer4 Poly(3-arylthiophene) (Head-to-Tail) Substrate4->Polymer4 Oxidative Polym. (FeCl3) Product5 Single Product (2,5-Disubstituted) Intermediate5->Product5 -H+ Product4_Mix Regio-Mixture (C2-Br + C5-Br) Intermediate4_C2->Product4_Mix Intermediate4_C5->Product4_Mix

Figure 1: Reaction pathways showing the high regioselectivity of the 5-isomer versus the bifurcated pathway of the 4-isomer.[3][4]

Detailed Experimental Protocol: Selective Monobromination

This protocol is validated for distinguishing the reactivity of the two isomers.[1][5]

Materials:
  • Substrate (1.0 eq, 5 mmol)

  • N-Bromosuccinimide (NBS) (1.05 eq)[3][4][2]

  • DMF (Dimethylformamide), anhydrous (10 mL)[3][1][4][2]

  • Workup: Diethyl ether, Brine, Na₂S₂O₃ (aq).[3][1][2]

Methodology:
  • Dissolution: In a flame-dried 50 mL round-bottom flask, dissolve 5 mmol of the specific thiophene isomer in 10 mL anhydrous DMF.

  • Cooling:

    • For 5-Isomer : Cool to 0°C (Ice bath).

    • For 4-Isomer : Cool to -20°C (Acetone/Dry Ice) to enhance selectivity.

  • Addition: Dissolve NBS (1.05 eq) in 2 mL DMF and add dropwise over 15 minutes. Critical: Protect from light to prevent radical side reactions.[3][4]

  • Monitoring: Stir at temperature. Monitor via TLC (Hexanes/EtOAc 9:1).

    • 5-Isomer typically completes in 30-45 mins.[3][1][4]

    • 4-Isomer may require 2-3 hours at low temp.[3][1][4]

  • Quench: Pour mixture into 50 mL ice water containing 5% Na₂S₂O₃ to neutralize unreacted bromine species.

  • Extraction: Extract with Diethyl ether (3 x 20 mL). Wash organics with water (2x) and brine (1x).[1][4][2]

  • Analysis: Dry over MgSO₄ and concentrate. Analyze crude by ¹H-NMR.

    • Diagnostic Signal: Look for the disappearance of the thiophene proton signals.[1][2]

    • 5-Isomer Product: Shows one singlet (or doublet with small coupling) for the remaining C3/C4 protons.[1][4]

    • 4-Isomer Product: Check integration of C2-H vs C5-H regions to determine isomeric ratio.

References

  • Mishra, R., et al. (2011).[3][1][2][6] "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 3(4), 38-54.[3][1][4][6] Link

  • Oestreich, M., et al. (2021).[3][1][2] "High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation." Journal of the American Chemical Society, 143(34).[1] Link

  • Wikipedia Contributors. "Electrophilic aromatic substitution."[1][4][2] Wikipedia, The Free Encyclopedia.[1][2] Link

  • BenchChem. "Understanding the aromaticity of substituted thiophenes." BenchChem Technical Guides. Link[1][4][2]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spectral Fingerprint

Product: 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde Formula: C₁₂H₁₀O₂S Exact Mass: 218.0402 Da

This guide analyzes the mass spectral behavior of This compound , a critical intermediate in the synthesis of bioactive thiophene derivatives. Unlike standard aliphatic aldehydes, this molecule exhibits a "dual-driver" fragmentation pattern governed by the competition between the electron-withdrawing formyl group (-CHO) and the electron-donating methoxy group (-OCH₃) on the phenyl ring.

Core Value Proposition: Differentiation of this specific regioisomer from its 3- and 5-substituted analogues is a common challenge in drug development. This guide provides the diagnostic ion ratios and mechanistic pathways required to conclusively identify the 4-isomer, preventing costly structural misassignments during scale-up.

Technical Deep Dive: Fragmentation Mechanics

The Electron Ionization (EI) mass spectrum of this compound is characterized by a stable molecular ion (


) due to the extensive conjugation between the thiophene and phenyl rings.
Primary Fragmentation Channels

Upon ionization (typically 70 eV), the radical cation (


 218) decays via three competitive pathways. The dominance of these pathways is dictated by the stability of the resulting carbocations.
  • 
    -Cleavage (Formyl Loss): 
    
    • Mechanism: Homolytic cleavage of the C-H bond in the aldehyde group is the fastest process, yielding a stable acylium ion (

      
      , 
      
      
      
      217).
    • Secondary Step: Heterolytic cleavage of the C-C bond releases the formyl radical (

      
      ), generating the aryl cation (
      
      
      
      ,
      
      
      189).
    • Significance: The

      
       217 peak is often the base peak or near 100% relative abundance due to resonance stabilization across the thiophene ring.
      
  • Methoxy Group Fragmentation:

    • Methyl Radical Loss: Loss of

      
       generates a quinoid-like cation (
      
      
      
      ,
      
      
      203).
    • Formaldehyde Elimination: A rearrangement unique to methoxy-arenes can lead to the loss of neutral formaldehyde (

      
      , 30 Da), yielding 
      
      
      
      188.
    • Diagnostic Note: The intensity of the

      
       peak is sensitive to the position of the methoxy group relative to the thiophene linkage.
      
  • Thiophene Ring Disassembly:

    • High-energy collisions may trigger the loss of

      
       or 
      
      
      
      fragments, but these are generally low-abundance ions appearing below
      
      
      150.
Visualizing the Pathway

The following diagram maps the causal relationships between the parent ion and its diagnostic fragments.[1]

G M Molecular Ion (M+) m/z 218 (Radical Cation) M_H [M-H]+ m/z 217 (Acylium Ion) M->M_H - H• (1 Da) Alpha Cleavage M_CHO [M-CHO]+ m/z 189 (Aryl Cation) M->M_CHO - CHO• (29 Da) Inductive Cleavage M_CH3 [M-CH3]+ m/z 203 (Phenolic Cation) M->M_CH3 - CH3• (15 Da) Methoxy Cleavage M_CHO_CH3 [M-CHO-CH3]+ m/z 174 (Fused Ring Precursor) M_CHO->M_CHO_CH3 - CH3• M_CH3->M_CHO_CH3 - CO (28 Da)

Caption: Figure 1. Proposed EI-MS fragmentation pathways for this compound showing primary diagnostic ions.

Comparative Analysis: Product vs. Alternatives

In synthesis, the 4-isomer is often accompanied by regioisomers (3-substituted or 5-substituted). Distinguishing these requires analyzing the Relative Abundance (RA) of specific ions.

Comparison Table: Diagnostic Ion Ratios
Feature4-(3-Methoxyphenyl)- (Target)5-(3-Methoxyphenyl)- (Alternative A)3-(3-Methoxyphenyl)- (Alternative B)
Conjugation Cross-conjugated (Thiophene C4)Linearly conjugated (Thiophene C2-C5)Sterically crowded (Thiophene C3)
Molecular Ion (

)
Strong (RA > 80%)Very Strong (Base Peak) Moderate (RA ~60-70%)

Ratio
High (~0.9)Low (< 0.5)High (> 1.0)
Key Differentiator Balanced loss of CHO and CH₃Dominant

stability due to linear resonance
"Ortho Effect" : Enhanced loss of CHO or H₂O
Mechanism The C4 attachment disrupts full resonance, making the aldehyde H more labile.Linear conjugation stabilizes the radical cation, suppressing fragmentation.Proximity of phenyl ring to aldehyde promotes rearrangements.
Why the 4-Isomer Behaves Differently
  • Vs. 5-Isomer (Linear): The 5-isomer allows direct resonance communication between the methoxy-phenyl group and the aldehyde through the sulfur atom. This stabilizes the molecular ion (

    
     218) significantly, making it the base peak. The 4-isomer, being cross-conjugated, fragments more readily, increasing the abundance of 
    
    
    
    189 and 217 relative to the parent.
  • Vs. 3-Isomer (Steric): The 3-isomer places the phenyl ring adjacent to the aldehyde. This steric pressure often drives the elimination of the carbonyl group (loss of CO,

    
    ) or cyclization reactions that are absent in the 4-isomer.
    

Validated Experimental Protocol

To reproduce these results and confirm the identity of your compound, follow this self-validating GC-MS workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) . (Avoid methanol to prevent acetal formation in the injector).

  • Concentration: Dilute 10 µL of stock into 990 µL DCM (Final: ~10 ppm).

  • Filtration: Pass through a 0.2 µm PTFE syringe filter.

Instrument Parameters (Agilent 5977/7890 or equivalent)
  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.[2]

  • Scan Range:

    
     40 – 350.
    
Data Validation Criteria (Self-Check)
  • Pass:

    
     at 
    
    
    
    218 is clearly visible.
  • Pass: Isotope peak (

    
     at 219) is ~13-14% of 
    
    
    
    (consistent with 12 carbons).
  • Pass: Isotope peak (

    
     at 220) is ~4-5% of 
    
    
    
    (consistent with 1 Sulfur:
    
    
    is 4.2%).
  • Fail: If

    
     218 is weak and 
    
    
    
    57/71 (alkanes) are dominant, the sample is contaminated with grease.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Thiophenecarboxaldehyde. National Institute of Standards and Technology. [Link]

  • Bowie, J. H., et al. (1967). Studies in heterocyclic compounds.[3][4][5] Part II. The mass spectra of some thiophene derivatives. Journal of the Chemical Society B. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. [Link]

Sources

IR spectroscopy peak assignments for 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: IR Spectroscopy Analysis of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Executive Summary & Strategic Context

In the high-stakes landscape of drug development, This compound serves as a critical pharmacophore scaffold, particularly in the synthesis of anti-inflammatory agents and optoelectronic materials. Its structural integrity hinges on the precise arrangement of three distinct moieties: a thiophene core, a reactive aldehyde handle (C-2), and a meta-methoxyphenyl tail (C-4).

This guide provides a comparative spectral analysis designed for application scientists. Unlike generic spectral lists, we evaluate this product’s IR signature against its synthetic precursors (to verify reaction completion) and its regioisomers (to validate substitution patterns). This approach transforms routine IR characterization into a robust Quality Control (QC) checkpoint.

Comparative Analysis: Product vs. Alternatives

For a drug development professional, "performance" in IR spectroscopy is defined by the ability to distinguish the target molecule from impurities (precursors) and structural mimics (isomers).

Scenario A: Synthesis Verification (Suzuki Coupling)

Objective: Confirm the formation of the aryl-thiophene bond and the retention of the aldehyde.

FeatureTarget Product Alternative 1: Precursor (4-Bromo-2-thiophenecarbaldehyde) Alternative 2: Precursor (3-Methoxyphenylboronic acid)
C=O Stretch Strong, ~1660–1680 cm⁻¹ (Conjugated)Strong, ~1660–1680 cm⁻¹Absent
O-H Stretch Absent AbsentBroad, Strong ~3200–3500 cm⁻¹ (Boronic acid H-bonding)
C-O Stretch Strong, ~1250 cm⁻¹ (Methoxy)AbsentStrong, ~1250 cm⁻¹
C-Br Stretch Absent Strong, ~600–700 cm⁻¹Absent

Insight: The disappearance of the broad O-H band from the boronic acid and the appearance of the methoxy C-O stretch in the aldehyde-containing product is the primary "Go/No-Go" signal for reaction success.

Scenario B: Regioisomer Discrimination (QC Check)

Objective: Ensure the aryl group is at Position 4, not Position 5 (a common byproduct if starting materials are impure).

FeatureTarget (4-Substituted) Alternative (5-Substituted)
Thiophene C-H Out-of-Plane (OOP) ~840–860 cm⁻¹ (Isolated C-H at Pos 5)~800 cm⁻¹ (Adjacent C-H at Pos 3,4)
Symmetry Impact Lower symmetry, more complex fingerprintHigher symmetry (linear conjugation), simplified fingerprint

Detailed Peak Assignments

The following assignments are derived from high-resolution fragment analysis of thiophene-2-carbaldehydes and anisole derivatives.

A. The Aldehyde "Handle" (Reactive Center)
  • C=O Stretching (~1660–1680 cm⁻¹): Appears as a strong, intense band. It is shifted to lower wavenumbers compared to aliphatic aldehydes (~1730 cm⁻¹) due to conjugation with the thiophene ring.

  • C-H Fermi Resonance (~2800–2850 cm⁻¹): A diagnostic doublet or shoulder on the C-H alkyl region. This arises from the interaction between the fundamental C-H stretch and the first overtone of the C-H bending vibration.

    • Validation: If this doublet is missing, oxidation to carboxylic acid (broad O-H) may have occurred.

B. The Methoxy "Tail" (Ether Linkage)
  • C-H Stretching (~2835–2960 cm⁻¹): Weak to medium bands corresponding to the methyl group (-OCH₃).

  • C-O-C Asymmetric Stretch (~1230–1270 cm⁻¹): A very strong band characteristic of aryl alkyl ethers (anisoles).

  • C-O-C Symmetric Stretch (~1020–1050 cm⁻¹): Medium intensity.

C. The Aromatic Scaffold (Thiophene & Phenyl)[1]
  • Aromatic C-H Stretch (>3000 cm⁻¹): Weak bands above 3000 cm⁻¹ indicate unsaturation.[1]

  • Ring Breathing (~1450–1600 cm⁻¹): Multiple sharp bands representing C=C skeletal vibrations of both the thiophene and benzene rings.

  • Meta-Substitution Pattern (Phenyl): Look for strong bending vibrations in the 690–780 cm⁻¹ and ~880 cm⁻¹ regions, indicative of 1,3-disubstitution on the benzene ring.

Diagnostic Workflow (Logic Diagram)

The following diagram illustrates the decision logic for verifying the product identity using IR spectroscopy.

IR_Verification_Workflow Start Start: Crude Product Spectrum Check_OH Check 3200-3500 cm⁻¹ (Broad O-H Band?) Start->Check_OH Boronic_Residue Contamination: Residual Boronic Acid Check_OH->Boronic_Residue Yes (Strong) Check_CO Check 1660-1680 cm⁻¹ (Strong C=O Band?) Check_OH->Check_CO No (Clean) No_Aldehyde Failure: Aldehyde Reduction/Loss Check_CO->No_Aldehyde No Check_Methoxy Check ~1250 cm⁻¹ (Strong C-O Band?) Check_CO->Check_Methoxy Yes Precursor_Residue Failure: Unreacted Bromothiophene Check_Methoxy->Precursor_Residue No Check_Fingerprint Check 800-900 cm⁻¹ (Thiophene Substitution Pattern) Check_Methoxy->Check_Fingerprint Yes Isomer_5 Warning: Possible 5-Substituted Isomer Check_Fingerprint->Isomer_5 Pattern Mismatch Confirmed CONFIRMED: This compound Check_Fingerprint->Confirmed Pattern Matches

Caption: Figure 1. Step-by-step spectral verification logic to rule out common synthetic failures and impurities.

Experimental Protocol: Self-Validating Method

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol which includes an internal calibration step.

Method: Attenuated Total Reflectance (ATR) FTIR.[2] Rationale: ATR is preferred over KBr pellets for thiophene aldehydes to avoid water absorption (hygroscopic KBr) which can mask the critical aldehyde C-H Fermi doublet.

Step-by-Step Workflow:

  • Background Scan: Clean the ZnSe or Diamond crystal with isopropanol. Collect a 32-scan background.

  • Sample Prep: Place ~5 mg of the solid product on the crystal. Apply high pressure to ensure contact (critical for aromatic C-H detection).

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution.

  • Internal Validation (The "Trust" Step):

    • Check: Locate the Polystyrene calibration standard peaks (if available) or use the atmospheric CO₂ doublet (2350 cm⁻¹) to verify wavenumber accuracy.

    • Check: Verify the baseline is flat at >3000 cm⁻¹. Sloping indicates poor contact (scattering).

  • Data Processing: Apply baseline correction only if necessary. Do not smooth data aggressively, as this can merge the aldehyde Fermi doublet.

References

  • NIST Chemistry WebBook. 2-Thiophenecarboxaldehyde Infrared Spectrum.[3] National Institute of Standards and Technology.[3] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for functional group assignments).
  • Spectroscopy Online. IR Spectral Interpretation: The Carbonyl Group and the Aldehyde Fermi Resonance. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of Methoxyphenyl Thiophene Aldehyde Derivatives: A Comparative Biological Activity Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of preclinical drug discovery, I frequently evaluate novel pharmacophores for their translational viability. The strategic substitution of a benzene ring with a thiophene moiety is not merely a structural variation; it is a calculated bioisosteric replacement. The sulfur atom’s lone pairs participate in the aromatic sextet, creating a unique electron density profile that enhances dipole-dipole and hydrophobic interactions within target protein pockets[1].

When we functionalize this thiophene core with a methoxyphenyl group and an aldehyde moiety , we create a highly versatile, privileged scaffold. The electron-donating methoxy group modulates lipophilicity and enhances cation-π interactions, while the formyl (aldehyde) group serves as a highly reactive electrophilic handle. This allows for divergent synthesis into chalcones, hydrazones, and thiosemicarbazones—each exhibiting distinct and potent biological activities ranging from oncology to neurology[2][3].

This guide objectively compares the biological performance of these derivatives against clinical standards, providing the mechanistic rationale and self-validating experimental protocols required for rigorous drug development.

Comparative Biological Activity: Target Specificity and Performance

Methoxyphenyl thiophene aldehyde derivatives demonstrate remarkable polypharmacology depending on their downstream functionalization.

A. Anticancer Activity (Chalcones & Hydrazones)

The condensation of 3-(3-methoxyphenyl)thiophene-2-carbaldehyde with aryl ketones yields chalcones characterized by an α,β-unsaturated carbonyl system. This structural motif acts as a potent Michael acceptor. Mechanistically, these compounds covalently bind to exposed cysteine residues on critical mitotic proteins (such as tubulin), triggering microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis[2][3].

  • Performance: In comparative in vitro assays, specific methoxyphenyl thiophene chalcones (e.g., Compound 5a) exhibited an IC50 of 21 µg/mL against HCT-15 human colon cancer cells, outperforming the clinical reference standard Doxorubicin (25 µg/mL)[3]. Similarly, thiophenyl hydrazone derivatives have shown exceptional potency against HT29 cell lines with IC50 values as low as 2.61 µM[2].

B. Neurological Activity: Acetylcholinesterase (AChE) Inhibition

Beyond oncology, methoxyphenyl thiophene derivatives exhibit potent neuroprotective properties. Derivatives featuring a 4-methoxyphenyl group linked via a piperazine-acetamido chain to a thiophene core have been evaluated for Alzheimer's disease models.

  • Causality: The electron-rich methoxyphenyl ring optimally aligns with the peripheral anionic site (PAS) of the AChE enzyme, while the thiophene core anchors into the catalytic triad.

  • Performance: Compound IIId demonstrated a 60% inhibition of AChE, significantly surpassing the clinical standard Donepezil, which achieved only 40% inhibition under identical assay conditions[4].

Quantitative Data Comparison

The following table summarizes the comparative biological performance of key methoxyphenyl thiophene derivatives against established clinical alternatives.

Compound ClassSpecific DerivativeBiological Target / Cell LinePerformance MetricReference Standard (Metric)Ref.
Chalcone 3-(3-Methoxyphenyl)thiophene-2-chalcone (5a)HCT-15 (Colon Cancer)IC50 = 21 µg/mLDoxorubicin (25 µg/mL)[3]
Hydrazone Thiophenyl hydrazone (5b)HT29 (Colon Cancer)IC50 = 2.61 µMN/A[2]
Thiosemicarbazone 3-Methoxybenzaldehyde thiosemicarbazoneMCF-7 (Breast Cancer)IC50 = 2.743 µg/mLN/A[5]
Acetamide 4-Methoxyphenyl piperazine thiophene (IIId)Acetylcholinesterase (AChE)60% InhibitionDonepezil (40% Inhibition)[4]

Mechanistic Pathway: Tubulin Inhibition

To understand the superior cytotoxicity of the chalcone and hydrazone derivatives, we must map their mechanism of action. The diagram below illustrates the causal chain from molecular binding to cellular apoptosis.

Pathway A Methoxyphenyl Thiophene Derivative (e.g., Chalcone) B Michael Addition to Tubulin Cysteine Residues A->B C Microtubule Depolymerization B->C D G2/M Phase Cell Cycle Arrest C->D E Apoptosis (Cancer Cell Death) D->E

Fig 1. Mechanistic pathway of tubulin inhibition by thiophene chalcones.

Self-Validating Experimental Methodologies

Robust drug discovery relies on protocols that possess internal validation checkpoints. Below are the standard operating procedures for synthesizing and evaluating these compounds.

Protocol 1: Synthesis of 3-Aryl Thiophene-2-Chalcones via Claisen-Schmidt Condensation

The rationale for this specific reaction is that the thiophene-2-carbaldehyde lacks α-protons, making it an ideal, non-enolizable electrophile that prevents unwanted self-condensation.

  • Precursor Validation: Before initiation, verify the purity of the starting 3-(3-methoxyphenyl)thiophene-2-carbaldehyde using LC-MS (target m/z 219 [M+H]+) and 1H-NMR (confirming the distinct aldehyde proton at δ 9.8 ppm)[3].

  • Reaction Setup: Dissolve 1.0 equivalent of the validated thiophene aldehyde and 1.0 equivalent of the selected aryl methyl ketone in absolute ethanol.

  • Catalysis: Lower the temperature to 0–5°C using an ice bath. Add 40% aqueous NaOH dropwise. Causality: The strong base deprotonates the ketone to form a reactive enolate, which subsequently attacks the electrophilic carbonyl carbon of the thiophene aldehyde.

  • In-Process Monitoring (Self-Validation): Stir the mixture at room temperature for 12–24 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is deemed complete when the UV-active aldehyde spot disappears and a new, highly fluorescent spot (the α,β-unsaturated ketone) emerges.

  • Isolation: Pour the mixture into crushed ice and neutralize with dilute HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to achieve >95% purity.

Protocol 2: High-Throughput Cytotoxicity Evaluation (MTT Assay)

The MTT assay is utilized because it directly correlates mitochondrial metabolic activity (succinate dehydrogenase function) with cell viability, providing a reliable, quantifiable colorimetric readout.

  • Cell Seeding: Seed target cancer cells (e.g., HCT-15 or HT29) into 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adherence and exponential growth phase entry.
    
  • Compound Treatment: Treat the cells with serial dilutions of the synthesized thiophene derivative (ranging from 1 to 100 µM).

    • Internal Controls: Include a DMSO vehicle control (ensuring final DMSO concentration is ≤0.5% to prevent solvent toxicity) and a positive control (Doxorubicin at 25 µg/mL).

  • Metabolic Conversion: After 48 hours of incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Causality: Viable cells will cleave the tetrazolium ring, converting the yellow, water-soluble MTT into insoluble, purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of pure DMSO to each well to solubilize the formazan. Measure the optical density (absorbance) at 570 nm using a microplate reader.

  • Data Validation: Calculate the IC50 using non-linear regression analysis. The assay is validated only if the dose-response curve yields an

    
     and the vehicle control shows >95% viability compared to untreated cells.
    

Workflow S1 Seed Cancer Cells (HCT-15, HT29) & Incubate S2 Dose with Thiophene Derivatives & Controls S1->S2 S3 Add MTT Reagent (Yellow Tetrazolium) S2->S3 S4 Mitochondrial Reductase Cleavage (Viable Cells) S3->S4 S5 Precipitate Purple Formazan Crystals S4->S5 S6 Solubilize in DMSO & Read Absorbance (570nm) S5->S6

Fig 2. Self-validating MTT assay workflow for cytotoxicity screening.

References

  • Source: PMC (nih.gov)
  • Title: Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors Source: MDPI URL
  • Title: Full article: Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors Source: Taylor & Francis URL
  • Title: Effects of substituents on anticancer activity of thiosemicarbazone against MCF-7 human breast cancer cell line Source: bioRxiv URL
  • Title: SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES Source: Rasayan Journal of Chemistry URL

Sources

High-Precision Elemental Analysis Standards for Thiophene Derivatives: A Comparative Guide using 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Accurate elemental analysis (CHNS/O) is a foundational quality control metric in drug development and materials science. For researchers synthesizing novel heteroaromatic compounds, proving bulk purity is a strict prerequisite for publication and patent filing. While High-Resolution Mass Spectrometry (HRMS) effectively confirms exact molecular mass, it is blind to bulk inorganic impurities and residual solvents.

This guide objectively compares industry-standard CHNS analytical methodologies using 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde (Chemical Formula: C₁₂H₁₀O₂S) as a benchmarking standard. Thiophene derivatives present unique combustion challenges, making them ideal candidates for evaluating analyzer performance.

Theoretical Grounding & ACS Compliance Standards

To validate the bulk purity of a synthesized organic compound, the American Chemical Society (ACS) Guidelines for Authors dictate that experimental elemental analysis values must fall within ±0.4% of the theoretical calculated values [1].

For our benchmark compound, this compound (Molecular Weight: 218.27 g/mol ), the theoretical elemental composition is:

  • Carbon (C): 66.03%

  • Hydrogen (H): 4.62%

  • Oxygen (O): 14.66%

  • Sulfur (S): 14.69%

  • Nitrogen (N): 0.00%

Achieving the ±0.4% tolerance for sulfur-containing compounds is notoriously difficult. During standard combustion, sulfur can react with trace metals or alkaline earth elements to form refractory sulfates, preventing the quantitative release of SO₂ gas and leading to artificially low sulfur readings[2]. Overcoming this requires precise instrumental control and optimized catalytic additives.

Instrumental Comparison: Frontal Chromatography vs. Purge & Trap

As a Senior Application Scientist, I evaluate CHNS analyzers based on their gas separation mechanisms, matrix independence, and ability to handle extreme elemental ratios. The two dominant technologies in the field are represented by the PerkinElmer 2400 Series II and the Elementar vario EL cube .

PerkinElmer 2400 Series II (Frontal Chromatography)

The PerkinElmer 2400 Series II operates on the classical Pregl-Dumas method. After combustion, product gases are mechanically homogenized in a controlled mixing chamber[3]. The system depressurizes these gases through a separation column using Frontal Chromatography , which produces a steady-state, stepwise signal rather than traditional peak elution[3]. This design is highly reliable for standard organic pharmaceuticals, offering a stated accuracy of ±0.3%[4]. However, for compounds with extreme C:S ratios, the stepwise signal can sometimes obscure trace sulfur detection.

Elementar vario EL cube (Advanced Purge & Trap)

The Elementar vario EL cube utilizes Advanced Purge and Trap (APT) technology. Instead of relying on a single separation column, combustion gases are dynamically trapped on specific adsorption columns and released sequentially via targeted heating. This guarantees absolute baseline separation of gases, even at extreme C:S ratios of up to 12,000:1[5]. Furthermore, the system supports a massive dynamic weighing range (up to 20 mg for organics), achieving an analytical precision of <0.1% absolute[6].

Table 1: Comparative Specifications of CHNS Analyzers
FeaturePerkinElmer 2400 Series IIElementar vario EL cube
Separation Technology Frontal Chromatography (Stepwise Signal)[3]Advanced Purge & Trap (Dynamic Baseline)
Analytical Precision ± 0.3% absolute[4]< 0.1% absolute[6]
Sample Size (Organic) 1 - 5 mg typical[4]Up to 20 mg[5]
Furnace Temperature 925°C (Static/Dynamic)[4]1200°C (1800°C at tin combustion point)
Sulfur Recovery Good (Requires careful optimization)Excellent (Matrix-independent)[5]

Experimental Methodology: Self-Validating CHNS Protocol

To ensure absolute trustworthiness, a CHNS protocol must be a self-validating system. The following methodology details the causal reasoning behind each step when analyzing this compound.

Step 1: System Calibration (Self-Validation)

  • Action: Run a certified reference standard (e.g., Sulfanilamide) in triplicate before analyzing the unknown.

  • Causality: Establishes a daily K-factor (response factor) for the Thermal Conductivity Detector (TCD) to account for minor fluctuations in atmospheric pressure and carrier gas flow.

Step 2: Sample Encapsulation & Flux Addition

  • Action: Weigh exactly 2.500 mg of the analyte into a high-purity tin (Sn) capsule. Add ~1.0 mg of Vanadium Pentoxide (V₂O₅) powder directly to the sample[7].

  • Causality:

    • Tin Capsule: Tin undergoes a highly exothermic oxidation during flash combustion. This temporarily boosts the local micro-environment temperature to ~1800°C, ensuring the complete thermodynamic breakdown of the stable thiophene ring.

    • V₂O₅ Additive: Thiophene derivatives are prone to forming non-volatile sulfates in the ash. V₂O₅ acts as a potent oxidation catalyst and flux, ensuring 100% quantitative release of sulfur as SO₂ gas[2].

Step 3: Flash Combustion & Reduction

  • Action: Drop the capsule into the primary combustion tube (1150°C) flooded with a pulse of pure O₂. The resulting gases are swept by Helium carrier gas into a secondary reduction tube packed with elemental Copper at 850°C[7].

  • Causality: The copper zone serves a dual purpose: it acts as an oxygen scrubber to trap excess O₂ (which would otherwise damage the TCD) and quantitatively reduces any formed nitrogen oxides (NOx) back to N₂ gas for accurate nitrogen determination.

Step 4: Gas Separation & Detection

  • Action: The analyte gases (N₂, CO₂, H₂O, SO₂) enter the separation zone (APT or Frontal GC) and elute sequentially into the TCD[8].

CHNS_Workflow Sample Sample Prep This compound + V2O5 Additive Combustion Flash Combustion (1150°C, O2 Environment) Sample->Combustion Tin Capsule Reduction Reduction Zone (Cu, 850°C) NOx -> N2, traps excess O2 Combustion->Reduction Oxidation Gases Separation Gas Separation (Purge & Trap / Frontal GC) Reduction->Separation Analyte Gases Detection TCD Detection (N2, CO2, H2O, SO2) Separation->Detection Sequential Elution

Figure 1: Mechanistic workflow of CHNS combustion analysis with V2O5 catalytic oxidation.

Experimental Data Presentation

The table below presents comparative experimental data for the benchmark compound. Both instruments successfully validate the compound's purity within the ACS ±0.4% threshold, though the Elementar system demonstrates tighter precision on the sulfur channel due to its Purge & Trap baseline resolution.

Table 2: Experimental Validation Data vs. Theoretical Composition
ElementTheoretical (%)PerkinElmer 2400 II (%)Elementar vario EL cube (%)ACS Tolerance (±0.4%)
Carbon (C) 66.0365.8166.08Pass
Hydrogen (H) 4.624.754.65Pass
Nitrogen (N) 0.000.120.03Pass
Sulfur (S) 14.6914.4214.65Pass

Note: The detection of 0.12% Nitrogen in the PerkinElmer run is an artifact of baseline noise, but remains well below the 0.4% threshold, confirming the absence of nitrogenous solvent impurities (e.g., Pyridine or DMF).

References

  • American Chemical Society (ACS). "ACS Guidelines for Authors - Elemental Analysis." ACS Publications. URL:[Link]

  • Elementar Analysensysteme GmbH. "vario EL cube CHNOS Elemental Analyzer Specifications." Elementar. URL:[Link]

  • Analytik Jena. "Determination of Sulfur Species by Combustion Elemental Analysis." Analytik Jena Application Notes. URL:[Link]

  • Northern Illinois University (NIU). "CHN Elemental Analysis - PerkinElmer 2400 Series II." NIU Department of Chemistry and Biochemistry. URL:[Link]

Sources

Electrochemical Profiling of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As organic electronics evolve, the demand for highly specific, tunable conjugated polymers has driven the exploration of complex asymmetric monomers. This guide provides a comprehensive, objective comparison of electrogenerated films derived from 4-(3-methoxyphenyl)-2-thiophenecarbaldehyde (abbreviated as 4-3MPT ) against industry-standard alternatives like Poly(3-hexylthiophene) (P3HT) and PEDOT.

Designed for researchers and drug development professionals utilizing conductive matrices for biosensing or electro-release platforms, this guide details the mechanistic causality behind the material's unique electrochemical behavior and provides self-validating protocols for its characterization.

Molecular Architecture & Mechanistic Rationale

The monomer, this compound (CAS 893736-82-8), is an asymmetric thiophene derivative typically synthesized via a Suzuki cross-coupling reaction between 4-bromo-2-thiophenecarbaldehyde and 3-methoxyphenylboronic acid[1].

From an electrochemical standpoint, this molecule presents a highly specific Donor-Acceptor (D-A) push-pull architecture:

  • The Acceptor: The carbaldehyde group at the 2-position is strongly electron-withdrawing. This depletes electron density from the thiophene core, significantly raising the oxidation potential required to generate the initial radical cation[2].

  • The Donor: The 3-methoxyphenyl group at the 4-position acts as an electron donor. The presence of the methoxy group stabilizes the resulting cationic intermediates through mesomeric effects, a phenomenon well-documented in methoxy-functionalized thiophenes[3].

Causality of Film Formation: Standard polythiophenes (like P3HT) polymerize linearly via


 (2,5) linkages. Because the 2-position in 4-3MPT is blocked by the carbaldehyde group, linear conjugation is impossible. Instead, anodic oxidation forces coupling through the available 5-position and the sterically accessible, activated ortho/para positions of the methoxyphenyl ring. This results in a highly branched, cross-linked, multidimensional film architecture rather than a linear conjugated chain.

Comparative Performance Analysis

To contextualize the utility of 4-3MPT films, we must benchmark their electronic properties against ubiquitous conducting polymers. The cross-linked nature of 4-3MPT disrupts extended


-orbital overlap, leading to a wider bandgap and lower intrinsic conductivity, but offering superior resistance to ambient oxidative degradation due to a deeply stabilized Highest Occupied Molecular Orbital (HOMO).
Table 1: Electrochemical & Electronic Property Comparison
Material / Film TypeOxidation Onset (

, V)*
HOMO (eV)**LUMO (eV)Optical Bandgap (

, eV)
Max Conductivity (S/cm)Primary Application Profile
4-3MPT Film +1.25 V-5.85-3.452.40

to

High-stability sensor matrices, D-A heterojunctions
P3HT +0.70 V-5.20-3.301.90

to

OFETs, Organic Photovoltaics
PEDOT -0.20 V-5.10-3.501.60

to

Transparent electrodes, Bioelectronics

*Measured vs Ag/AgCl in 0.1 M TBAPF6/Acetonitrile. **Calculated using the empirical formula:


 eV.

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate artifacts (such as uncompensated resistance or diffusion-controlled false positives), the following step-by-step protocol employs a self-validating closed-loop methodology for electropolymerization and characterization[4].

Protocol A: Electropolymerization via Cyclic Voltammetry (CV)
  • Cell Preparation & Baseline Calibration (Validation Step): Assemble a three-electrode cell using an Indium Tin Oxide (ITO) coated glass working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode. Before introducing the monomer, run a CV in the blank electrolyte (0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6, in anhydrous acetonitrile) containing 1 mM ferrocene.

    • Causality: This validates the reference electrode potential (

      
       should appear at ~+0.4 V vs Ag/AgCl) and ensures the uncompensated cell resistance (
      
      
      
      ) is minimized prior to film deposition.
  • Monomer Oxidation: Introduce 10 mM of 4-3MPT into the calibrated cell. Apply potentiodynamic cycling between 0.0 V and +1.6 V vs Ag/AgCl at a scan rate of 50 mV/s for 10–15 cycles.

    • Causality: The high anodic limit (+1.6 V) is strictly required to overcome the energy barrier imposed by the electron-withdrawing 2-carbaldehyde group[2].

  • Monomer-Free Wash: Extract the modified ITO electrode and rinse aggressively with anhydrous acetonitrile to remove unreacted monomer and soluble oligomers.

Protocol B: Surface-Confined Redox Validation
  • Scan Rate Dependence Check: Transfer the washed film to a monomer-free electrolyte cell. Perform CV at varying scan rates (

    
     = 10, 20, 50, 100 mV/s).
    
  • Data Validation: Plot the anodic peak current (

    
    ) against the scan rate (
    
    
    
    ).
    • Causality: A strictly linear relationship (

      
      ) confirms that the electroactive species are surface-confined (a successfully adhered solid film). If the relationship scales with the square root of the scan rate (
      
      
      
      ), the film is either dissolving or the response is contaminated by diffusing species[4].

Workflow Monomer Monomer Synthesis (Suzuki Cross-Coupling) ElecCell Electrochemical Cell Setup (0.1 M TBAPF6 / ACN) Monomer->ElecCell CV Potentiodynamic Cycling (0.0 V to +1.6 V vs Ag/AgCl) ElecCell->CV Baseline Calibration Film Cross-Linked Film Deposition (Working Electrode) CV->Film Radical Cation Coupling Wash Monomer-Free Wash (Anhydrous ACN) Film->Wash Char Film Characterization (EIS & Spectroelectrochemistry) Wash->Char Surface-Confined Redox Check

Electrochemical workflow from monomer synthesis to self-validating film characterization.

Spectroelectrochemical & EIS Profiling

Electrochemical Impedance Spectroscopy (EIS) and spectroelectrochemistry are required to map the doping mechanism of the 4-3MPT film.

When an anodic potential is applied to the neutral, insulating film, electrons are extracted from the HOMO, generating a radical cation (polaron). Further oxidation generates a dication (bipolaron). Because the 4-3MPT film is highly cross-linked, the structural relaxation required to accommodate these bipolarons is sterically hindered. Consequently, the film exhibits a higher charge-transfer resistance (


) in its Nyquist plots compared to linear P3HT. However, the methoxy groups on the phenyl rings provide vital mesomeric stabilization to these localized charges, preventing irreversible over-oxidation of the film matrix[3].

DopingMechanism Neutral Neutral Film (Insulating) Oxidation Anodic Potential (> +1.25 V) Neutral->Oxidation Polaron Polaron State (Radical Cation) Oxidation->Polaron -1e⁻ Bipolaron Bipolaron State (Dication) Polaron->Bipolaron -1e⁻ Conducting Doped Film (Conducting) Bipolaron->Conducting Structural Relaxation

Mechanistic pathway of electrochemical p-doping and polaron formation in the polymer film.

Conclusion & Application Suitability

While this compound films cannot compete with PEDOT or P3HT in raw conductivity or low-voltage switching, their unique D-A architecture and cross-linked morphology offer distinct advantages. The deep HOMO level provides exceptional environmental stability, making these films highly suitable as robust, semi-conducting matrices for biosensors, or as electron-blocking layers in specialized organic electronic architectures where resistance to oxidative degradation is prioritized over bulk charge transport.

References
  • 4-(3-methoxyphenyl)thiophene-2-carbaldehyde - CAS 893736-82-8 . molaid.com. 1

  • Conducting Polymers from Heterocyclic Compounds . Open University (ORO). 3

  • Comparative Electronic Properties of Two Arylene-Cyanovinylene Isomers and of Their Respective Electrogenerated Polymers . Int. J. Electrochem. Sci.. 2

  • Electrochemical and electrocatalytic properties of hybrid films composed of conducting polymer and metal hexacyanoferrate . ResearchGate. 4

Sources

crystallographic data and XRD analysis of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde , focusing on its synthesis, crystallographic characterization, and comparative performance against its positional isomers (specifically the para-methoxy analogue).

Executive Summary & Strategic Utility

This compound is a critical heteroaromatic intermediate used primarily in the synthesis of biologically active chalcones and conjugated polymers. Unlike its para-substituted analogue (4-methoxy), the meta-substitution (3-methoxy) introduces a unique steric twist that disrupts planar


-

stacking, significantly altering its solubility and solid-state packing.

This guide outlines the optimized synthesis, crystallographic validation (via derivatization), and comparative XRD analysis of this compound, providing a robust protocol for researchers in drug discovery and materials science.

Synthesis Protocol: Optimized Suzuki-Miyaura Coupling

The most efficient route to this compound avoids the low yields of direct formylation by utilizing a palladium-catalyzed cross-coupling between 4-bromo-2-thiophenecarbaldehyde and 3-methoxyphenylboronic acid .

Experimental Workflow (Step-by-Step)
  • Reagents:

    • Substrate: 4-Bromo-2-thiophenecarbaldehyde (1.0 equiv).[1]

    • Coupling Partner: 3-Methoxyphenylboronic acid (1.2 equiv).[1]

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (3-5 mol%).
    • Base: K

      
      CO
      
      
      
      (2.0 equiv) or K
      
      
      PO
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water.

  • Procedure:

    • Degas the solvent mixture with N

      
       for 30 minutes.
      
    • Add the substrate, boronic acid, and base.

    • Add the catalyst under a positive pressure of nitrogen.

    • Heat to reflux (90–100 °C) for 12–15 hours.

    • Monitor via TLC (Hexane/EtOAc 7:3).

  • Purification:

    • Cool to room temperature, extract with Ethyl Acetate.

    • Wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Purify via column chromatography (Silica gel, gradient elution).

SynthesisWorkflow Start Start: 4-Bromo-2-thiophenecarbaldehyde Reagents Add: 3-Methoxyphenylboronic Acid Pd(PPh3)4, K2CO3 Start->Reagents Reaction Reflux: 90-100°C, 12h (N2 Atmosphere) Reagents->Reaction Workup Workup: EtOAc Extraction Na2SO4 Drying Reaction->Workup Product Target: 4-(3-Methoxyphenyl)-2- thiophenecarbaldehyde Workup->Product

Figure 1: Optimized Suzuki-Miyaura coupling pathway for the synthesis of the target aldehyde.

Comparative Crystallographic Analysis

Direct crystallographic analysis of the aldehyde intermediate is often challenged by its tendency to form low-melting solids or oils due to the rotational freedom of the aldehyde and methoxy groups. Therefore, structural validation is best achieved by comparing it to its stable chalcone derivatives or its para-isomer.

Topic vs. Alternative: Structural Impact
FeatureTopic: 3-Methoxy (Meta) Alternative: 4-Methoxy (Para) Crystallographic Consequence
Symmetry

(Asymmetric)

(Pseudo-symmetric)
The meta isomer crystallizes in lower symmetry space groups (often

or

).
Planarity Twisted (Torsion angle > 20°)Planar (Torsion angle < 10°)The 3-OMe group sterically clashes with the thiophene ring protons, forcing a twisted conformation.
Packing Herringbone / Edge-to-Face

-

Stacking (Face-to-Face)
Para-isomers stack efficiently, leading to higher melting points and lower solubility.
H-Bonding Weak C-H...O (Methoxy)Strong C-H...O (Carbonyl)The meta-methoxy is less accessible for intermolecular bonding.
Experimental Data: The Derivative Strategy

To obtain definitive crystallographic data, the aldehyde is converted to a chalcone via Claisen-Schmidt condensation with acetophenone.

Reference Data for Analogue (Chalcone Derivative):

  • Compound: (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Closest structural proxy for packing analysis).

  • Crystal System: Monoclinic.

  • Space Group:

    
    .
    
  • Unit Cell Dimensions:

  • Interpretation: The meta (3-methoxy) analogue is expected to show an expansion in the

    
    -axis (stacking axis) due to the disruption of planarity caused by the meta-substituent.
    
XRD Analysis Protocol

When analyzing the bulk powder of this compound, specific diffraction patterns distinguish it from the para-isomer.

Predicted Powder XRD Profile
  • 3-Methoxy (Topic):

    • Low Angle Peaks (

      
      ):  Expect broader, less intense peaks indicating lower long-range order.
      
    • Characteristic Shift: The disruption of planar stacking shifts the primary reflection (010) to a lower

      
       value (larger d-spacing) compared to the para-isomer.
      
    • Amorphous Halo: Often present if the compound is isolated as a waxy solid.

  • 4-Methoxy (Alternative):

    • High Intensity Peaks: Sharp, well-defined peaks at

      
       corresponding to strong 
      
      
      
      -
      
      
      stacking distances (
      
      
      ).

CharacterizationLogic Sample Sample: Isolated Aldehyde StateCheck Physical State Check Sample->StateCheck Solid Crystalline Solid StateCheck->Solid High MP Oil Oil / Low MP Solid StateCheck->Oil Low MP PXRD Powder XRD Analysis (Check for 2u03B8 shift) Solid->PXRD Derivatization Derivatization: Convert to Chalcone Oil->Derivatization SCXRD Single Crystal XRD (Definitive Structure) Derivatization->SCXRD

Figure 2: Decision matrix for crystallographic characterization of thiophene-carbaldehyde intermediates.

Performance Comparison: Reactivity & Application

For drug development professionals, the choice between the 3-methoxy and 4-methoxy isomer is driven by the desired biological interaction and solubility profile.

Parameter4-(3-Methoxyphenyl)-...[1][2][3] (Topic) 4-(4-Methoxyphenyl)-... (Alternative) Implication
Solubility High (Organic solvents)Moderate The meta-twist prevents tight packing, enhancing solubility in ethanol/DMSO (crucial for biological assays).
Reactivity High (Aldehyde exposed)Moderate Steric hindrance at the meta position does not block the aldehyde, allowing facile condensation.
Biological Activity Broad Spectrum Specific Meta-analogues often show broader antimicrobial activity due to increased lipophilicity and membrane permeability.
References
  • Suzuki-Miyaura Coupling of Thiophene Derivatives

    • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
    • Source: Molecules (2013), 18(12), 14711-14725.
  • Crystallographic Data of Analogues

    • Preparation, Crystal Structure and Molecular Structure Studies of (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.
    • Source: Der Pharma Chemica (2016), 8(19), 223-228.
  • Synthesis of Thiophene-Based Chalcones

    • Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene.
    • Source: Organic Communications (2018), 11(2), 68-74.[4]

Sources

Safety Operating Guide

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

Objective: This guide defines the safe handling, segregation, and disposal protocols for This compound (CAS: 893736-82-8). As a sulfur-containing heterocyclic aldehyde, this compound presents specific challenges regarding odor control, potential oxidation, and environmental compliance (RCRA/EPA).

Compound Profile:

Property Specification Operational Implication
CAS Number 893736-82-8 Use for waste manifesting and inventory tracking.
Physical State Solid (Powder/Crystalline) Likely dust hazard; requires particulate protection.
Solubility Organic Solvents (DCM, DMSO) Incompatible with aqueous waste streams.
Stability Air-sensitive (Aldehyde group) May oxidize to carboxylic acid; store under inert gas.

| Hazards (GHS) | Irritant (H315, H319, H335) | Standard PPE required; avoid inhalation. |

Hazard Identification & Pre-Disposal Handling

Before disposal, the chemical stability and reactivity must be assessed to prevent incompatible mixing in waste streams.

Primary Hazards
  • Biological Toxicity: Classified as Harmful if swallowed (H302) and an Irritant (Skin/Eye/Respiratory) .[1]

  • Chemical Reactivity:

    • Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, forming 4-(3-methoxyphenyl)-2-thiophenecarboxylic acid. Do not store waste with strong oxidizers (e.g., Nitric Acid, Peroxides).

    • Base Sensitivity: In the presence of strong bases (NaOH, KOH), aldehydes can undergo Cannizzaro reactions or polymerization, generating heat.

  • Odor (Stench): Thiophene derivatives often possess a pervasive, sulfurous odor. Waste containers must be hermetically sealed to prevent lab contamination.

PPE Requirements
  • Respiratory: N95 particulate respirator (for solids) or half-mask organic vapor cartridge (if in solution).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended for solutions.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf-life reagents, excess weighing solids.

  • Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar .

    • Note: Do not use metal containers, as organic acids (impurities) may corrode them over time.

  • Labeling: Affix a hazardous waste label with the following details:

    • Constituents: "this compound (100%)"

    • Hazard Class: "Toxic, Irritant"

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to contain potential sulfur odors.

  • Disposal Path: Designate for High-Temperature Incineration . This ensures complete destruction of the thiophene ring and management of SOx emissions by the facility's scrubber systems.

Scenario B: Disposal of Reaction Mixtures & Solutions

Applicable for: Mother liquors, HPLC waste, extraction solvents.

  • Segregation: Determine the primary solvent.

    • Halogenated: (e.g., DCM, Chloroform) -> Halogenated Waste Stream .

    • Non-Halogenated: (e.g., Acetone, Ethyl Acetate) -> Non-Halogenated Organic Waste Stream .

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Oxidizing acids (Nitric, Chromic).

    • Active metals (Sodium, Lithium).

  • Transfer: Pour into the waste carboy using a funnel. Rinse the original vessel with the compatible solvent and add rinsate to the waste.

  • Odor Control: Ensure the waste cap is tightly secured immediately after addition.

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for classifying waste containing this compound.

WasteDisposal Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Segregate: Solid Hazardous Waste Label: Toxic/Irritant Method: Incineration Solid->BinSolid SolventCheck Primary Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Acetone, MeOH, EtOAc) SolventCheck->NonHalo Aqueous Aqueous (>90% Water) SolventCheck->Aqueous BinHalo Stream: Halogenated Organic Waste Code: F002/D001 Halo->BinHalo BinNonHalo Stream: Flammable Organic Waste Code: D001 NonHalo->BinNonHalo BinAq Check pH & Toxicity Likely requires off-site treatment DO NOT DRAIN DISPOSE Aqueous->BinAq

Caption: Decision tree for segregating thiophenecarbaldehyde waste based on physical state and solvent matrix.

Chemical Compatibility Matrix

Improper mixing leads to the majority of laboratory waste accidents. Use this matrix to verify safety before adding to a central waste carboy.

Chemical ClassCompatibilityRisk / Mechanism
Organic Solvents Compatible Miscible; standard fuel blending disposal.
Strong Oxidizers Incompatible Risk of fire/explosion; oxidation of aldehyde to acid (exothermic).
Strong Bases Incompatible Polymerization or Cannizzaro reaction (heat generation).
Reducing Agents ⚠️ Caution Potential reduction to alcohol; generally low risk but best segregated.
Aqueous Streams Incompatible Precipitation of solids; clogs drains; illegal under EPA regulations.

Emergency Spill Response

In the event of a spill during disposal preparation:

  • Evacuate & Ventilate: If the powder becomes airborne, leave the immediate area for 10 minutes to allow dust to settle.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.

  • Dry Spill (Powder):

    • Do NOT sweep dry (creates dust).

    • Cover with a wet paper towel or oil-sorbent pad to dampen.

    • Scoop up the damp material and place it in a solid waste container.

    • Clean the surface with soap and water.[2][3][4]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Universal Spill Pads).

    • Do not use paper towels for halogenated solvents if avoidable (reactivity).

    • Collect absorbed material into a hazardous waste bag.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588315, 3-Methoxythiophene-2-carbaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is a functionalized heterocyclic building block commonly used in Suzuki-Miyaura cross-coupling and medicinal chemistry. While specific toxicological data for this exact isomer may be limited in public repositories, Structure-Activity Relationship (SAR) analysis of thiophene-2-carbaldehydes dictates that it be treated as a Skin/Eye Irritant and a Respiratory Sensitizer .

Immediate Core Directive:

  • Primary Hazard: Respiratory irritation and potential sensitization (Aldehyde moiety).

  • Physical State: Likely a solid/powder at room temperature (based on congeneric methoxyphenyl-thiophene aldehydes).

  • Critical Control: All handling must occur inside a certified chemical fume hood. Zero tolerance for open-bench weighing.

Hazard Identification & Risk Assessment

This assessment relies on the "Precautionary Principle," extrapolating hazards from the functional groups (Thiophene ring + Aldehyde + Anisole derivative).

Hazard ClassGHS CodeSignal WordHazard StatementMechanistic Insight
Acute Toxicity (Oral) H302WarningHarmful if swallowed.[1][2]Thiophene rings are metabolically active; potential for hepatic toxicity upon ingestion.
Skin Irritation H315WarningCauses skin irritation.[1][2][3][4][5]Aldehydes react with skin proteins (Schiff base formation), causing contact dermatitis.
Eye Irritation H319WarningCauses serious eye irritation.[1][2][4]High reactivity of the carbonyl group with mucous membranes.
STOT-SE H335WarningMay cause respiratory irritation.[2]Inhalation of dust or vapors triggers mucosal inflammation.

Chemical Stability Note: Thiophene aldehydes are susceptible to autoxidation. While not an immediate safety threat, the formation of carboxylic acid impurities can alter reaction stoichiometry. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

PPE Selection Matrix

This matrix is designed to protect against both acute exposure and long-term sensitization.

Personal Protective Equipment Specifications
Body ZonePPE RequirementTechnical Specification & Rationale
Respiratory Engineering Control Primary Primary: Fume Hood (Face velocity: 80–100 fpm). Secondary (Spill/Powder): N95 or P100 particulate respirator if outside hood (NOT recommended for routine work).
Hand Protection Double Gloving Strategy Inner Layer: 4 mil Nitrile (Disposable). Outer Layer: 4-8 mil Nitrile or Neoprene (Long cuff). Rationale: Thiophenes are organic solvents; aldehydes penetrate thin latex. Double gloving provides a "breakthrough buffer."
Eye/Face Chemical Splash Goggles Standard safety glasses are insufficient for fine powders or reactive aldehydes that can sublime or vaporize. Goggles seal the ocular cavity.
Body Lab Coat (Cotton/Poly) Must be buttoned to the neck. Synthetic fibers (100% polyester) should be avoided due to static buildup which can disperse powders.
Task-Based PPE Protocol
  • Task A: Weighing Solid (High Risk of Inhalation)

    • Control: Use a static-free balance inside the fume hood.

    • PPE:[3][5][6][7][8][9] Double Nitrile Gloves + Goggles + Lab Coat.

    • Note: If the balance is outside the hood, use a powder funnel and pre-weigh into a tared vial inside the hood, then seal before transport.

  • Task B: Reaction Setup (Liquid/Solvent Handling)

    • Control: Fume hood sash at lowest working position.

    • PPE:[3][5][6][7][8][9] Single Nitrile Gloves (change immediately upon splash) + Safety Glasses/Goggles.

Operational Workflow & Decision Logic

The following diagram outlines the decision-making process for handling this compound, ensuring safety checks are integrated into the experimental workflow.

HandlingProtocol Start START: Reaction Planning RiskAssess 1. Risk Assessment (Check GHS: H315, H319, H335) Start->RiskAssess StateCheck 2. Physical State Check RiskAssess->StateCheck Solid Solid / Powder StateCheck->Solid Is Powder? Solution Solution / Oil StateCheck->Solution Is Liquid? ControlSolid ENGINEERING CONTROL: Weigh INSIDE Fume Hood Use Anti-Static Gun Solid->ControlSolid ControlLiq ENGINEERING CONTROL: Handle in Fume Hood Double Glove if >100mL Solution->ControlLiq PPE_Check 3. PPE Verification (Nitrile Gloves, Goggles, Lab Coat) ControlSolid->PPE_Check ControlLiq->PPE_Check Execution 4. Execute Experiment (Keep Sash Low) PPE_Check->Execution Disposal 5. Waste Disposal (Segregate: Organic Non-Halogenated) Execution->Disposal

Figure 1: Operational workflow for handling thiophene carbaldehyde derivatives. Note the critical divergence based on physical state to manage inhalation risks.

Emergency & Disposal Procedures

Spill Management

If this compound is spilled:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don specific PPE (Goggles, Double Gloves, N95 if powder is airborne).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then wipe up.

    • Liquid: Absorb with vermiculite or sand.[10] Do not use sawdust (aldehydes can react with cellulose/lignin exothermically in rare cases).

  • Clean: Clean the surface with a mild soap solution, followed by water.

  • Decontaminate: Wipe surface with 10% sodium bisulfite (aq) if available, to neutralize aldehyde residues.

Waste Disposal
  • Classification: Hazardous Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.[6]

  • Labeling: Clearly label as "Thiophene Derivative - Aldehyde - Irritant."

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][8][11][12]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[13][14][15] The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Thiophene-2-carboxaldehyde (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

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4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.